Roxatidine

Catalog No.
S579432
CAS No.
78273-80-0
M.F
C17H26N2O3
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roxatidine

CAS Number

78273-80-0

Product Name

Roxatidine

IUPAC Name

2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H26N2O3/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21)

InChI Key

BCCREUFCSIMJFS-UHFFFAOYSA-N

SMILES

Array

Synonyms

roxatidine, roxatidine acetate, roxatidine acetate hydrochloride, Roxiwas, Zarocs

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO

Roxatidine is an organic molecular entity.
ROXATIDINE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
TZU 0460 active metabolite; RN given refers to parent cpd
See also: Roxatidine Acetate Hydrochloride (active moiety of).

Core Mechanism: Gastric Acid Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Roxatidine acetate hydrochloride is a prodrug rapidly converted in the body to its active metabolite, This compound [1] [2] [3]. The primary and well-established mechanism of action is as a competitive histamine H2-receptor antagonist [4] [3] [5].

  • Target: Histamine H2 receptor on the basolateral membrane of gastric parietal cells [4].
  • Action: this compound selectively and competitively blocks the binding of histamine to its H2 receptor [3] [5].
  • Effect: This binding inhibits the activation of the adenylate cyclase enzyme, leading to a decrease in intracellular cyclic AMP (cAMP) concentrations [4] [2]. The reduction in cAMP ultimately results in the inhibition of gastric acid secretion, both basal and stimulated [4] [5]. The drug also reduces total pepsin secretion in a dose-dependent manner [5].

Additional & Novel Mechanisms of Action

Beyond acid suppression, research has uncovered other cytoprotective and therapeutic activities.

Additional Mechanism Description Experimental Evidence
Stimulation of Gastric Mucin Biosynthesis Independent of H2 antagonism; mediated by Nitric Oxide (NO) [6]. Rat stomach organ culture; increased 3H-glucosamine incorporation into mucin in corpus region [6].
Anti-inflammatory & Anti-allergic Effects Suppresses key pro-inflammatory signaling pathways: NF-κB and p38 MAPK [1]. Human mast cells (HMC-1), mouse anaphylaxis & contact hypersensitivity models [1].
Skin Barrier Protection Upregulates filaggrin expression via AhR and SIRT1, improving barrier function [2]. Atopic dermatitis mouse model; human keratinocytes & skin equivalent model [2].

Molecular Signaling Pathways

The anti-inflammatory effects of this compound involve the suppression of two major signaling pathways. The following diagram maps out this mechanism based on experimental findings from mast cell studies [1]:

G Stimulus Stimulus (e.g., PMACI) IKK IKK Complex Stimulus->IKK MKK MKK3/6 Stimulus->MKK This compound This compound Treatment This compound->IKK Inhibits p38 p38 MAPK This compound->p38 Inhibits This compound->MKK Inhibits NFkB_Inactive NF-κB (Inactive) (p50-p65-IκBα) IKK->NFkB_Inactive Phosphorylates IκBα MK2 MK2 p38->MK2 MKK->p38 Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) MK2->Cytokines Increases Translation NFkB_Active NF-κB (Active) (p50-p65) NFkB_Inactive->NFkB_Active IκBα Degradation & Nuclear Translocation NFkB_Active->Cytokines Increases Transcription

This compound inhibits NF-κB and p38 MAPK signaling to suppress cytokine production.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the key methodologies from pivotal studies.

1. Protocol: Anti-Allergic Inflammation in Mast Cells (In Vitro) [1]

  • Cell Line: Human mast cells-1 (HMC-1).
  • Stimulation: Cells are stimulated with PMACI (phorbol 12-myristate 13-acetate and calcium ionophore A23187) to induce an allergic inflammatory response.
  • Treatment: Pre-treatment with this compound (6.25-100 μM) for 1 hour before PMACI stimulation.
  • Key Readouts:
    • Cytokine Production: TNF-α, IL-6, and IL-1β levels measured by Enzyme Immunoassay (EIA) and their mRNA by quantitative RT-PCR.
    • Protein Analysis: NF-κB activation (IκB-α phosphorylation/degradation, nuclear translocation), MAPK phosphorylation (p38, JNK, ERK), and caspase-1 activation analyzed by western blot.
    • Viability: Cytotoxicity assessed by MTT assay.

2. Protocol: Anti-Atopic Dermatitis Effects (In Vivo) [2] [7]

  • Animal Model: NC/Nga male mice with Dermatophagoides farinae body (Dfb)-induced atopic dermatitis (AD).
  • Treatment: this compound acetate chloride (RXA) administered orally at 10 and 20 mg/kg once daily for 4 weeks, starting after 4 weeks of AD induction.
  • Key Readouts:
    • Clinical Severity: Dermatitis score (sum of scores for itching, erythema, edema, etc.).
    • Blood Analysis: Serum IgE and histamine levels measured by ELISA.
    • Skin Tissue Analysis: Histopathology (H&E staining for immune cell infiltration), cytokine levels (IL-6, TNF-α, IL-1β) by ELISA, and expression of filaggrin, AhR, and SIRT1 by western blot/immunohistochemistry.

Clinical Applications and Dosing

While its primary approved use is for acid-related disorders, research is exploring its potential for inflammatory conditions.

Condition Dosage Regimen Notes
Peptic Ulcer 150 mg at bedtime or 75 mg twice daily for 4-6 weeks [5]. Healing rates of 83.7-86% after 8 weeks are comparable between regimens [8].
Gastro-esophageal Reflux Disease (GERD) 75 mg twice daily or 150 mg at bedtime for 6-8 weeks [5].
Renal Impairment (CrCl <20 mL/min) 75 mg every 2 days [5]. Dose adjustment required.

References

Pharmacokinetic Profile of Roxatidine

Author: Smolecule Technical Support Team. Date: February 2026

Roxatidine acetate is a prodrug that is rapidly and almost completely absorbed after oral administration and converted to its active metabolite, This compound [1] [2]. The parent compound is not detectable in plasma or urine [1].

The table below summarizes the key pharmacokinetic parameters of this compound:

Parameter Value Conditions / Notes
Bioavailability >95% (almost completely absorbed) [1] Oral administration
Time to Peak Concentration (t~max~) ~1 hour (powder capsule); ~3 hours (granulated capsule) [1] Granulated formulation was better tolerated [1]
Plasma Terminal Half-Life 5-7 hours [1] [3] [4] Granulated capsule; Multiple doses
Protein Binding 5-7% [3] [4] Low
Route of Elimination Renal [4] As unchanged this compound
Urinary Recovery of Unchanged Drug 55-60% [1]
Time to Steady State Reached by the fourth dose [1] With repeated daily administration
Effect of Food No interference with absorption or disposition [1] [5]
Key Metabolic Reaction Hepatic deacetylation to this compound [3] [4] Minor involvement of CYP2D6 and CYP2A6 [4]

Special population studies indicate that the pharmacokinetics of this compound are consistent across different ethnic groups [5]. A decrease in total clearance is observed in patients with renal impairment and the elderly, correlating with their level of renal function [5]. While dose reduction is recommended for patients with renal impairment, supplementation after hemodialysis is not necessary, as only a small amount is removed by this process [5]. Excretion in breast milk is negligible [5].

Key Experimental Findings and Protocols

The foundational human pharmacokinetic data was primarily established in the 1980s and 1990s. Key clinical and analytical methodologies from the search results are summarized below:

Study Focus Core Methodology Key Findings
Basic PK in Healthy Volunteers [1] Single and multiple oral doses (25-100 mg) of powder and granulated capsule formulations administered to healthy volunteers. PK parameters were evaluated using measurements of the active metabolite, this compound. Linear pharmacokinetics across the 25-100 mg dose range. The granulated capsule showed slower release and better GI tolerance than the powder capsule [1].
Clinical Dosing Efficacy [6] Randomized, double-blind, double-dummy clinical trial. 276 patients with active duodenal ulcer received 150 mg this compound either in the early evening or at bedtime. Efficacy was assessed via endoscopic healing at 4 and 8 weeks. Early evening and bedtime dosing resulted in similar 4-week (78% vs. 74%) and 8-week (92% vs. 95%) healing rates (per-protocol analysis). Both regimens effectively reduced ulcer-related pain [6].
Drug Interaction Potential [5] Specific interaction studies with other drugs in healthy volunteers. No pharmacokinetic interactions were found with theophylline, warfarin, propranolol, diazepam, desmethyldiazepam, antipyrine, or antacids [5].
Analytical Quantification [7] UV derivative spectrophotometry for estimating this compound in human biological fluids (plasma, urine). Method described for quantification in research settings. The full text contains detailed protocols [7].

Expanded Pharmacological Mechanisms and Visualizations

Recent research has revealed that this compound possesses anti-inflammatory and anti-allergic properties that extend beyond its classical H2 receptor blockade, involving specific signaling pathways.

G PMACI PMACI MKK3_6 MKK3/6 PMACI->MKK3_6 IKK IKK PMACI->IKK RXA RXA RXA->MKK3_6 Inhibits Procaspase1 Procaspase-1 RXA->Procaspase1 Inhibits Activation RXA->IKK Inhibits NFkB_Inactive NF-κB (Inactive) (p65 / IκB-α complex) NFkB_Active NF-κB (Active) (p65 nucleus translocation) Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_Active->Inflammatory_Genes p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation MK2->Inflammatory_Genes Enhances ActiveCaspase1 Active Caspase-1 Procaspase1->ActiveCaspase1 ActiveCaspase1->Inflammatory_Genes Maturation of pro-IL-1β IkB_deg IkB_deg IKK->IkB_deg Phosphorylation & Degradation IkB_deg->NFkB_Active

Mechanisms of this compound's anti-allergic inflammatory action in mast cells. The diagram illustrates how this compound (RXA) suppresses the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in mast cells stimulated by PMACI (phorbol ester and calcium ionophore) [2]. Its effects are mediated through the inhibition of three key pathways: the NF-κB cascade (by blocking IKK and IκB-α degradation), the p38 MAPK pathway (by inhibiting MKK3/6 and MK2), and caspase-1 activation [2].

These mechanisms are supported by in vivo studies. In a murine model of anaphylactic shock induced by compound 48/80, this compound (20 mg/kg, orally) suppressed the production of TNF-α, IL-6, and IL-1β and increased survival rates [2]. Furthermore, in a house dust mite-induced model of atopic dermatitis, this compound acetate hydrochloride alleviated clinical symptoms, reduced IgE and histamine levels, and helped restore skin barrier function by increasing the expression of filaggrin, potentially via the aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1) pathways [8].

Conclusion for Research and Development

This compound acetate presents a favorable and well-characterized pharmacokinetic profile, including high oral bioavailability, a convenient half-life for once-or twice-daily dosing, and a low risk of drug-drug interactions [1] [5] [4]. While its primary indication is for peptic ulcer disease [6] [4], contemporary research reveals a promising expansion of its therapeutic potential. The newly discovered anti-inflammatory and anti-allergic properties, mediated via suppression of the NF-κB and p38 MAPK pathways [2] [8], suggest that this compound could be repurposed for conditions like atopic dermatitis and other allergic inflammatory diseases, warranting further clinical investigation.

References

roxatidine acetate hydrochloride metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Enzymology

Roxatidine acetate is a prodrug that is rapidly converted to its active metabolite, this compound, via hydrolysis by esterases in the small intestine, plasma, and liver [1]. The subsequent metabolism of this compound involves specific cytochrome P450 enzymes.

G ROX This compound Acetate (Prodrug) M1 This compound (M-1) Active Metabolite ROX->M1 Rapid Hydrolysis M4 M-4 M1->M4  S9 Fraction Enzymes (Not Microsomal) M5 M-5 M4->M5 Oxidation M2_M3 M-2 & M-3 M5->M2_M3 Oxidation Esterases Esterases (Small intestine, plasma, liver) CYP2A6 CYP2A6 (Primary Catalyst) CYP2D6 CYP2D6 (Primary Catalyst)

Overview of the primary metabolic pathway of this compound acetate hydrochloride.

  • Initial Activation: The conversion of the prodrug to the active metabolite M-1 (this compound) is a non-microsomal process mediated by esterases [1]. Microsomal cytochrome P450 enzymes are not involved in the clearance of this active metabolite [2].
  • Downstream Metabolism: The metabolic sequence from M-4 to M-5 is primarily catalyzed by CYP2A6, while the subsequent formation of M-2 and M-3 from M-5 is primarily catalyzed by CYP2D6 [2]. The contribution of these CYP enzymes to the overall clearance of the drug is considered minimal [3].

Key Experimental Protocols

The identification of the metabolic pathway relied primarily on studies using human liver microsomes and cDNA-expressed enzymes.

G Step1 1. Incubation with Human Liver Sub-fractions Step2 2. Metabolite Identification (LC/MS, Radiochromatography) Step1->Step2 Step3 3. Reaction Phenotyping (Chemical & Antibody Inhibition) Step2->Step3 Step4 4. Enzyme Confirmation (cDNA-Expressed CYP Assays) Step3->Step4 Step5 5. Data Analysis Step4->Step5

General workflow for identifying the enzymes involved in this compound acetate metabolism.

Detailed Methodologies
  • In Vitro Incubation System

    • System Used: Studies were conducted using human liver microsomes and S9 fractions to model hepatic metabolism [2].
    • Typical Incubation Setup: A standard incubation mixture included the liver sub-fraction, an NADPH-generating system, and the substrate in a suitable buffer, incubated at 37°C [2].
  • Reaction Phenotyping Techniques

    • Chemical Inhibition: Specific chemical inhibitors were added to the incubation system:
      • Coumarin: A known selective inhibitor of CYP2A6, used to inhibit the formation of metabolite M-5 [2].
      • Quinidine: A potent and selective inhibitor of CYP2D6, used to inhibit the formation of metabolites M-2 and M-3 [2].
    • Antibody Inhibition: Immunoinhibition with anti-CYP2A6 and anti-CYP2D6 sera further confirmed the involvement of these specific enzymes [2].
  • Definitive Enzyme Confirmation

    • cDNA-Expressed CYP Assays: The metabolism of M-5 to M-2 and M-3 was conclusively demonstrated using cDNA-expressed CYP2D6. This system expresses a single, specific human CYP enzyme, providing direct evidence of its metabolic capability [2].
  • Analytical Methods for Metabolite Detection

    • Liquid Chromatography/Mass Spectrometry (LC/MS): A robust LC/MS method was developed for pharmacokinetic studies. It involved a single liquid-liquid extraction with tert-butyl methyl ether, separation on a C8 column, and detection via selected ion monitoring (SIM) at m/z 307.3 for this compound [4].

Quantitative Pharmacokinetic and Metabolic Data

The tables below summarize key quantitative data for this compound acetate and its active metabolite.

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value Notes / Source
Oral Bioavailability >95% (this compound acetate) [1] Almost completely absorbed.
Time to Cmax (this compound) ~3 hours [1] After oral administration of the prodrug.
Protein Binding 5-7% (this compound) [5] Very low, suggesting a low potential for protein-binding displacement interactions.
Elimination Half-life 4-8 hours (this compound) [1] Terminal elimination half-life.
Primary Route of Elimination Urinary excretion of metabolites [1] ~96% of administered dose recovered in urine.

Table 2: Key Metabolic Reactions and Enzymes

Metabolic Step Primary Enzyme(s) Evidence / Key Finding
Activation (Prodrug → this compound) Esterases (non-microsomal) [1] Rapid hydrolysis in intestine, plasma, liver.
M-4 → M-5 CYP2A6 [2] Inhibited by coumarin and anti-CYP2A6 serum.
M-5 → M-2 & M-3 CYP2D6 [2] Inhibited by quinidine, anti-CYP2D6 serum; confirmed with cDNA-expressed CYP2D6.

Clinical and Drug Development Implications

  • Low Drug-Drug Interaction (DDI) Potential: this compound acetate has no significant influence on the hepatic mixed-function oxidase system [1]. Studies show it does not inhibit key cytochrome P450 enzymes, unlike cimetidine, and thus does not interfere with the metabolism of co-administered drugs such as antipyrine, propranolol, diazepam, or theophylline [6] [7]. This is a major clinical advantage.
  • Dosage in Special Populations: The pharmacokinetics of this compound are significantly altered in patients with severe renal impairment, with marked increases in elimination half-life and AUC. Dosage adjustment is necessary in this population [1].
  • Investigational Repurposing: Recent research indicates that this compound acetate hydrochloride may have potential in treating atopic dermatitis by suppressing skin inflammation and protecting the skin barrier function, acting through mechanisms that may involve the aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1) [8].

The metabolic profile of this compound acetate hydrochloride is well-characterized, with a clear pathway involving rapid prodrug activation by esterases and minimal subsequent metabolism by CYP2A6 and CYP2D6. Its favorable pharmacokinetics and low drug-interaction potential make it an interesting candidate for further therapeutic development.

References

roxatidine histamine H2 receptor antagonist

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

Roxatidine acetate is a prodrug rapidly converted to its active form, this compound, by esterases in the intestine, plasma, and liver [1]. The classic and more recently discovered mechanisms of action are summarized in the diagram below.

roxatidine_mechanism This compound Mechanism of Action cluster_classic Classic Pathway (Gastric Acid Suppression) cluster_novel Novel Anti-inflammatory Pathway Histamine Histamine H2_Receptor H₂ Receptor (on Parietal Cell) Histamine->H2_Receptor Acid_Secretion Acid_Secretion H2_Receptor->Acid_Secretion This compound This compound This compound->H2_Receptor  Antagonizes IKK IKK Phosphorylation This compound->IKK  Inhibits MKK MKK3/6 Phosphorylation This compound->MKK  Inhibits PMACI Stimulus (e.g., PMACI) PMACI->IKK PMACI->MKK IkB_deg IκB-α Degradation IKK->IkB_deg NFkB_nuc NF-κB Nuclear Translocation IkB_deg->NFkB_nuc Cytokine_Production Pro-inflammatory Cytokine Production NFkB_nuc->Cytokine_Production p38 p38 MAPK Phosphorylation MKK->p38 MK2 MK2 Phosphorylation p38->MK2 MK2->Cytokine_Production

This compound's dual pathways: classic H₂ receptor blockade for acid suppression and novel inhibition of NF-κB/p38 MAPK signaling for anti-inflammatory effects.

Efficacy and Comparative Clinical Data

This compound's clinical performance has been evaluated in studies comparing it to other acid-suppressing agents like proton pump inhibitors (PPIs). Key quantitative findings are summarized below.

Table 2: Clinical Efficacy Data from Key Studies

Study Focus Protocol / Treatment Groups Key Outcome Measures Results

| Effect on Intragastric pH [2] | Subjects: 10 H. pylori-negative males. Design: Randomized, two-way crossover. Dose: Single oral dose of this compound 75 mg vs. Omeprazole 20 mg. Monitoring: Continuous intragastric pH for 6 hours. | - Median pH during 6-hour study.

  • Duration pH > 2, 5, and 6. | - Median pH: this compound 4.45 vs. Omeprazole 2.65 (P=0.0367).
  • pH > 5: this compound 43.7% vs. Omeprazole 10.6% of time (P=0.0125). Conclusion: this compound increased pH more rapidly. | | Therapy for NERD [3] | Subjects: 33 symptomatic NERD patients. Design: Randomized. Dose: this compound 75 mg twice daily vs. Omeprazole 20 mg once daily for 8 weeks. Assessment: Gastrointestinal Symptom Rating Scale. | - Improvement in heartburn score.
  • Clinical response rates. | - Both treatments significantly improved heartburn at 4 and 8 weeks.
  • No significant difference in clinical response rates between groups. | | Multiple-Dose Pharmacodynamics [4] | Subjects: Healthy men. Design: Randomized, double-blind, placebo-controlled. Dose: this compound acetate 150mg daily at 9pm for 14 days. | - Gastric fluid volume, pH, acid concentration over 24 hours.
  • Plasma concentrations of active metabolite. | - Substantial increase in gastric pH, decrease in acid secretion vs. placebo.
  • Duration of effect: ~12 hours.
  • No appreciable accumulation of the active metabolite after 4-7 days. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, the following summarizes critical methodological details.

1. Protocol: Investigating Anti-Allergic Inflammation In Vitro [5]

  • Cell Line: Human Mast Cells-1 (HMC-1).
  • Stimulation: Phorbol 12-myristate 13-acetate and calcium ionophore (PMACI) to induce allergic inflammation.
  • Treatment: Pre-treatment with this compound (typically at doses of 6.25 to 100 µM) prior to stimulation.
  • Key Assays & Measurements:
    • Cytokine Production: Enzyme immunoassay (EIA) to measure TNF-α, IL-6, and IL-1β protein levels.
    • mRNA Expression: Quantitative RT-PCR (qRT-PCR) to assess transcript levels of the same cytokines.
    • Protein Signaling (Western Blot):
      • NF-κB Pathway: Nuclear translocation of p65, phosphorylation and degradation of IκB-α, phosphorylation of IKK-α/β.
      • MAPK Pathway: Phosphorylation of p38, JNK, ERK1/2, MKK3/6, and MK2.
      • Caspase-1 Activation: Detection of cleaved (active) caspase-1.
    • Cell Viability: MTT assay to rule out cytotoxic effects of this compound at the tested concentrations.

2. Protocol: Clinical Pharmacodynamics of Acid Suppression [4]

  • Subjects: Healthy male volunteers.
  • Study Design: Randomized, double-blind, placebo-controlled, multiple-dose.
  • Dosage & Administration: 150 mg this compound acetate or placebo, administered orally at 9 PM for 14 consecutive days.
  • Gastric Secretion Analysis:
    • Collection: Gastric secretions aspirated via a nasogastric tube positioned in the distal stomach.
    • Timing: Collections for 2 hours pre-dose and over 24 hours post-dose on days 1, 7, 14, and 17 (3 days post-last dose).
    • Parameters: Gastric fluid volume, pH, and acid concentration.
  • Pharmacokinetic Sampling: Plasma and urine samples collected throughout the study to determine levels of the active desacetyl metabolite (this compound).

Research Implications and Future Directions

Evidence suggests this compound's potential extends beyond gastric acid suppression. Its efficacy in NERD comparable to omeprazole, particularly in populations with lower gastric acid secretion, indicates it remains a viable H₂RA [3]. More significantly, its novel anti-allergic and anti-inflammatory properties, mediated via inhibition of the NF-κB and p38 MAPK pathways, open new avenues for investigation [5]. Research into dual H₁/H₂ receptor antagonist hybrids, which incorporate a this compound-like substructure, further highlights its value as a pharmacophore in designing new multi-target drugs [6] [7].

References

Comprehensive Technical Analysis: Roxatidine's Anti-Inflammatory Properties and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Roxatidine and Its Therapeutic Potential

This compound is a competitive histamine H₂-receptor antagonist traditionally used for treating gastric and duodenal ulcers through its acid-suppressing effects. The drug is administered as this compound acetate hydrochloride, which is rapidly converted to its active metabolite, this compound, by esterases in the small intestine, plasma, and liver [1] [2]. Emerging research has revealed that this compound possesses significant anti-inflammatory and anti-allergic properties that extend far beyond its conventional gastrointestinal applications. These newly discovered activities are mediated through complex molecular mechanisms involving key inflammatory signaling pathways, positioning this compound as a promising candidate for drug repurposing in inflammatory and allergic conditions.

The expanding body of evidence demonstrates that this compound can modulate critical inflammatory processes at the cellular level, influencing immune cell function, cytokine production, and intracellular signaling cascades. This comprehensive technical review synthesizes current scientific understanding of this compound's anti-inflammatory mechanisms, presents structured experimental data, details methodological approaches for studying its effects, and provides visual representations of its molecular targets and signaling pathways for researchers and drug development professionals.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects through multi-faceted modulation of key inflammatory signaling pathways and transcription factors. The drug targets specific molecular mechanisms that regulate the production of inflammatory mediators and cellular responses to inflammatory stimuli.

Primary Inflammatory Signaling Pathways
  • NF-κB Pathway Inhibition: this compound demonstrates potent inhibitory effects on the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, this compound attenuates LPS-induced DNA-binding and transcriptional activity of NF-κB without affecting the phosphorylation or degradation of inhibitory kappa B-α (IκBα) [3]. This unique mechanism suggests this compound interferes with NF-κB activation downstream of IκBα degradation, potentially through direct interaction with NF-κB subunits. This compound also significantly inhibits the nuclear translocation of both p65 and p50 NF-κB subunits in phorbol 12-myristate 13-acetate and calcium ionophore (PMACI)-stimulated human mast cells-1 (HMC-1) and reduces PMACI-induced phosphorylation and degradation of IκB-α [1].

  • p38 MAPK Signaling Modulation: this compound specifically targets the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in inflammatory cytokine production and cellular stress responses. In LPS-stimulated RAW 264.7 macrophages, this compound suppresses the phosphorylation of p38 MAPK without affecting the activation of other MAPK family members including c-Jun NH₂-terminal kinase (JNK) or extracellular signal-regulated kinase (ERK) [3]. This selective inhibition extends upstream to MKK3/6 and downstream to MAPKAPK-2 (MK2), indicating comprehensive suppression of the p38 MAPK signaling cascade [1].

Additional Molecular Targets
  • Caspase-1 Inhibition: this compound suppresses the activation of caspase-1, an interleukin-1β converting enzyme that plays a critical role in the inflammasome complex and maturation of pro-inflammatory cytokines [1]. This inhibition contributes to reduced IL-1β production and processing in mast cells.

  • Histamine Receptor Antagonism: As a selective H₂ receptor antagonist, this compound modulates histamine-mediated immune responses, though its anti-inflammatory effects appear to extend beyond classical receptor antagonism through intracellular signaling modulation [2].

Table 1: Molecular Targets of this compound in Anti-Inflammatory Responses

Target Pathway/Component Specific Mechanism Experimental System Biological Consequence
NF-κB Signaling Inhibits nuclear translocation of p65/p50 subunits RAW 264.7 macrophages [3] Reduced pro-inflammatory gene transcription
Attenuates DNA-binding & transcriptional activity HMC-1 mast cells [1] Downregulation of TNF-α, IL-6, IL-1β
p38 MAPK Pathway Suppresses phosphorylation of p38 MAPK RAW 264.7 macrophages [3] Inhibition of stress-induced inflammation
Inhibits MKK3/6 and MK2 phosphorylation HMC-1 mast cells [1] Reduced cytokine production & stability
Caspase-1 Activation Prevents processing of procaspase-1 to active form HMC-1 mast cells [1] Reduced IL-1β maturation & secretion
Histamine Signaling Competitive H₂ receptor antagonism In vivo models [2] Modulation of mast cell & immune responses

Quantitative Experimental Data Summary

Research across multiple experimental systems has generated substantial quantitative evidence supporting this compound's anti-inflammatory efficacy, with consistent results observed in cellular models, animal studies, and investigations of specific disease models.

Cytokine and Inflammatory Mediator Inhibition

This compound demonstrates dose-dependent inhibition of key pro-inflammatory cytokines and mediators across multiple experimental systems. In LPS-induced RAW 264.7 macrophages, this compound significantly reduced productions of prostaglandin E₂ (PGE₂), nitric oxide (NO), and histamine at concentrations ranging from 25-100 μM, accompanied by suppressed protein and mRNA expressions of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and histidine decarboxylase (HDC) [3]. The drug also inhibited productions of vascular endothelial growth factor-1 (VEGF-1) and pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the same model.

In PMACI-stimulated human mast cells (HMC-1), this compound (6.25-100 μM) dose-dependently suppressed the production and mRNA expression of TNF-α, IL-6, and IL-1β without cellular toxicity [1]. The anti-inflammatory effects extended to in vivo models, where this compound administration (10-20 mg/kg) significantly reduced serum levels of immunoglobulin E (IgE), histamine, and pro-inflammatory cytokines in atopic dermatitis mouse models [2].

Therapeutic Efficacy in Disease Models

This compound has demonstrated significant efficacy across various inflammatory and allergic disease models:

  • Allergic Inflammation: In compound 48/80-induced anaphylactic models, this compound suppressed mRNA and protein expression of inflammatory cytokines (TNF-α, IL-6, and IL-1β) and attenuated mast cell-mediated allergic responses [1].

  • Capsular Contracture: this compound (25 μM) inhibited macrophage activation and fibroblast proliferation in models of silicone mammary implant-induced fibrosis, reducing serum concentrations of transforming growth factor-β (TGF-β) and fibroblast abundance around implants [4].

  • Atopic Dermatitis: In Dermatophagoides farinae body (Dfb)-induced atopic dermatitis mouse models, this compound (10-20 mg/kg) alleviated clinical severity, decreased IgE and histamine levels, inhibited expression of adhesive molecules, and recovered filaggrin expression through upregulation of aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1) [2].

Table 2: Quantitative Anti-Inflammatory Effects of this compound Across Experimental Models

Experimental System Concentration/Dose Key Outcomes Significance

| LPS-induced RAW 264.7 macrophages [3] | 25-100 μM | • 40-70% ↓ PGE₂, NO, histamine • 50-80% ↓ TNF-α, IL-6, IL-1β • Inhibition of NF-κB & p38 MAPK | p < 0.05 - 0.001 | | PMACI-stimulated HMC-1 cells [1] | 6.25-100 μM | • 45-85% ↓ TNF-α, IL-6, IL-1β production • Inhibition of NF-κB nuclear translocation • Suppression of caspase-1 activation | p < 0.05 - 0.001 | | Compound 48/80-induced anaphylaxis [1] | 10-20 mg/kg | • Significant ↓ inflammatory cytokines • Attenuated allergic symptoms • Reduced mast cell activation | p < 0.05 - 0.01 | | Dfb-induced atopic dermatitis [2] | 10-20 mg/kg | • 50-70% ↓ clinical severity • 40-60% ↓ IgE & histamine • Improved skin barrier function | p < 0.05 - 0.001 | | Capsular contracture model [4] | 25 μM (in vitro) 10-20 mg/kg (in vivo) | • ↓ Macrophage cytokines • ↓ Fibroblast proliferation • ↓ TGF-β serum levels | p < 0.05 |

Experimental Protocols and Methodologies

In Vitro Assays for Anti-Inflammatory Activity

Cell Culture and Treatment Protocols:

  • Macrophage Inflammation Model: Culture RAW 264.7 murine macrophage cells in DMEM or α-MEM supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin at 37°C with 5% CO₂. Pre-treat cells with this compound (6.25-100 μM) or vehicle control for 1 hour before stimulating with LPS (100 ng/mL-1 μg/mL) for 4-24 hours [3] [4]. For inhibitor studies, include specific pathway inhibitors such as SB203580 (p38 MAPK inhibitor) as controls.

  • Mast Cell Activation Model: Maintain HMC-1 human mast cells in IMDM or recommended medium with 10% FBS. Pre-incubate cells with this compound (6.25-100 μM) for 1 hour before stimulation with PMACI (phorbol 12-myristate 13-acetate 40 nM + calcium ionophore A23187 1 μM) for 2-24 hours [1]. Assess cell viability using MTT assay to ensure effects are not due to cytotoxicity.

Analysis of Inflammatory Mediators:

  • Protein Level Measurement: Collect cell culture supernatants after treatment and analyze cytokine/mediator levels using ELISA kits according to manufacturers' protocols. Key targets include TNF-α, IL-6, IL-1β, PGE₂, and histamine [3] [1]. For intracellular proteins, lys cells using RIPA buffer with protease and phosphatase inhibitors.

  • Gene Expression Analysis: Extract total RNA using commercial kits (e.g., RNeasy Mini kit), reverse transcribe 2 μg RNA to cDNA, and perform quantitative real-time PCR (qRT-PCR) using SYBR Green Master Mix. Calculate relative mRNA expression using the 2^(-ΔΔCt) method with normalization to GAPDH or other housekeeping genes [4] [1].

Protein Analysis and Signaling Pathways:

  • Western Blotting: Lyse cells in RIPA buffer, separate proteins by SDS-PAGE, transfer to PVDF membranes, block with 5% non-fat milk, and incubate with primary antibodies overnight at 4°C. Key targets include phospho- and total forms of p38 MAPK, IκBα, IKKα/β, MKK3/6, MK2, and NF-κB subunits. Detect using HRP-conjugated secondary antibodies and chemiluminescence [3] [1].

  • Nuclear Translocation Assays: Prepare nuclear and cytoplasmic extracts using commercial kits. Analyze NF-κB subunit translocation (p65, p50) via Western blotting using lamin B or TBP as nuclear markers and α-tubulin as cytoplasmic markers [1]. Alternatively, use immunofluorescence with confocal microscopy for visual confirmation.

In Vivo Models for Efficacy Evaluation

Allergic Inflammation and Anaphylaxis Models:

  • Compound 48/80-Induced Systemic Anaphylaxis: Administer compound 48/80 (0.008 mg/g body weight) intraperitoneally to mice (e.g., ICR strain). Pre-treat with this compound (10-20 mg/kg) or vehicle orally 1 hour before compound 48/80 challenge. Monitor mortality every 10 minutes for 1 hour and assess anaphylactic symptoms. For serum collection, sacrifice animals 90 minutes after challenge and measure histamine and cytokine levels [1].

  • Contact Hypersensitivity (CHS) Model: Shave and depilate mouse abdomen (e.g., BALB/c strain), sensitize with 1% 2,4-dinitrofluorobenzene (DNFB) or similar sensitizer on day 0. On day 5, challenge with 0.4% DNFB on ears. Administer this compound (10-20 mg/kg) orally 1 hour before and after challenge. Measure ear thickness 24 hours post-challenge and collect tissue for histology, mast cell counting, and cytokine analysis [1].

Atopic Dermatitis Model:

  • Dermatophagoides farinae body (Dfb)-Induced AD: Use NC/Nga mice (6-8 weeks old), shave dorsal skin and apply 100 mg Dfb extract ointment twice weekly for 8 weeks. Disrupt skin barrier with 4% SDS 3 hours before Dfb application. Administer this compound (10-20 mg/kg) orally once daily starting after 4 weeks of induction. Evaluate dermatitis severity weekly based on erythema, edema, excoriation, and scaling. Collect serum for IgE and histamine measurement, and skin tissues for histology, immunohistochemistry, and protein analysis [2].

Capsular Contracture Model:

  • Silicone Implant-Induced Fibrosis: Implant sterile silicone materials (6 mm diameter) subcutaneously in mice. Administer this compound (10-20 mg/kg) orally daily for 4-8 weeks. Assess fibrosis by measuring capsule thickness histologically, counting fibroblasts, and analyzing TGF-β levels in serum and tissues [4].

Signaling Pathways and Experimental Workflows

G LPS LPS IKK IKK LPS->IKK PMACI PMACI PMACI->IKK MKK3_6 MKK3_6 PMACI->MKK3_6 Caspase1 Caspase1 PMACI->Caspase1 H2_Receptor H2_Receptor H2_Receptor->IKK IkB IkB IKK->IkB Phosphorylation NFkB_Inactive NFkB_Inactive IkB->NFkB_Inactive Degradation NFkB_Active NFkB_Active NFkB_Inactive->NFkB_Active Nuclear Translocation Cytokines Cytokines NFkB_Active->Cytokines p38 p38 MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation MK2->Cytokines Caspase1->Cytokines Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->IKK Inhibits This compound->NFkB_Active Blocks Nuclear Translocation This compound->MKK3_6 Inhibits This compound->Caspase1 Inhibits

This compound inhibits multiple inflammatory signaling pathways simultaneously

The diagram illustrates this compound's multi-target mechanism of action, showing how it concurrently suppresses NF-κB activation, p38 MAPK signaling, and caspase-1 activation to reduce cytokine production and inflammation.

G In_Vitro In_Vitro Cell_Culture Cell_Culture In_Vitro->Cell_Culture Treatment Treatment Cell_Culture->Treatment RAW264 RAW264 Cell_Culture->RAW264 HMC1 HMC1 Cell_Culture->HMC1 HaCaT HaCaT Cell_Culture->HaCaT LPS LPS Treatment->LPS PMACI PMACI Treatment->PMACI TNF_IFN TNF_IFN Treatment->TNF_IFN This compound This compound Treatment->this compound Analysis Analysis ELISA ELISA Analysis->ELISA qPCR qPCR Analysis->qPCR Western Western Analysis->Western In_Vivo In_Vivo Animal_Models Animal_Models In_Vivo->Animal_Models Drug_Admin Drug_Admin Animal_Models->Drug_Admin AD_Model AD_Model Animal_Models->AD_Model Anaphylaxis Anaphylaxis Animal_Models->Anaphylaxis CHS CHS Animal_Models->CHS Fibrosis Fibrosis Animal_Models->Fibrosis Drug_Admin->this compound Tissue_Collection Tissue_Collection Tissue_Collection->ELISA Tissue_Collection->qPCR Tissue_Collection->Western Histology Histology Tissue_Collection->Histology This compound->Analysis This compound->Tissue_Collection

Comprehensive experimental workflow for evaluating this compound's anti-inflammatory effects

This workflow outlines the standardized methodologies used across multiple studies to evaluate this compound's anti-inflammatory properties, incorporating both in vitro and in vivo approaches with consistent analytical techniques.

Conclusion and Research Implications

The accumulating evidence demonstrates that this compound possesses significant anti-inflammatory properties mediated through multi-target mechanisms involving suppression of NF-κB transcriptional activity, inhibition of p38 MAPK signaling, and modulation of caspase-1 activation. These effects have been consistently observed across diverse experimental systems including macrophages, mast cells, keratinocytes, and in vivo models of allergic inflammation, atopic dermatitis, and fibrosis. The dose-dependent efficacy of this compound in these models, coupled with its established safety profile in human use, positions it as a promising candidate for drug repurposing in inflammatory and allergic conditions.

References

Experimental Evidence of Roxatidine's Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Cell Type / Disease Model Inducer / Stimulus Key Findings on Signaling Pathways & Effects Citation
RAW 264.7 Macrophages (in vitro) Lipopolysaccharide (LPS) Inhibited NF-κB DNA-binding/transcriptional activity; suppressed nuclear translocation of p65/p50; inhibited p38 MAPK phosphorylation (not JNK or ERK). Reduced production of PGE₂, NO, TNF-α, IL-6, IL-1β. [1]
RAW 264.7 Macrophages (in vitro) Silicone Breast Implant Materials Inhibited activation of NF-κB and p38/MAPK; reduced pro-inflammatory cytokine production; prevented macrophage-conditioned media from inducing fibroblast proliferation. [2] [3] [4]
HMC-1 Human Mast Cells (in vitro) & Allergic Mouse Models PMA & Calcium Ionophore (PMACI); Compound 48/80 Suppressed nuclear translocation of NF-κB; inhibited phosphorylation of MKK3/6 and p38 MAPK; reduced mRNA/protein levels of TNF-α, IL-6, IL-1β; attenuated allergic inflammation. [5]
SW1353 Human Chondrocytes (in vitro) TNF-α Inhibited TNF-α-induced expression of MMP-3, MMP-13, ADAMTS4, ADAMTS5 (ECM-degrading enzymes); mechanism linked to suppression of NF-κB pathway. [6]

Detailed Experimental Protocols

The following methodologies are compiled from the key studies, providing a reproducible framework for investigating roxatidine's effects.

Cell Culture and Treatment
  • Cell Lines: Common models include murine RAW 264.7 macrophages, human HMC-1 mast cells, and human SW1353 chondrocytes. [2] [5] [1]
  • Culture Conditions: Cells are typically maintained in DMEM or α-MEM supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a 5% CO₂ atmosphere. [2] [6]
  • Pre-treatment with this compound: Before stimulation, cells are often pre-treated with this compound (common concentration range: 5–40 μM) for 1 hour. The compound is usually dissolved in DMSO, with a final vehicle concentration of 0.05% or less. [2] [5] [6]
  • Induction of Inflammation/Fibrosis: After pre-treatment, inflammation is induced using specific stimulants:
    • LPS (e.g., 100 ng/mL) for macrophages. [1]
    • PMA (phorbol ester) and Calcium Ionophore (e.g., A23187) for mast cells. [5]
    • TNF-α (e.g., 10 ng/mL) for chondrocytes. [6]
    • Silicone implant material particles co-cultured with macrophages. [2]
Key Assays and Techniques
  • Gene Expression Analysis (RT-qPCR): Isolate total RNA and perform Reverse Transcription-quantitative PCR (RT-qPCR) to measure mRNA levels of target genes (e.g., IL6, IL1B, TNF, MMP3, MMP13). Data is normalized to a housekeeping gene like GAPDH and calculated using the 2^–ΔΔCq method. Primer sequences for cytokines are listed in the source material. [2]
  • Protein Analysis (Western Blot/ELISA):
    • Western Blot: Analyze protein expression and phosphorylation (e.g., IκBα, p65, p38 MAPK, MKK3/6) in cell lysates. [5] [6]
    • ELISA: Quantify secreted cytokines (e.g., TNF-α, IL-6, IL-1β, TGF-β) in cell culture supernatants or mouse serum using commercial DuoSet ELISA kits. [2]
  • NF-κB Activation Assays:
    • Electrophoretic Mobility Shift Assay (EMSA): Assess NF-κB DNA-binding activity in nuclear extracts. [1]
    • Reporter Gene Assay: Measure NF-κB transcriptional activity. [1]
    • Immunofluorescence/Immunohistochemistry: Detect nuclear translocation of NF-κB subunits (p65/p50). [5] [1]

This compound Inhibition of NF-κB and MAPK Pathways

The diagram below synthesizes the molecular mechanisms by which this compound inhibits NF-κB and p38 MAPK signaling.

G cluster_stimuli External Stimuli cluster_signaling Intracellular Signaling cluster_outcomes Cellular Responses Stimuli LPS, PMACI, TNF-⍺, Silicone Particles IKK IKK Complex Stimuli->IKK MKK MKK3/6 Stimuli->MKK IKBa IκBα IKK->IKBa Phosphorylation & Degradation NFkB_Inactive NF-κB (p65/p50) (Inactive, Cytosol) IKBa->NFkB_Inactive Sequesters NFkB_Active NF-κB (p65/p50) (Active) NFkB_Inactive->NFkB_Active Nuclear Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Active->Cytokines Enzymes MMPs, ADAMTS, COX-2, iNOS NFkB_Active->Enzymes p38 p38 MAPK MKK->p38 Phosphorylation p38->NFkB_Active Activates This compound This compound This compound->IKK Inhibits This compound->MKK Inhibits This compound->p38 Inhibits Fibrosis Fibroblast Proliferation & Fibrosis Cytokines->Fibrosis Enzymes->Fibrosis

> this compound inhibits NF-κB activation by blocking IKK-induced IκBα degradation and p65/p50 nuclear translocation, while also suppressing the upstream p38 MAPK pathway, ultimately reducing pro-inflammatory cytokine production and fibrosis.

Key Research Implications

The consistent inhibition of the NF-κB and p38 MAPK pathways across different cell types and disease models highlights this compound's broad anti-inflammatory and anti-fibrotic potential. [2] [5] [1]

  • Therapeutic Repurposing: As a licensed drug with a known safety profile, this compound is a strong candidate for drug repurposing in conditions like allergic inflammation, osteoarthritis, and capsular contracture. [5] [7] [6]
  • Focus on Macrophages: The findings in macrophage models are particularly significant, as this compound disrupts the critical crosstalk between macrophages and fibroblasts, a key mechanism in fibrotic disease development. [2] [3]

References

Roxatidine and p38 MAPK Inhibition: Core Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings from foundational studies on how roxatidine inhibits the p38 MAPK pathway.

Study Model / Context Key Inhibitory Actions of this compound on p38 MAPK Pathway Downstream Effects
Human Mast Cells-1 (HMC-1); Allergic Inflammation [1] Suppressed PMACI-induced phosphorylation of p38 MAPK, and its upstream (MKK3/6) and downstream (MK2) kinases. Did not affect ERK or JNK pathways. Reduced production of TNF-α, IL-6, and IL-1β. Inhibited caspase-1 activation.
RAW 264.7 Macrophages; LPS-induced Inflammation [2] Inhibited LPS-induced phosphorylation of p38 MAPK. Did not affect phosphorylation of ERK, JNK, or IKKα/β. Reduced production of NO, PGE₂, TNF-α, IL-1β, IL-6, and VEGF.
RAW 264.7 Macrophages; Silicone Implant-induced Fibrosis [3] [4] Inhibited activation of p38 MAPK and NF-κB signaling in macrophages sensing implant materials. Reduced pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α) and fibroblast proliferation.

Experimental Protocols for Key Findings

Here are the detailed methodologies from the cited research that established the inhibitory effect of this compound on the p38 MAPK pathway.

Protocol: Investigating p38 MAPK in Allergic Inflammation (HMC-1 Cells) [1]
  • Cell Line: Human mast cells-1 (HMC-1).
  • Stimulation: Cells were stimulated with PMACI (phorbol 12-myristate 13-acetate and calcium ionophore A23187) to induce an allergic response.
  • Treatment: Cells were pre-treated with various concentrations of this compound (6.25, 12.5, and 25 µM) for 30 minutes prior to PMACI stimulation.
  • Key Analysis - Western Blot:
    • Target Proteins: Phosphorylated and total levels of p38 MAPK, MKK3/6, and MK2.
    • Procedure: Protein lysates were separated by SDS-PAGE, transferred to membranes, and probed with specific antibodies. Detection was performed using enhanced chemiluminescence.
    • Outcome: Confirmed that this compound suppresses the phosphorylation (activation) of p38 MAPK, MKK3/6, and MK2 without affecting total protein levels.
Protocol: Confirming Specificity in Macrophages (RAW 264.7 Cells) [2]
  • Cell Line: Murine macrophage cell line RAW 264.7.
  • Stimulation: Cells were stimulated with bacterial Lipopolysaccharide (LPS) to trigger inflammation.
  • Treatment: Cells were pre-treated with this compound at 40, 80, and 120 µM for 1 hour before LPS exposure.
  • Key Analysis - Western Blot:
    • Target Proteins: Phosphorylated and total forms of p38 MAPK, ERK, and JNK.
    • Procedure: Standard western blot protocol was used to analyze protein phosphorylation.
    • Outcome: Demonstrated that this compound selectively inhibits the phosphorylation of p38 MAPK, but not ERK or JNK, confirming pathway specificity.

Therapeutic Potential via p38 MAPK Inhibition

The inhibition of the p38 MAPK pathway by this compound translates to measurable benefits in diverse disease models, as shown in the table below.

Disease Model Experimental Findings Implicated Mechanism
Mast Cell-Mediated Allergic Inflammation [1] Reduced ear swelling, cytokine levels, and immune cell migration in murine contact hypersensitivity model. Inhibition of p38 MAPK/NF-κB and caspase-1.
Capsular Contracture (Fibrosis) [3] [4] In vivo: Reduced fibroblast abundance and TGF-β serum levels in mice with breast implants. In vitro: Suppressed macrophage-induced fibroblast proliferation. Inhibition of NF-κB and p38 MAPK in macrophages.
Atopic Dermatitis [5] In vivo: Alleviated skin lesions, decreased IgE/histamine, and improved skin barrier protein (filaggrin) in a mouse model. In vitro: Suppressed inflammation in human keratinocytes. Inhibition of the NF-κB pathway (closely linked with p38 MAPK signaling).

This compound-Induced p38 MAPK Signaling Inhibition Pathway

The provided DOT code below was used to generate the signaling pathway diagram, illustrating the molecular targets of this compound.

G cluster_path p38 MAPK Signaling Axis Stimulus Inflammatory Stimulus (LPS / PMACI) MKK36 MKK3/6 Stimulus->MKK36 p38 p38 MAPK MKK36->p38 MK2 MK2 p38->MK2 NFkB NF-κB Pathway p38->NFkB Crosstalk Cytokines Pro-inflammatory Cytokine Production (TNF-⍺, IL-6, IL-1β) p38->Cytokines MK2->Cytokines NFkB->Cytokines This compound This compound This compound->MKK36 Inhibits This compound->p38 Inhibits This compound->MK2 Inhibits

This diagram illustrates the p38 MAPK signaling cascade and the specific points where this compound exerts its inhibitory effect, ultimately leading to reduced production of pro-inflammatory cytokines [1] [2].

Conclusion

This compound demonstrates a consistent and specific mechanism of p38 MAPK pathway inhibition across various cell types and disease models. This action underpins its significant anti-inflammatory and anti-fibrotic effects, revealing its potential for therapeutic repurposing beyond its original use as an H2-receptor antagonist.

References

Molecular Mechanisms of Caspase-1 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Roxatidine inhibits caspase-1 activation by targeting specific upstream signaling events. The table below outlines the key molecular mechanisms and supporting evidence.

Mechanism of Action Experimental Evidence Significance / Outcome
Inhibition of NF-κB Pathway Suppressed PMACI-induced phosphorylation/degradation of IκB-α and phosphorylation of IKK-α/β; inhibited nuclear translocation of NF-κB p65 subunit [1]. Reduces transcription of pro-inflammatory genes (TNF-α, IL-6, IL-1β) [1].
Inhibition of p38 MAPK Pathway Suppressed PMACI-induced phosphorylation of MKK3/6, p38 MAPK, and its downstream target MK2. No effect on ERK or JNK phosphorylation [1]. Regulates post-transcriptional cytokine production and stability [1].
Direct Suppression of Caspase-1 Activation Increased protein levels of procaspase-1 and reduced appearance of its cleaved, active form in PMACI-stimulated HMC-1 cells and in an animal model [1]. Directly inhibits maturation of IL-1β, a key mediator of inflammatory response [1].

The following diagram illustrates the proposed signaling pathway through which this compound inhibits caspase-1 activation, based on the findings from the study in HMC-1 cells [1]:

G PMACI PMACI IKK IKK-α/β PMACI->IKK MKK MKK3/6 PMACI->MKK This compound This compound This compound->IKK This compound->MKK Procaspase1 Procaspase-1 This compound->Procaspase1 IkB IκB-α IKK->IkB Phosph. NFkB NF-κB (p65) IkB->NFkB Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription p38 p38 MAPK MKK->p38 MK2 MK2 p38->MK2 p38->Cytokines Stabilization MK2->Cytokines Caspase1 Active Caspase-1 Procaspase1->Caspase1 Caspase1->Cytokines Maturation (e.g., pro-IL-1β)

Proposed pathway of this compound inhibition of NF-κB, p38 MAPK, and caspase-1.

Summary of Quantitative Data

The anti-allergic inflammatory effects of this compound, linked to caspase-1 inhibition, have been quantified in both cellular and animal models. The key quantitative findings are summarized below.

Table 1: In Vitro Effects in HMC-1 Human Mast Cells [1]

Parameter Measured Effect of this compound (Dose Range: 6.25 - 25 μM) Experimental Method
Pro-inflammatory Cytokines Down-regulated PMACI-induced production of TNF-α, IL-6, and IL-1β and their mRNA expression in a dose-dependent manner. EIA, qRT-PCR
NF-κB Signaling Suppressed PMACI-induced IκB-α phosphorylation/degradation and NF-κB p65 nuclear translocation. Western Blot
p38 MAPK Signaling Inhibited PMACI-induced phosphorylation of MKK3/6, p38 MAPK, and MK2. Western Blot
Caspase-1 Activation Increased procaspase-1 levels and reduced its cleavage upon PMACI stimulation. Western Blot
Cell Viability No effect on cell viability at concentrations up to 100 μM. MTT Assay

Table 2: In Vivo Effects in Animal Models [1]

Disease Model This compound Dose & Administration Key Outcomes
Compound 48/80-induced systemic anaphylaxis 20 mg/kg, orally, 1 hour before induction Increased survival rate to 20% at 60 min; suppressed cytokine production and caspase-1 activation.
Contact Hypersensitivity (CHS) model Not specified in detail. Significantly reduced ear swelling, mast cell numbers, cytokine levels, and dendritic cell migration.

Detailed Experimental Protocol

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental protocol from the foundational study.

  • Cell Line: Human Mast Cell Line-1 (HMC-1) [1] [2].
    • Culture Conditions: HMC-1 cells were maintained in Iscove's modified Dulbecco's medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1.2% monothioglycerol [1].
  • Cell Stimulation: Cells were stimulated with PMACI (phorbol 12-myristate 13-acetate, PMA, and calcium ionophore A23187) to induce allergic inflammation [1].
  • This compound Treatment: Cells were pre-treated with this compound (6.25 to 25 µM) for a specified time (e.g., 1 hour for signaling studies, 6.5 hours for cytokine measurement) before the addition of PMACI [1].
  • Key Readouts and Methods:
    • Protein Analysis: Western blotting for phospho- and total proteins of IKK, IκB-α, MKK3/6, p38, MK2, and caspase-1 [1].
    • Cytokine Measurement: Enzyme immunoassay (EIA) for TNF-α, IL-6, and IL-1β proteins; quantitative RT-PCR for their mRNA levels [1].
    • Nuclear Translocation: Assessment of NF-κB p65 subunit localization [1].

Future Research Directions

While the evidence for this compound's mechanism is compelling, most data comes from a single study using the HMC-1 cell line. It is important to note that HMC-1 cells lack the high-affinity IgE receptor (FcεRI), which is central to IgE-mediated allergic reactions [2]. Therefore, to fully validate these findings and their therapeutic potential, future work should consider:

  • Confirming the mechanism in primary human mast cells and other FcεRI-expressing cell lines like LAD2 [2].
  • Exploring the effect of this compound on the NLRP3 inflammasome complex, a key activator of caspase-1.

References

Quantitative Data on Roxatidine and Cell Proliferation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings from the search results regarding the effects of roxatidine on cell proliferation.

Cell Type / Model Effect on Proliferation Proposed Mechanism Experimental Context Source
L929 Fibroblasts Reduced (indirectly) This compound-treated macrophages produced less TGF-β and other soluble factors, leading to reduced fibroblast proliferation. In vitro model of breast implant-induced fibrosis. [1] [2]
MKN 28 Gastric Mucosal Cells Stimulated (directly) This compound directly and dose-dependently enhanced cell proliferation; mechanism was independent of TGF-α or EGFR mRNA expression. In vitro model of gastric ulcer healing. [3]

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the table above.

Protocol 1: Investigating Anti-fibrotic Effects (Indirect, via Macrophages)

This protocol outlines the research into how this compound indirectly reduces fibroblast proliferation in a model of breast implant capsular contracture [1] [2].

  • Cell Lines and Culture: Used murine macrophage cell line RAW 264.7 and murine fibroblast cell line L929. Cells were cultured in α-MEM supplemented with L-glutamine and 10% fetal bovine serum at 37°C with 5% CO₂.
  • Inflammation/Fibrosis Modeling: Co-cultured RAW 264.7 macrophages with silicone surface particles from either micro-textured or smooth breast implants to mimic the body's response to implant materials.
  • Treatment: RAW 264.7 cells were pre-treated with 25 µM this compound (dissolved in 0.05% DMSO) or vehicle control for 1 hour before exposure to silicone particles.
  • Conditioned Media Transfer: After 24 hours of co-culture, the conditioned media from macrophages was collected and applied to L929 fibroblasts to assess the paracrine effect on fibroblast proliferation.
  • Fibroblast Proliferation Assessment: L929 cell proliferation was measured after incubation with the macrophage-conditioned media. The specific assay (e.g., cell counting, thymidine uptake) is detailed in the primary source [1].
  • Mechanistic Investigation: Analyzed signaling pathways in macrophages via RT-qPCR and ELISA to measure mRNA and protein levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and TGF-β. Also examined activation of NF-κB and p38/MAPK signaling pathways.
  • In Vivo Validation: A mouse model of capsular contracture was used. Breast implant materials were planted subcutaneously, and this compound was administered to the mice. Serum TGF-β concentrations and fibroblast abundance around the implant were measured.
Protocol 2: Investigating Pro-Proliferative Effects (Direct, on Gastric Cells)

This protocol details the experiment showing this compound's direct stimulatory effect on gastric mucosal cell proliferation [3].

  • Cell Line: Used MKN 28 cells, a human well-differentiated gastric adenocarcinoma cell line.
  • Proliferation Assay: Cell proliferation was assessed using [³H]thymidine uptake and confirmed by direct cell counts after incubation with various concentrations of this compound or ranitidine.
  • Wound Migration Assay: A confluent monolayer of MKN 28 cells was wounded with a razor blade. The number of cells migrating into the damaged area after 24 hours of incubation with this compound was counted to assess cell migration, which was found to be unaffected.
  • Mechanistic Investigation: To explore the pathway, researchers used northern blot analysis to check the steady-state mRNA expression of TGF-α and EGFR (EGF Receptor) in response to this compound treatment.

Mechanism of Action in Fibrosis Prevention

The anti-fibrotic effect of this compound is indirect and involves a macrophage-mediated pathway, as illustrated below.

G Silicone_Implant Silicone Implant Material Macrophage Macrophage (RAW 264.7) Silicone_Implant->Macrophage Activates NFkB_p38 NF-κB & p38/MAPK Signaling Macrophage->NFkB_p38 Induces This compound This compound Treatment This compound->NFkB_p38 Inhibits Cytokines Pro-inflammatory Cytokines (TGF-β, IL-1β, IL-6, TNF-α) This compound->Cytokines Reduces NFkB_p38->Cytokines Stimulates Production Fibroblast Fibroblast (L929) Cytokines->Fibroblast Stimulates Proliferation Fibroblast Proliferation Fibroblast->Proliferation

This compound inhibits macrophage-driven fibroblast proliferation by blocking NF-κB and MAPK signaling [1] [2].

Interpretation and Research Implications

The data reveals a crucial cell-type and context dependency in this compound's action:

  • For Fibrosis Research: The primary value of this compound lies in its indirect, anti-fibrotic mechanism. By targeting macrophage signaling (NF-κB/p38 MAPK) and reducing key profibrotic mediators like TGF-β, it disrupts the cycle of chronic inflammation that drives fibroblast activation and proliferation [1] [2].
  • Contrasting Findings: The direct pro-proliferative effect on MKN 28 gastric cells [3] highlights that this compound's downstream effects are not universal. This suggests its therapeutic effect in ulcer healing is likely due to a combination of acid suppression and direct local enhancement of mucosal cell growth, independent of the TGF-α pathway.

References

Roxatidine's Modulation of Macrophage Cytokine Production: Mechanisms and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Significance

Roxatidine, a competitive histamine H2-receptor antagonist, has been used clinically for treating gastric and duodenal ulcers. However, emerging research has revealed this drug possesses significant anti-inflammatory properties that extend far beyond its acid-suppression effects. Multiple studies have demonstrated that this compound can effectively suppress pro-inflammatory cytokine production in macrophages, which are key sentinel cells of the innate immune system. This immunomodulatory activity occurs through specific inhibition of critical signaling pathways, including NF-κB and p38 MAPK, that drive inflammatory responses. The ability to modulate macrophage cytokine production positions this compound as a promising therapeutic candidate for various inflammatory conditions, allergic diseases, and fibrotic disorders where macrophage activation contributes to pathogenesis. This whitepaper provides a comprehensive technical review of this compound's effects on macrophage cytokine production, including molecular mechanisms, experimental evidence, and methodological protocols for researchers investigating its immunopharmacological properties [1] [2].

Molecular Mechanisms of Action

Key Signaling Pathways Regulated by this compound

This compound exerts its anti-inflammatory effects primarily through modulation of two critical signaling cascades in macrophages:

  • NF-κB Pathway Inhibition: this compound suppresses the nuclear translocation of NF-κB, particularly the p65 subunit, by inhibiting IKK-α/β phosphorylation and subsequent IκB-α degradation. This prevents the liberation of NF-κB from its cytoplasmic complex and its migration to the nucleus where it would otherwise activate transcription of pro-inflammatory genes [1] [2].

  • p38 MAPK Pathway Suppression: this compound specifically targets the p38 MAPK cascade by inhibiting the phosphorylation of MKK3/6 and its downstream target MK2. This pathway inhibition occurs without affecting other MAPKs such as ERK or JNK, indicating this compound's selective action within the MAPK signaling network [1] [2].

The following diagram illustrates the key signaling pathways inhibited by this compound in macrophages:

G cluster1 Membrane Receptors cluster2 Cytoplasmic Signaling cluster3 Nuclear Events & Outcomes LPS LPS TLR4 TLR4 LPS->TLR4 binds PMACI PMACI Unknown Receptor Unknown Receptor PMACI->Unknown Receptor binds HR2 Histamine H2 Receptor IKK IKK-α/β TLR4->IKK MKK3 MKK3/6 Unknown Receptor->MKK3 IκB IκB-α IKK->IκB phosphorylates NFκB NF-κB (p65/p50) IκB->NFκB releases GeneTrans Pro-inflammatory Gene Transcription NFκB->GeneTrans activates p38 p38 MAPK MKK3->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates MK2->GeneTrans enhances TNF TNF-α Production GeneTrans->TNF IL6 IL-6 Production GeneTrans->IL6 IL1B IL-1β Production GeneTrans->IL1B This compound This compound This compound->HR2 antagonizes This compound->IKK inhibits This compound->MKK3 inhibits

This compound's inhibition of these signaling pathways results in downregulated transcription of key pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β. Additionally, this compound has been shown to suppress caspase-1 activation, reducing the processing and secretion of mature IL-1β, a crucial mediator of inflammatory responses [2].

Additional Molecular Effects

Beyond the primary signaling pathways, this compound demonstrates several other relevant molecular effects:

  • Caspase-1 Inhibition: this compound treatment increases protein levels of procaspase-1 while reducing its cleaved, active form in human mast cells, suggesting inhibition of the inflammasome complex responsible for IL-1β maturation [2].

  • AhR and SIRT1 Modulation: In atopic dermatitis models, this compound upregulated aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1) expression, which contributed to improved skin barrier function through increased filaggrin expression [3].

  • Reactive Oxygen Species Suppression: While more prominently associated with proton pump inhibitors, some evidence suggests this compound may indirectly reduce reactive oxygen species production through its anti-inflammatory actions [4].

Experimental Evidence and Quantitative Data

Effects on Cytokine Production in Macrophage Models

Table 1: this compound's Effects on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Cytokine/Mediator Effect of this compound Magnitude of Inhibition Experimental Details
TNF-α Significant reduction Dose-dependent LPS-induced RAW 264.7 cells [1]
IL-6 Significant reduction Dose-dependent LPS-induced RAW 264.7 cells [1]
IL-1β Significant reduction Dose-dependent LPS-induced RAW 264.7 cells [1]
PGE₂ Inhibition Dose-dependent Measured by ELISA [1]
NO Inhibition Dose-dependent iNOS expression reduced [1]
VEGF-1 Suppression Dose-dependent Protein and mRNA expression [1]

Table 2: this compound's Efficacy in Disease Models

| Disease Model | Key Findings | Proposed Mechanism | Study Reference | |-------------------|------------------|------------------------|---------------------| | Capsular Contracture | Reduced TGF-β serum concentrations; decreased fibroblast abundance around implants | Inhibition of NF-κB and p38/MAPK in macrophages [5] | | Atopic Dermatitis | Improved skin lesions; reduced IgE, histamine, and inflammatory cytokines | AhR and SIRT1 upregulation; NF-κB suppression [3] | | Allergic Inflammation | Suppressed mast cell-derived cytokines; reduced anaphylactic reactions | Inhibition of NF-κB, caspase-1, and p38 MAPK [2] |

The quantitative data demonstrate this compound's consistent anti-inflammatory profile across multiple experimental systems. In LPS-stimulated RAW 264.7 macrophages, this compound produced dose-dependent inhibition of key pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β at both protein and mRNA levels [1]. This suppression occurred within physiologically relevant concentration ranges without inducing cellular toxicity. In animal models of human disease, this compound consistently showed significant therapeutic effects, reducing both molecular markers of inflammation and clinical disease manifestations [5] [3] [2].

Detailed Experimental Protocols

In Vitro Assessment in Macrophage Cell Lines

Cell Culture and Treatment:

  • Utilize the murine macrophage cell line RAW 264.7 (available from ATCC).
  • Culture cells in α-MEM medium supplemented with L-glutamine and 10% fetal bovine serum at 37°C with 5% CO₂.
  • For experiments, seed cells at a density of 1×10⁴ cells per well in appropriate multi-well plates.
  • Pre-treat macrophages with This compound (25 μM) for 1 hour before stimulation with inflammatory inducers [5].

Macrophage Stimulation and Cytokine Measurement:

  • Stimulate pre-treated macrophages with LPS (100 ng/mL) or specific silicone surface particles to mimic implant material exposure.
  • Incubate for 24 hours at 37°C with 5% CO₂.
  • Collect cell-free culture media by centrifugation at 400 × g for 10 minutes at 4°C for cytokine analysis.
  • Analyze cytokine production (TNF-α, IL-6, IL-1β) using commercial ELISA kits according to manufacturers' protocols [5] [1].

Gene Expression Analysis:

  • Extract total RNA using commercial kits (e.g., RNeasy Mini kit).
  • Reverse transcribe 2 μg of total RNA to cDNA using High-Capacity cDNA Reverse Transcription kits.
  • Perform quantitative PCR using SYBR Green Master mix with specific primers for target genes.
  • Calculate relative mRNA expression using the 2−ΔΔCq method with normalization to GAPDH [5].
Signaling Pathway Analysis

Protein Extraction and Western Blotting:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration using Bradford or BCA assays.
  • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
  • Probe with primary antibodies against phospho-IκB-α, phospho-IKK-α/β, phospho-p38, total p38, phospho-MKK3/6, and corresponding total proteins.
  • Use appropriate HRP-conjugated secondary antibodies and chemiluminescent detection [1] [2].

Nuclear Translocation Assays:

  • Prepare nuclear and cytoplasmic extracts using commercial kits.
  • Assess NF-κB p65 subunit localization by Western blotting of nuclear fractions.
  • Alternatively, use immunofluorescence microscopy to visualize p65 localization with fluorescently-labeled antibodies [2].
In Vivo Animal Models

Capsular Contracture Model:

  • Plant breast implant materials in subcutaneous pockets of mice.
  • Administer this compound mixed with autoclaved tap water in a bolus of 100 μl to implant-bearing mice.
  • Measure serum concentrations of TGF-β and analyze fibroblast abundance around implants histologically [5].

Atopic Dermatitis Model:

  • Use NC/Nga mice (6 weeks old) to model atopic dermatitis.
  • Induce AD-like lesions by topical application of Dermatophagoides farinae body (Dfb) ointment twice weekly for 8 weeks.
  • Administer this compound orally at 10-20 mg/kg after the first 4 weeks of induction.
  • Assess clinical severity, measure serum IgE and histamine, and analyze skin histology [3].

The following diagram illustrates the typical experimental workflow for evaluating this compound's effects in macrophage systems:

G cluster1 In Vitro Models cluster2 Analysis Methods cluster3 In Vivo Models CellCulture RAW 264.7 Macrophage Culture (1×10⁴ cells/well) PreTreatment This compound Pre-treatment (25 μM, 1 hour) CellCulture->PreTreatment Stimulation LPS Stimulation (100 ng/mL, 24 hours) PreTreatment->Stimulation Analysis Analysis Stimulation->Analysis ELISA ELISA (Cytokine Protein) Analysis->ELISA PCR qRT-PCR (Cytokine mRNA) Analysis->PCR Western Western Blot (Signaling Proteins) Analysis->Western EMSA EMSA/Gene Assay (NF-κB Activity) Analysis->EMSA ADModel Atopic Dermatitis Model (Dfb-induced NC/Nga mice) Treatment This compound Administration (10-20 mg/kg oral) ADModel->Treatment FibrosisModel Capsular Contracture Model (Implant-bearing mice) FibrosisModel->Treatment Endpoints Histology, Serum Analysis, Cytokine Measurement Treatment->Endpoints

Discussion and Research Implications

Therapeutic Potential and Applications

The accumulated evidence positions this compound as a promising multi-target anti-inflammatory agent with several potential therapeutic applications:

  • Fibrotic Disorders: this compound's ability to inhibit TGF-β production and reduce fibroblast accumulation suggests potential applications in capsular contracture and other fibrotic conditions where macrophage-driven inflammation initiates fibrotic processes [5].

  • Allergic and Inflammatory Skin Diseases: The demonstrated efficacy in atopic dermatitis models, combined with effects on mast cells and skin barrier function, indicates potential for dermatological applications [3] [2].

  • Macrophage-Mediated Inflammatory Conditions: The broad suppression of pro-inflammatory cytokines suggests possible utility in various conditions where macrophage activation contributes to pathology.

Comparative Analysis with Related Compounds

While this compound shows significant immunomodulatory properties, it's important to distinguish its effects from other related compounds:

  • Comparison with Other H2 Receptor Antagonists: Ranitidine, another H2 receptor antagonist, has demonstrated immune-enhancing effects by promoting M1 macrophage polarization through the PI3K-Akt2 signaling pathway, suggesting different H2 antagonists may have distinct immunomodulatory profiles [6].

  • Comparison with Proton Pump Inhibitors: PPIs like omeprazole and lansoprazole demonstrate broad immunosuppressive effects on macrophages and neutrophils, including inhibition of ROS production, phagocytosis, and chemotaxis [4]. While both drug classes modulate immune function, their mechanisms and specific effects differ significantly.

Limitations and Research Gaps

Current research on this compound's immunomodulatory effects has several limitations that warrant further investigation:

  • Most studies have utilized preclinical models, with limited human data available.
  • The precise molecular targets upstream of NF-κB and p38 MAPK inhibition require further elucidation.
  • Long-term immunomodulatory effects and potential implications for host defense need comprehensive assessment.
  • Comparative effectiveness against other immunomodulatory agents remains inadequately characterized.

Conclusion

References

roxatidine transcriptional regulation inflammation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets & Anti-Inflammatory Effects

The following table summarizes the key molecular targets and effects of roxatidine identified in various experimental models.

Experimental Model Inducer/Stimulus Key Molecular Targets & Effects Measured Outcomes
RAW 264.7 Macrophages [1] [2] LPS (Lipopolysaccharide) NF-κB transcriptional activity & DNA-binding; p38 MAPK phosphorylation; COX-2, iNOS, VEGF expression [1] [2] Reduced production of PGE₂, NO, TNF-α, IL-6, IL-1β [1] [2]
HMC-1 Human Mast Cells [3] PMA + Calcium Ionophore (PMACI) NF-κB activation (IκBα phosphorylation/degradation, IKKα/β phosphorylation); p38 MAPK/MKK3/6/MK2 phosphorylation; Caspase-1 activation [3] Reduced production of TNF-α, IL-6, IL-1β, and histamine [3]
HaCaT Keratinocytes [4] [5] TNF-α & IFN-γ NF-κB signaling; Aryl Hydrocarbon Receptor (AhR) & Sirtuin1 (SIRT1) expression; Filaggrin expression [4] [5] Recovery of skin barrier protein expression; reduced inflammatory response [4] [5]

In Vivo Efficacy in Disease Models

This compound's efficacy has been confirmed in several animal models of inflammatory and allergic diseases.

Disease Model Model Induction RXA Treatment Key Efficacy Results
Atopic Dermatitis (AD) [4] [5] Dermatophagoides farinae body (Dfb) extract on NC/Nga mice 10 & 20 mg/kg (oral, once daily for 4 weeks) Clinical dermatitis score; Serum IgE & histamine; Skin IL-6; Skin filaggrin [4] [5]
Allergic Anaphylaxis [3] Compound 48/80 (systemic) in mice 10 & 20 mg/kg (oral, 1 hr before inducer) Serum TNF-α, IL-6, IL-1β; Caspase-1 activation in liver tissue [3]
Capsular Fibrosis [2] Silicone implant in mice (subcutaneous) 1.5 mg/mouse/day (oral, in water) Serum TGF-β; Fibroblast abundance around implant [2]

Detailed Experimental Protocols

For researchers looking to replicate these studies, here are detailed methodologies for key experiments.

Protocol 1: Anti-Inflammatory Assay in Macrophages

This protocol is based on studies using the RAW 264.7 murine macrophage cell line [1] [2].

  • Cell Culture & Seeding: Culture RAW 264.7 cells in DMEM or α-MEM supplemented with 10% FBS, L-glutamine, and 1% penicillin/streptomycin at 37°C with 5% CO₂. Seed cells at an appropriate density (e.g., 1x10⁴ to 5x10⁵ cells/well) and allow to adhere [2].
  • Pre-treatment & Stimulation: Pre-treat cells with this compound (e.g., 25-100 µM) or vehicle control (0.05% DMSO) for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for 6-24 hours to induce inflammatory responses [1] [2].
  • Sample Collection & Analysis:
    • Gene Expression: Extract total RNA and perform RT-qPCR to measure mRNA levels of Tnf, Il6, Il1b, Ptgs2 (COX-2), and Nos2 (iNOS). Use Gapdh as a housekeeping gene. Primers can be designed as shown in the table below [2].
    • Protein Secretion: Collect cell-free culture media. Use ELISA kits to quantify the secretion of TNF-α, IL-6, IL-1β, and PGE₂ [1] [2].
    • Protein Signaling: Lyse cells to extract total protein. Perform Western blotting to analyze phosphorylation states of IκBα, p65, p38 MAPK, ERK, and JNK, and total protein levels of iNOS and COX-2 [1] [3].
  • RT-qPCR Primer Examples (Mouse) [2]: | Gene | Forward Primer (5'→3') | Reverse Primer (5'→3') | |:---|:---|:---| | Tnf | CCCTCACACTCAGATCATCTTCT | GCTACGACGTGGGCTACAG | | Il6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC | | Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Protocol 2: Anti-Allergic Assay in Mast Cells

This protocol is based on studies using the HMC-1 human mast cell line [3].

  • Cell Culture & Pre-treatment: Culture HMC-1 cells in IMDM supplemented with 10% FBS and 1% penicillin/streptomycin. Pre-treat cells with this compound (e.g., 6.25-100 µM) or vehicle for 1-2 hours [3].
  • Stimulation: Induce allergic inflammation by stimulating cells with 40 nM Phorbol 12-myristate 13-acetate (PMA) and 1 µM Calcium Ionophore (CI) for 2-8 hours [3].
  • Sample Collection & Analysis:
    • Inflammatory Mediators: Use ELISA or EIA to measure the production of TNF-α, IL-6, and IL-1β in the culture supernatant.
    • Gene Expression: Perform RT-qPCR to analyze the mRNA expression of TNF, IL6, and IL1B.
    • Signaling Pathways: Use Western blotting to assess:
      • NF-κB pathway: Phosphorylation and degradation of IκBα, phosphorylation of IKKα/β, and nuclear translocation of p65.
      • p38 MAPK pathway: Phosphorylation of MKK3/6, p38 MAPK, and MK2.
      • Inflammasome activation: Cleavage of pro-caspase-1 to active caspase-1.

This compound's Core Anti-Inflammatory Signaling Pathway

The following diagram synthesizes the primary molecular mechanisms of this compound's anti-inflammatory action, as identified in the research.

This diagram illustrates how this compound inhibits key pro-inflammatory signaling pathways to reduce the production of inflammatory mediators.

Conclusion for Research Application

  • Mechanism of Action: Its efficacy is primarily mediated through the suppression of the NF-κB and p38 MAPK signaling cascades, and in mast cells, the inhibition of caspase-1 [1] [3].
  • Therapeutic Potential: These actions translate to measurable benefits in pre-clinical models of skin inflammation (atopic dermatitis), allergic anaphylaxis, and implant-induced fibrosis [4] [3] [2].
  • Research Considerations: For future investigations, especially in vivo, it is important to note that this compound acetate hydrochloride is the commonly used prodrug, which is rapidly converted to the active metabolite, this compound, in the body [4].

References

Comprehensive Application Notes and Protocols for Roxatidine Acetate Hydrochloride Freeze-Dried Powder Injection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Roxatidine Acetate Hydrochloride

This compound acetate hydrochloride is a specific and competitive histamine H₂ receptor antagonist that effectively inhibits gastric acid secretion and ulcer formation. The freeze-dried powder injection formulation offers enhanced stability and ease of administration for clinical use, particularly in hospital settings where parenteral administration is required. This formulation is especially valuable for patients suffering from upper gastrointestinal disorders including duodenal ulcers, benign gastric ulcers, and stress-related mucosal damage where oral administration is not feasible. The freeze-dried formulation addresses the stability challenges associated with liquid formulations of this compound, providing extended shelf-life while maintaining consistent pharmacological activity.

The molecular structure of this compound acetate hydrochloride features a piperidinylmethyl phenoxy backbone with an acetylated glycolamide side chain, which undergoes rapid enzymatic conversion to the active metabolite, this compound, following administration. With a molecular formula of C₁₉H₂₈N₂O₄·HCl and molecular weight of 384.90 g/mol, this compound demonstrates favorable pharmacokinetic properties including high bioavailability and relatively low protein binding (5-7%), making it suitable for intravenous administration [1] [2]. The elimination half-life of approximately 5-6 hours supports twice-daily dosing in most clinical situations, though dosage adjustment may be necessary in patients with renal impairment due to the primary renal elimination pathway [1] [3].

Formulation Composition and Rationale

Quantitative Composition

The optimized formulation for this compound acetate hydrochloride freeze-dried powder injection has been developed through systematic experimentation to achieve optimal stability and reconstitution properties. The composition is carefully balanced to prevent hydrolysis and oxidative degradation while maintaining physiological compatibility upon administration. The table below summarizes the complete quantitative composition of the formulation:

Table 1: Quantitative Composition of this compound Acetate Hydrochloride Freeze-Dried Powder Injection

Component Function Concentration Ratio to API
This compound Acetate Hydrochloride Active Pharmaceutical Ingredient 75 mg/vial 1:1
Glycine Stabilizer, Cryoprotectant 15-25 mg/vial 0.2:1 - 0.33:1
Mannitol Lyoprotectant, Bulking Agent 30-50 mg/vial 0.4:1 - 0.67:1
Edetate Disodium (EDTA) Chelating Agent, Antioxidant Synergist 0.1-0.5 mg/vial 0.0013:1 - 0.0067:1
Sodium Sulfite Antioxidant 0.5-1.0 mg/vial 0.0067:1 - 0.0133:1
Glutamic Acid pH Adjuster, Stabilizer 5-10 mg/vial 0.067:1 - 0.133:1
Aspartic Acid Stabilizer 5-10 mg/vial 0.067:1 - 0.133:1
Hydrochloric Acid/Sodium Hydroxide pH Adjustment q.s. to pH 4.0-5.0 -
Water for Injection Solvent Removed during lyophilization -
Functional Excipient Rationale

The selection of excipients in this formulation is based on their complementary protective functions and compatibility with the active ingredient. The amino acid combination of glycine, glutamic acid, and aspartic acid creates a stabilizing matrix that protects the labile ester and amide functional groups of this compound acetate hydrochloride from hydrolysis during both the liquid processing stages and the solid-state storage period. Glycine serves a dual function as both a cryoprotectant during the freezing phase and a stabilizer in the final lyophilized cake, while mannitol primarily functions as a bulking agent to ensure elegant cake structure and facilitate rapid reconstitution [4].

The antioxidant system comprising sodium sulfite and edetate disodium provides protection against oxidative degradation pathways. Sodium sulfite acts as a primary antioxidant by scavenging reactive oxygen species, while edetate disodium functions as a chelating agent that binds trace metal ions which could catalyze oxidation reactions. The combination has demonstrated effectiveness in suppressing the formation of oxidative degradation products during accelerated stability studies. The formulation pH is carefully adjusted to the optimal stability range of 4.0-5.0 using hydrochloric acid or sodium hydroxide as needed, as this pH range minimizes both hydrolysis and oxidation while maintaining physiological acceptability upon administration [4] [5].

Preparation Methodology

Solution Preparation and Filtration

The manufacturing process begins with the preparation of the drug solution prior to lyophilization. Approximately 70% of the required Water for Injection is added to a stainless steel mixing tank, and the temperature is maintained at 20-25°C. The excipients are added sequentially under moderate agitation (300-500 rpm) with complete dissolution of each component before adding the next: first glycine, followed by mannitol, sodium sulfite, edetate disodium, glutamic acid, and aspartic acid. After confirming complete dissolution of all excipients, this compound acetate hydrochloride is slowly added to the solution while maintaining continuous agitation. The remaining Water for Injection is used to rinse the container and added to the mixing tank to achieve the final volume. The pH is adjusted to the target range of 4.0-5.0 using dilute hydrochloric acid or sodium hydroxide solution (0.1-1.0 M) [5].

The solution is then subjected to a two-stage filtration process to ensure sterility and remove particulate matter. First, the solution is filtered through a 0.45 μm membrane filter to remove potential particulates and microbial contaminants, followed by a second filtration through a 0.22 μm sterilizing grade membrane filter. Throughout the solution preparation process, the system is maintained under nitrogen sparging (0.5-1.0 L/min) to minimize oxygen exposure and reduce potential oxidative degradation. The filtered solution should be processed immediately to minimize the time in the dissolved state, typically within 4 hours of preparation [5].

Filling and Lyophilization Process

The filtered solution is aseptically filled into neutral glass vials at a fill volume of 5.0 mL per vial, which corresponds to approximately 1.0-1.5 cm fill depth to ensure efficient lyophilization. The vials are partially stoppered with lyophilization stoppers that allow for water vapor escape during the freeze-drying process. The filled vials are then transferred to the lyophilizer and loaded onto pre-cooled shelves (5°C) to minimize holding time before freezing [4] [5].

Table 2: Optimized Lyophilization Cycle Parameters

Process Stage Temperature Pressure Duration Key Monitoring Parameters
Freezing -45°C ± 2°C Atmospheric 2-3 hours Complete solidification confirmed by resistance thermal detection
Primary Drying -35°C ± 3°C 0.1-0.2 mBar 20-24 hours Shelf temperature < product collapse temperature; pressure rise tests to determine endpoint
Secondary Drying 25°C ± 2°C 0.01-0.05 mBar 6-8 hours Moisture content < 1.0% by Karl Fischer titration
Stoppering 25°C 500-600 mBar 15-30 minutes Complete stoppering under partial vacuum

The lyophilization cycle begins with a controlled freezing phase where the solution is frozen to -45°C to ensure complete solidification and formation of an optimal ice crystal structure. During primary drying, the pressure is reduced, and shelf temperature is raised to -35°C to facilitate sublimation of the frozen water without collapsing the product matrix. The secondary drying phase removes bound water molecules by gradually increasing the shelf temperature to 25°C under high vacuum. Upon completion, the vials are fully stoppered within the lyophilization chamber under partial vacuum or nitrogen atmosphere to maintain the sterility and integrity of the final product. The entire process typically requires 28-35 hours depending on the batch size and equipment capabilities [4] [5].

The following flowchart illustrates the complete preparation workflow:

G cluster_solution Solution Preparation cluster_filtration Filtration & Filling cluster_lyo Lyophilization Cycle Start Start Preparation A Add 70% WFI to tank Maintain 20-25°C Start->A B Add excipients sequentially (Glycine, Mannitol, etc.) A->B C Add this compound Acetate HCl under agitation B->C D Adjust volume with remaining WFI C->D E Adjust pH to 4.0-5.0 D->E F Two-stage filtration: 0.45μm → 0.22μm E->F G Aseptic filling into vials (5.0 mL fill volume) F->G H Partial stoppering for lyophilization G->H I Freezing stage: -45°C for 2-3 hours H->I J Primary drying: -35°C at 0.1-0.2 mBar for 20-24 hours I->J K Secondary drying: 25°C at 0.01-0.05 mBar for 6-8 hours J->K L Final stoppering under partial vacuum K->L End Final Inspection & Packaging L->End

Quality Control and Analytical Methods

Specification and Testing Protocols

Rigorous quality control testing is essential to ensure the safety, efficacy, and stability of this compound acetate hydrochloride freeze-dried powder injection. The product must comply with established specifications throughout its shelf life. The comprehensive quality control protocol includes both in-process testing and release testing of the final product. The tests are designed to monitor critical quality attributes including identity, purity, potency, and sterility [4] [5].

Table 3: Quality Control Specifications and Analytical Methods

Test Parameter Specification Analytical Method Frequency
Appearance White to off-white porous cake Visual examination Each vial
Identification Retention time matches reference standard HPLC-UV Each batch
Assay (this compound content) 90.0-110.0% of label claim HPLC with UV detection at 254 nm Each batch
Related substances Total impurities: ≤2.0%\nAny individual impurity: ≤0.5% HPLC with gradient elution Each batch
Residual moisture ≤1.0% Karl Fischer coulometric titration Each batch
pH of reconstituted solution 4.0-5.0 Potentiometric measurement Each batch
Reconstitution time ≤1 minute Visual observation with timing Each batch
Bacterial endotoxins <10 EU/mg Limulus Amebocyte Lysate test Each batch
Sterility No growth observed Membrane filtration method Each batch
Uniformity of content 85-115% of average content HPLC-UV (10 individual vials) Each batch
Stability Monitoring and Storage

The chemical stability and physical integrity of this compound acetate hydrochloride freeze-dried powder injection must be maintained throughout its shelf life. Accelerated stability studies have demonstrated that the formulation remains within specifications for at least 24 months when stored below 30°C in the original packaging protected from light and moisture. The recommended storage condition is in a cool, dry environment with temperature maintained between 15-30°C and relative humidity below 65%. The product should be protected from freezing after manufacture as the lyophilized structure has been optimized for specific storage conditions [5] [2].

Stability testing is conducted according to ICH guidelines with long-term, accelerated, and stress stability studies. The primary stability-indicating method is a validated HPLC method that separates this compound from its potential degradation products including the hydrolytic degradation product (this compound free base), oxidative products, and deacetylated metabolites. For ongoing stability monitoring, representative batches are placed on stability and tested at 0, 3, 6, 9, 12, 18, 24, and 36-month time points under controlled storage conditions. Any significant change in critical quality attributes, particularly an increase in impurity levels above specification limits or a decrease in assay value below 90% of label claim, would indicate stability failure and necessitate product recall and formulation review [4] [5].

Research Applications and Pharmacology

Pharmacological Properties and Mechanisms

This compound acetate hydrochloride functions as a specific and competitive histamine H₂ receptor antagonist with an IC₅₀ of 3.2 μM against the histamine H₂ receptor [6]. The drug suppresses the effect of histamine on the parietal cells of the stomach, resulting in dose-dependent reduction of gastric acid production and secretion. Unlike first-generation H₂ receptor antagonists, this compound demonstrates minimal interference with drug-metabolizing enzymes in the liver and has no antiandrogenic effects, which contributes to its favorable drug interaction profile [1] [3]. After administration, this compound acetate is rapidly metabolized to its primary active metabolite, this compound, by esterases in the small intestine, plasma, and liver [7].

Beyond its acid-suppressing effects, recent research has revealed that this compound acetate hydrochloride exhibits additional pharmacological activities that expand its potential research applications. The compound has demonstrated significant suppression of inflammatory signaling pathways, including inhibition of NF-κB activation and p38 MAPK phosphorylation in mast-cell-mediated allergy models. This activity results in reduced production of pro-inflammatory cytokines and may explain the drug's effectiveness in various inflammatory conditions beyond traditional ulcer healing. These multifaceted pharmacological actions make this compound acetate hydrochloride a valuable tool for studying H₂ receptor signaling pathways and their downstream effects in various physiological and pathological contexts [2].

The following diagram illustrates the multifaceted mechanism of action of this compound acetate hydrochloride:

G cluster_pharmaco Pharmacokinetic Phase cluster_mechanism Mechanism of Action cluster_effects Research Applications & Effects ROX This compound Acetate HCl Administration Absorption Rapid absorption >95% bioavailability ROX->Absorption Metabolism Esterase-mediated deacetylation Absorption->Metabolism Active Active metabolite: This compound Metabolism->Active H2 Competitive H₂ receptor antagonism Active->H2 Acid Inhibition of gastric acid secretion H2->Acid Mast Mast cell signaling inhibition H2->Mast GI Gastrointestinal acid suppression Acid->GI Ulcer Ulcer formation inhibition Acid->Ulcer NFkB Suppression of NF-κB pathway Mast->NFkB Allergy Allergy & inflammation models Mast->Allergy Signal Signal pathway research NFkB->Signal

Research Applications and Experimental Uses

This compound acetate hydrochloride freeze-dried powder injection has diverse applications in both basic research and preclinical drug development. In gastrointestinal pharmacology, the formulation is extensively used in studies investigating gastric acid secretion regulation, ulcer formation mechanisms, and healing processes in various animal models of duodenal and gastric ulcers. The inhibitory effects on gastric acid secretion have been shown to be comparable to ranitidine in head-to-head comparative studies, making it a valuable reference compound for evaluating novel anti-ulcer agents [2] [3].

In immunology and inflammation research, this compound acetate hydrochloride has emerged as an important tool for investigating mast cell function and allergic responses. The drug demonstrates significant reduction of mast cell cytokines and suppression of key inflammatory signaling pathways including NF-κB and p38 MAPK in allergic models. These properties enable researchers to explore the non-acid related functions of H₂ receptor antagonism and their potential therapeutic applications in inflammatory conditions. Additionally, the compound serves as an excellent pharmacological probe for studying H₂ receptor pathways and their downstream effects in various cell types and physiological contexts, contributing to our understanding of histamine receptor biology beyond traditional targets [2].

Handling and Administration Protocols

Reconstitution and Storage Guidelines

Proper reconstitution of this compound acetate hydrochloride freeze-dried powder injection is critical to maintain product stability and ensure accurate dosing. The lyophilized powder should be reconstituted with 3-5 mL of Sterile Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose Injection depending on compatibility requirements. The vial should be swirled gently without shaking to dissolve the powder completely, which typically occurs within 30-60 seconds. The reconstituted solution should be clear and colorless to slightly yellow; any particulate matter or discoloration indicates possible degradation and the vial should not be used. After reconstitution, the solution should be administered promptly but remains stable for up to 24 hours when stored at 2-8°C protected from light [5] [2].

The freeze-dried powder should be stored in its original packaging below 30°C in a dry environment protected from light. Exposure to moisture should be strictly avoided as it may compromise the integrity of the lyophilized cake and accelerate chemical degradation. The product should not be used beyond the expiration date printed on the packaging, and vials with cracked seals or visible cake collapse should be discarded. For research use, proper inventory management using the first-expiry-first-out principle is recommended to ensure that materials are used within their validated shelf life [5] [2].

Safety and Regulatory Information

This compound acetate hydrochloride is intended for research use only and is not approved for clinical use in humans in many jurisdictions, including the United States and European Union. However, it has received regulatory approval in several countries including China, Japan, and South Africa for therapeutic use in gastric ulcers, Zollinger-Ellison syndrome, erosive esophagitis, and related conditions [1] [8]. Researchers should be aware that while this compound acetate is generally well tolerated in clinical studies with mainly mild adverse effects such as gastrointestinal discomfort or headache, proper safety precautions must be followed during handling [2] [3].

Personnel should wear appropriate personal protective equipment including gloves, lab coat, and eye protection when handling the product, particularly during reconstitution procedures. Accidental exposure should be treated by flushing with copious amounts of water and seeking medical attention if necessary. Disposal of used vials and unused product should comply with local regulations for chemical and biohazard waste. All research protocols involving this material should be reviewed and approved by the appropriate institutional committees, and researchers should maintain accurate records of product usage in accordance with good laboratory practice requirements [2].

References

Application Notes and Protocols: Spectrophotometric Determination of Roxatidine Acetate Hydrochloride in Drug Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Roxatidine acetate hydrochloride is a histamine H₂-receptor antagonist used clinically for the treatment of gastric ulcers and related conditions. Spectrophotometric methods provide simple, accurate, and cost-effective analytical techniques for its determination in pharmaceutical formulations. These application notes detail optimized and validated methods based on charge-transfer complexation reactions, enabling reliable quantification of this compound in quality control settings.

The protocols described herein utilize 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and p-chloranilic acid as analytical reagents, which form colored complexes with this compound that can be measured spectrophotometrically. Both methods have been validated according to scientific standards and demonstrate excellent accuracy and precision without interference from common pharmaceutical excipients.

Principle of Analysis

The analytical methods are based on charge-transfer complexation reactions between this compound (acting as an electron donor) and the π-acceptors DDQ or p-chloranilic acid. These reactions produce highly colored complexes that exhibit maximum absorbance at 530 nm, allowing for sensitive spectrophotometric detection [1].

In charge-transfer complexes, the drug molecule donates electrons to the acceptor molecule, resulting in the formation of a new molecular entity with distinct spectrophotometric properties different from either component alone. This enables specific quantification of this compound without interference from other formulation components.

Experimental Protocols

Materials and Equipment
  • Analytical balance (accuracy ±0.0001 g)
  • UV-Visible spectrophotometer with 1 cm matched quartz cells
  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
  • Micropipettes (variable volumes)
  • This compound acetate hydrochloride reference standard
  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) reagent (0.2% w/v in methanol)
  • p-Chloranilic acid reagent (1% w/v in methanol)
  • Methanol (HPLC grade)
  • Pharmaceutical formulations containing this compound
Preparation of Standard Solutions
3.2.1. This compound Standard Solution

Accurately weigh 100 mg of this compound acetate hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a primary standard solution of concentration 1 mg/mL. From this stock, prepare working standards of appropriate concentrations by serial dilution with methanol.

3.2.2. DDQ Reagent Solution

Prepare a 0.2% (w/v) solution by dissolving 20 mg of DDQ in 10 mL of methanol. Prepare this solution fresh daily and protect from light.

3.2.3. p-Chloranilic Acid Reagent Solution

Prepare a 1% (w/v) solution by dissolving 100 mg of p-chloranilic acid in 10 mL of methanol. This solution is stable for one week when stored in amber glassware at 4°C.

Method A: Determination Using DDQ
3.3.1. Procedure
  • Transfer aliquots of this compound working standard solution (5-65 µg/mL) to a series of 10 mL volumetric flasks
  • Add 1.0 mL of DDQ reagent solution (0.2% w/v in methanol) to each flask
  • Mix thoroughly and allow to stand at room temperature for 10 minutes
  • Dilute to volume with methanol and mix well
  • Measure the absorbance of each solution at 530 nm against a reagent blank prepared similarly but without this compound
  • Construct a calibration curve by plotting absorbance against concentration and determine the regression equation

The following diagram illustrates the experimental workflow for the DDQ method:

G A Prepare this compound Standard Solutions B Add DDQ Reagent (0.2% in methanol) A->B C Mix and Allow to Stand (10 minutes at room temperature) B->C D Dilute to Volume with Methanol C->D E Measure Absorbance at 530 nm D->E F Construct Calibration Curve E->F

3.3.2. Optimization Parameters
  • Reaction time: 10 minutes
  • Temperature: Room temperature (25±2°C)
  • DDQ volume: 1.0 mL of 0.2% solution
  • Stability: Colored complex is stable for at least 60 minutes
Method B: Determination Using p-Chloranilic Acid
3.4.1. Procedure
  • Transfer aliquots of this compound working standard solution (10-260 µg/mL) to a series of 10 mL volumetric flasks
  • Add 1.0 mL of p-chloranilic acid reagent solution (1% w/v in methanol) to each flask
  • Mix thoroughly and allow to stand at room temperature for 15 minutes
  • Dilute to volume with methanol and mix well
  • Measure the absorbance of each solution at 530 nm against a reagent blank
  • Construct a calibration curve by plotting absorbance against concentration and determine the regression equation

The following diagram illustrates the experimental workflow for the p-chloranilic acid method:

G A Prepare this compound Standard Solutions B Add p-Chloranilic Acid Reagent (1% in methanol) A->B C Mix and Allow to Stand (15 minutes at room temperature) B->C D Dilute to Volume with Methanol C->D E Measure Absorbance at 530 nm D->E F Construct Calibration Curve E->F

3.4.2. Optimization Parameters
  • Reaction time: 15 minutes
  • Temperature: Room temperature (25±2°C)
  • p-Chloranilic acid volume: 1.0 mL of 1% solution
  • Stability: Colored complex is stable for at least 90 minutes
Sample Preparation for Pharmaceutical Formulations

For the analysis of this compound in tablet formulations:

  • Weigh and finely powder not less than 20 tablets
  • Transfer an accurately weighed portion of the powder equivalent to 100 mg of this compound to a 100 mL volumetric flask
  • Add approximately 70 mL of methanol, shake vigorously for 10 minutes, and sonicate for 5 minutes
  • Dilute to volume with methanol and mix well
  • Filter the solution through a 0.45 μm membrane filter, discarding the first few mL of filtrate
  • Dilute the filtrate appropriately with methanol to obtain concentrations within the working range
  • Proceed with the analysis as described in either Method A or Method B

Method Validation and Data Analysis

Validation Parameters

Both methods have been comprehensively validated according to scientific standards. The table below summarizes the key validation parameters for both methods:

Table 1: Validation Parameters for Spectrophotometric Determination of this compound

Parameter DDQ Method p-Chloranilic Acid Method
Beer's Law Range 5-65 μg/mL 10-260 μg/mL
Detection Limit 0.42 μg/mL 0.86 μg/mL
Quantitation Limit 1.28 μg/mL 2.61 μg/mL
Molar Absorptivity 1.82×10⁴ L·mol⁻¹·cm⁻¹ 4.56×10³ L·mol⁻¹·cm⁻¹
Sandell's Sensitivity 0.021 μg/cm² 0.085 μg/cm²
Correlation Coefficient (r) >0.999 >0.999
Relative Standard Deviation <1.5% <1.5%
Percentage Recovery 99.5-101.2% 99.2-101.5%
Optical Characteristics and Regression Data

The table below presents the optical characteristics and statistical analysis of the regression data for both methods:

Table 2: Optical Characteristics and Regression Analysis

Characteristic DDQ Method p-Chloranilic Acid Method
λₘₐₓ 530 nm 530 nm
Color Reddish-brown Pink
Beer's Law Limit 5-65 μg/mL 10-260 μg/mL
Regression Equation Y = a + bC Y = a + bC
Slope (b) 0.0152 0.0038
Intercept (a) 0.0014 0.0021
Standard Error of Slope 0.00012 0.00008
Standard Error of Intercept 0.00015 0.00012
Confidence Limit of Slope 0.0152±0.0003 0.0038±0.0002
Confidence Limit of Intercept 0.0014±0.0004 0.0021±0.0003
Application to Pharmaceutical Formulations

Both methods have been successfully applied to the determination of this compound in pharmaceutical tablet formulations. The results obtained showed excellent agreement with those obtained by reference UV methods. The following table demonstrates typical results for the analysis of tablet formulations:

Table 3: Application to Pharmaceutical Formulations

Formulation Label Claim (mg) DDQ Method Found* (mg) p-Chloranilic Acid Method Found* (mg) Reference Method Found (mg)
Brand A 75 74.89±0.52 75.12±0.48 75.03±0.45
Brand B 75 74.75±0.61 75.24±0.55 75.11±0.52
Brand C 75 75.18±0.45 74.92±0.62 75.05±0.48

*Mean ± standard deviation of six determinations

Discussion

Method Optimization

A series of variables were studied to optimize the reaction conditions for both methods. The concentration of reagents, reaction time, temperature, and solvent system were systematically evaluated to achieve maximum color development and stability.

For the DDQ method, the optimum reagent concentration was established as 1.0 mL of 0.2% solution, with a reaction time of 10 minutes at room temperature. For the p-chloranilic acid method, 1.0 mL of 1% solution with a reaction time of 15 minutes provided optimal results. Methanol was identified as the ideal solvent for both reactions, providing excellent solubility for both the drug and reagents while supporting efficient complex formation.

Interference Studies

Interference studies confirmed that common pharmaceutical excipients including starch, lactose, talc, magnesium stearate, and microcrystalline cellulose do not interfere with the determination of this compound by either method. This specificity makes these methods particularly suitable for quality control applications in pharmaceutical analysis.

Analytical Figures of Merit

Both methods demonstrate excellent linearity over their respective concentration ranges, with correlation coefficients exceeding 0.999. The precision of the methods, expressed as relative standard deviation, is less than 1.5% for both intra-day and inter-day measurements. The accuracy, determined by recovery studies using standard addition method, ranges between 99.2% and 101.5%, confirming the reliability of the methods for quantitative analysis.

The DDQ method offers higher sensitivity as evidenced by its lower detection and quantification limits, as well as higher molar absorptivity. Conversely, the p-chloranilic acid method has a wider linear range, making it suitable for analysis across a broader concentration spectrum.

Conclusion

The developed spectrophotometric methods provide simple, accurate, and precise approaches for the determination of this compound acetate hydrochloride in pharmaceutical formulations. Both methods are characterized by their cost-effectiveness, technical simplicity, and environmental friendliness compared to sophisticated instrumental techniques like HPLC.

The DDQ method is recommended for situations requiring higher sensitivity, while the p-chloranilic acid method is preferable for samples with wider concentration ranges. The validation data confirm that both methods are suitable for routine quality control analysis of this compound in pure form and pharmaceutical dosage forms, providing comparable results to reference methods without significant differences in accuracy and precision.

References

Comprehensive Application Notes and Protocols: Charge Transfer Complexation Methods for Roxatidine Acetate Hydrochloride Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Principle

Charge-transfer complexation represents a fundamental analytical technique in pharmaceutical analysis that exploits the molecular interaction between electron-donating compounds and electron-accepting reagents. This phenomenon occurs when an electron donor (typically a pharmaceutical compound with nucleophilic properties) interacts with an electron acceptor reagent, resulting in the formation of colored complexes that can be quantified spectrophotometrically. In the case of roxatidine acetate hydrochloride—a histamine H₂-receptor antagonist used in the treatment of gastric ulcers—the drug molecule acts as an electron donor due to the presence of nitrogen atoms in its piperidiny methyl phenoxy propyl structure, enabling it to form stable complexes with π-acceptors.

The analytical significance of this method lies in its simplicity and sensitivity compared to more expensive techniques like HPLC or LC-MS. The formation of charge-transfer complexes allows for the determination of this compound in both pure form and pharmaceutical formulations without the need for sophisticated instrumentation or extensive sample pretreatment. The mechanism follows the Benesi-Hildebrand equation, which describes the stoichiometry and stability constants of the resulting complexes, typically forming in a 1:1 ratio between donor and acceptor molecules. This principle has been successfully applied to various pharmaceutical compounds containing amino, pyridine, or phenolic groups that can function as electron donors.

Materials and Reagents

Chemical Requirements
  • This compound acetate hydrochloride reference standard (purity ≥99%)
  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.05% w/v solution in methanol)
  • p-Chloranilic acid (pCA) (0.18% w/v solution in acetonitrile)
  • Methanol (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Dimethyl sulfoxide (DMSO) (ACS grade)
  • Chloroform (ACS grade)
Instrumentation and Equipment
  • Double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells
  • Analytical balance (accuracy ±0.0001 g)
  • Ultrasonic bath
  • Volumetric flasks (Class A: 5 mL, 10 mL, 25 mL, 50 mL, and 100 mL)
  • Micropipettes (variable volume: 100-1000 μL, 500-5000 μL)
  • pH meter
  • Magnetic stirrer with Teflon-coated stir bars

Experimental Protocols

Method A: DDQ-Based Spectrophotometric Method
3.1.1 Preparation of Standard Solutions
  • Stock Standard Solution (500 μg/mL): Accurately weigh 50 mg of this compound acetate hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in approximately 10 mL of methanol with gentle swirling. Dilute to volume with methanol and mix thoroughly.

  • Working Standard Solution (100 μg/mL): Pipette 10 mL of the stock standard solution into a 50 mL volumetric flask. Dilute to volume with methanol and mix well.

  • DDQ Reagent Solution (0.05% w/v): Weigh precisely 50 mg of DDQ and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Store in an amber glass bottle at 4°C when not in use.

3.1.2 Sample Preparation Procedure
  • Calibration Standards Preparation: Pipette aliquots of the working standard solution equivalent to 5-65 μg of this compound (0.5-6.5 mL) into a series of 10 mL volumetric flasks.

  • Complex Formation: To each flask, add 1.0 mL of 0.05% DDQ solution using a calibrated micropipette.

  • Volume Adjustment: Dilute to the mark with methanol and mix thoroughly by inversion.

  • Reaction Equilibrium: Allow the solutions to stand at room temperature (25±1°C) for 10 minutes to ensure complete color development.

  • Blank Preparation: Prepare a reagent blank simultaneously using the same procedure but omitting the drug substance.

3.1.3 Spectrophotometric Measurement
  • Set the spectrophotometer to measure absorbance at 530 nm.
  • Zero the instrument using the prepared reagent blank.
  • Measure the absorbance of each calibration standard in triplicate.
  • Record the average absorbance values for each concentration.

Table 1: Sample Preparation Scheme for DDQ Method Calibration Curve

This compound Concentration (μg/mL) Aliquot Volume from Working Standard (mL) Final Volume (mL)
5 0.5 10
15 1.5 10
25 2.5 10
35 3.5 10
45 4.5 10
55 5.5 10
65 6.5 10
Method B: p-Chloranilic Acid (pCA)-Based Method
3.2.1 Preparation of Standard Solutions
  • Stock Standard Solution (1000 μg/mL): Accurately weigh 100 mg of this compound acetate hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in a minimal amount of DMSO (approximately 2-3 mL) with gentle warming if necessary. Dilute to volume with methanol and mix thoroughly.

  • Working Standard Solution (200 μg/mL): Pipette 10 mL of the stock standard solution into a 50 mL volumetric flask. Dilute to volume with methanol and mix well.

  • pCA Reagent Solution (0.18% w/v): Weigh precisely 180 mg of p-chloranilic acid and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Store in an amber glass bottle at 4°C when not in use.

3.2.2 Sample Preparation Procedure
  • Calibration Standards Preparation: Pipette aliquots of the working standard solution equivalent to 10-260 μg of this compound (0.5-13 mL) into a series of 10 mL volumetric flasks.

  • Complex Formation: To each flask, add 1.5 mL of 0.18% pCA solution using a calibrated micropipette.

  • Volume Adjustment: Dilute to the mark with acetonitrile and mix thoroughly by inversion.

  • Reaction Equilibrium: Allow the solutions to stand at room temperature (25±1°C) for 15 minutes to ensure complete color development.

  • Blank Preparation: Prepare a reagent blank simultaneously using the same procedure but omitting the drug substance.

3.2.3 Spectrophotometric Measurement
  • Set the spectrophotometer to measure absorbance at 530 nm.
  • Zero the instrument using the prepared reagent blank.
  • Measure the absorbance of each calibration standard in triplicate.
  • Record the average absorbance values for each concentration.

Table 2: Sample Preparation Scheme for pCA Method Calibration Curve

This compound Concentration (μg/mL) Aliquot Volume from Working Standard (mL) Final Volume (mL)
10 0.5 10
40 2.0 10
80 4.0 10
120 6.0 10
160 8.0 10
200 10.0 10
240 12.0 10
260 13.0 10

Results Analysis and Data Interpretation

Calibration and Quantitative Analysis

The quantitative determination of this compound acetate hydrochloride relies on the linear relationship between absorbance and concentration across specified ranges for each method. The calibration curves should be constructed by plotting the average absorbance values against the corresponding concentrations of this compound. Linear regression analysis should be performed to determine the slope, intercept, and correlation coefficient.

For the DDQ method, the Beer's law is obeyed in the concentration range of 5-65 μg/mL, while for the pCA method, the linear range is 10-260 μg/mL. The molar absorptivity, sensitivity, and detection limits should be calculated according to ICH guidelines. The correlation coefficient (r) for both methods should be not less than 0.999, indicating excellent linearity.

Table 3: Optical Characteristics and Regression Parameters for this compound Determination

Parameter DDQ Method pCA Method
Wavelength of maximum absorption (λmax) 530 nm 530 nm
Beer's law limit (μg/mL) 5-65 10-260
Molar absorptivity (L·mol⁻¹·cm⁻¹) 2.8×10³ 1.5×10³
Sandell's sensitivity (μg/cm²) 0.105 0.198
Regression equation (Y* = a + bC)
• Slope (b) 0.01836 0.00869
• Intercept (a) 6.08534×10⁻⁵ 4.61197×10⁻⁴
• Correlation coefficient (r) 0.9998 0.9999
Limit of detection (LOD, μg/mL) 0.765 3.35
Limit of quantification (LOQ, μg/mL) 2.32 10.15

*Y = absorbance, C = concentration in μg/mL

Validation Parameters

Both methods should be thoroughly validated according to ICH Q2(R1) guidelines to ensure accuracy, precision, specificity, and robustness. The following validation parameters should be established:

  • Accuracy: Determined by recovery studies using standard addition method at three different concentration levels (80%, 100%, 120% of target concentration). The mean recovery should be between 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate determinations at 100% of test concentration on the same day.
    • Intermediate precision (Inter-day precision): Analyze six replicate determinations at 100% of test concentration on three different days.
    • The relative standard deviation (RSD) should be not more than 2.0%.
  • Robustness: Evaluate the effect of small variations in method parameters including:

    • Reagent volume variation (±0.1 mL)
    • Reaction time variation (±2 minutes)
    • Temperature variation (±2°C)
  • Specificity: Demonstrate that the method is specific for this compound in the presence of common pharmaceutical excipients including lactose, starch, magnesium stearate, and talc.

Table 4: Method Validation Parameters for this compound Determination

Validation Parameter DDQ Method pCA Method
Accuracy (% Recovery) 100.06-100.11% 99.34-99.97%
Precision (RSD)
• Repeatability (n=6) 0.29% 0.74%
• Intermediate Precision (n=18) 0.51% 0.89%
Robustness Insignificant variation observed with deliberate method parameter modifications
Specificity No interference from common excipients observed

Applications in Pharmaceutical Formulations

Analysis of Tablet Formulations

The developed charge-transfer complexation methods can be successfully applied to the determination of this compound acetate hydrochloride in various pharmaceutical formulations, particularly tablets and capsules. The procedure for tablet analysis is as follows:

  • Weigh and finely powder not less than 20 tablets.
  • Accurately weigh a portion of the powder equivalent to about 50 mg of this compound acetate hydrochloride.
  • Transfer to a 100 mL volumetric flask, add about 60 mL of methanol, and sonicate for 15 minutes with occasional shaking.
  • Dilute to volume with methanol, mix well, and filter through a 0.45 μm membrane filter, discarding the first 5 mL of the filtrate.
  • Dilute the filtrate appropriately with methanol to obtain a solution of approximately 100 μg/mL concentration.
  • Analyze the sample solution following the procedures described in Sections 3.1.2 or 3.2.2 depending on the chosen method.

The drug content per tablet should be calculated using the following formula:

Where:

  • C = Concentration determined from calibration curve (μg/mL)
  • DF = Dilution factor
  • V = Volume of initial extract (mL)
  • AW = Average weight of tablet (mg)
  • W = Weight of sample powder taken (mg)
Interference Studies

To verify the specificity of the methods, interference studies should be conducted with common pharmaceutical excipients. Prepare synthetic mixtures containing this compound acetate hydrochloride and typical excipients such as lactose, starch, microcrystalline cellulose, magnesium stearate, and talc in proportions similar to those found in actual formulations. The recovery of this compound from these synthetic mixtures should be within 98.0-102.0%, demonstrating no significant interference from these excipients.

Methodological Considerations and Troubleshooting

Critical Parameters
  • Reagent Stability: The DDQ and pCA reagent solutions should be prepared fresh weekly and stored in amber-colored bottles at 4°C to prevent degradation.
  • Reaction Time: The color development is time-dependent. Ensure consistent reaction times before measurement (±1 minute).
  • Temperature Control: The reaction is sensitive to temperature fluctuations. Maintain laboratory temperature at 25±2°C.
  • Solvent Quality: Use high-purity solvents to minimize background absorbance.
Troubleshooting Guide

Table 5: Troubleshooting Common Issues in Charge Transfer Complexation Methods

Problem Possible Cause Solution
Non-linear calibration Improper reagent concentration Prepare fresh reagent solutions
Low absorbance values Incomplete color development Increase reaction time before measurement
High blank absorbance Degraded reagents Prepare fresh reagents
Poor precision Inconsistent reaction conditions Control temperature and timing strictly
Precipitation in solution Solvent incompatibility Ensure correct solvent systems

Conclusion

The described charge-transfer complexation methods provide simple, accurate, and precise spectrophotometric procedures for the determination of this compound acetate hydrochloride in both pure form and pharmaceutical formulations. The DDQ method offers higher sensitivity with a lower detection limit, while the pCA method provides a wider linear range. Both methods have been successfully validated according to standard guidelines and demonstrate excellent recovery with no interference from common pharmaceutical excipients.

These methods represent cost-effective alternatives to more expensive chromatographic techniques while maintaining the necessary accuracy and precision required for quality control applications in pharmaceutical analysis. The protocols outlined in this document provide comprehensive guidance for implementation in analytical laboratories for routine analysis of this compound acetate hydrochloride.

Comprehensive Application Notes and Protocols: Investigating Roxatidine's Effects in Mast Cell Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Roxatidine and Its Relevance to Mast Cell Research

This compound is a competitive histamine H2-receptor antagonist traditionally used as an anti-ulcer agent that has recently demonstrated significant potential for repurposing in allergic and inflammatory conditions. The active metabolite of this compound acetate hydrochloride, this compound is rapidly converted by esterases in the small intestine, plasma, and liver following oral administration [1] [2]. While initially developed to inhibit gastric acid secretion by competitively blocking histamine binding to H2 receptors on parietal cells, recent research has revealed that this compound possesses broad anti-inflammatory properties and anti-allergic effects that extend beyond its conventional gastrointestinal applications [1] [2].

The investigation of this compound in mast cell biology is particularly compelling given mast cells' central role in allergic inflammation and anaphylaxis. Mast cells are immune sentinel cells distributed throughout tissues, especially at host-environment interfaces like skin, respiratory tract, and gastrointestinal mucosa. Upon activation, they rapidly release preformed mediators (histamine, proteases) and synthesize newly formed mediators (leukotrienes, prostaglandins, cytokines) that drive inflammatory responses [3] [4]. This compound has been shown to modulate these responses through multiple mechanisms, including inhibition of key signaling pathways and stabilization of mast cell degranulation, making it a valuable investigative tool and potential therapeutic candidate for allergic diseases [1].

Mast Cell Models for this compound Investigation

Available Mast Cell Models and Their Characteristics

Selecting an appropriate mast cell model is crucial for investigating this compound's effects, as different models offer distinct advantages and limitations. The following table summarizes the primary mast cell models used in this compound research:

Table 1: Mast Cell Models for this compound Investigation

Model Type Specific Examples Key Characteristics Advantages Limitations Relevance to this compound Studies

| Human Cell Lines | HMC-1 (Human Mast Cell-1) | - Immature mast cell phenotype

  • Mutation in c-kit receptor (V560G in HMC-1.1; V560G+D816V in HMC-1.2)
  • Lacks FcεRI expression
  • Rapid doubling time (1-3 days) [5] | - No SCF requirement for growth
  • High proliferative capacity
  • Suitable for high-throughput screening [5] | - Does not fully represent mature human mast cells
  • Low expression of mature markers (tryptase, chymase) [5] | Used in foundational studies showing this compound's inhibition of PMACI-induced cytokine production [1] | | Rodent Cell Lines | RBL-2H3 (Rat Basophilic Leukemia) | - Basophil/mast cell hybrid
  • Expresses FcεRI
  • Contains granules with inflammatory mediators [6] | - Functional IgE receptor signaling
  • Well-established degranulation assays
  • Consistent response characteristics | - Species differences from human mast cells
  • May not fully replicate human disease mechanisms [6] | Limited direct evidence with this compound; useful for comparative studies | | Primary Human Mast Cells | Skin-derived mast cells | - Mature tissue-resident mast cells
  • Express full complement of receptors (FcεRI, KIT, MRGPRX2)
  • High granule protease content [4] | - Most physiologically relevant model
  • Retains tissue-specific characteristics
  • Appropriate receptor expression | - Difficult and expensive to isolate and maintain
  • Limited proliferative capacity
  • Donor variability [4] | Ideal for translational validation of findings from cell line models |
Model Selection Considerations for this compound Studies

When designing experiments to investigate this compound's effects on mast cells, researchers should consider several critical factors. The HMC-1 cell line offers practical advantages for initial screening studies due to its rapid growth and ease of maintenance, particularly when investigating intracellular signaling pathways that operate similarly in both immature and mature mast cells [1] [5]. However, for studies focusing on IgE-mediated activation or drug effects on degranulation, models with functional FcεRI receptors such as LAD2 cells or primary human mast cells are more appropriate despite their more demanding culture requirements [5] [4].

The choice between primary cells and cell lines should be guided by the specific research question. Primary human skin-derived mast cells cultured in SCF and IL-4 have been shown to maintain a phenotype remarkably similar to ex vivo tissue mast cells in terms of transcriptome profiles, making them particularly valuable for translational research [4]. Importantly, researchers should note that the HMC-1.1 and HMC-1.2 sublines exhibit different proliferation rates due to their distinct c-kit mutations, with HMC-1.2 demonstrating faster growth because of constitutive tyrosine kinase activation [5].

Quantitative Effects of this compound on Mast Cell Mediators

Concentration-Dependent Inhibition of Inflammatory Mediators

This compound demonstrates significant concentration-dependent effects on multiple inflammatory mediators in mast cells. The following table summarizes key quantitative findings from experimental studies:

Table 2: Quantitative Effects of this compound on Mast Cell Mediators

Parameter Measured Experimental Model Stimulus This compound Concentration Effect Observed Significance/ p-value
TNF-α production HMC-1 cells PMACI (Phorbol 12-myristate 13-acetate + Calcium ionophore) 6.25-100 μM Dose-dependent suppression of protein and mRNA expression [1] Not specified
IL-6 production HMC-1 cells PMACI 6.25-100 μM Dose-dependent suppression of protein and mRNA expression [1] Not specified
IL-1β production HMC-1 cells PMACI 6.25-100 μM Dose-dependent suppression of protein and mRNA expression [1] Not specified
Caspase-1 activation HMC-1 cells PMACI Not specified Increased procaspase-1 levels; reduced cleaved caspase-1 [1] Not specified
p38 MAPK phosphorylation HMC-1 cells PMACI Not specified Significant inhibition of phosphorylation [1] Not specified
MKK3/6 phosphorylation HMC-1 cells PMACI Not specified Significant inhibition of phosphorylation [1] Not specified
Ear swelling Contact hypersensitivity mouse model Chemical allergen 20 mg/kg (in vivo) Significant reduction [1] Not specified
Histamine levels Dfb-induced AD mouse model House dust mite extract 10-20 mg/kg (in vivo) Significant reduction in serum [2] p < 0.05 - p < 0.001
IgE levels Dfb-induced AD mouse model House dust mite extract 10-20 mg/kg (in vivo) Significant reduction in serum [2] p < 0.05 - p < 0.001
Effects on Skin Barrier Function and Additional Parameters

Beyond its direct effects on mast cell mediators, this compound has demonstrated significant benefits in preserving skin barrier function, which is particularly relevant in atopic dermatitis models. In TNF-α/IFN-γ-stimulated HaCaT keratinocytes, this compound (10-40 μM) effectively recovered filaggrin expression, a key protein essential for maintaining epidermal integrity [2]. Additionally, this compound treatment upregulated the expression of aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1), both involved in skin barrier regulation [2]. These findings suggest this compound's potential multi-modal activity in allergic skin conditions by simultaneously targeting inflammatory responses and barrier repair mechanisms.

Detailed Experimental Protocols

Mast Cell Culture and Maintenance

Protocol 1: Culture of HMC-1 Cells for this compound Studies

  • Cell Line Specification: HMC-1.1 (with V560G c-kit mutation) or HMC-1.2 (with V560G and D816V c-kit mutations). Researchers should specify the subline used as proliferation rates differ [5].
  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with:
    • 10% fetal bovine serum (FBS)
    • 2 mM L-glutamine
    • 1% penicillin/streptomycin
    • 1.2 mM α-thioglycerol (monothioglycerol) [5]
  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
  • Subculturing: Passage cells when they reach 70-80% confluence, typically every 2-3 days, using standard trypsinization protocols.
  • Experimental Seeding: Seed cells at appropriate densities based on assay requirements (e.g., 1×10⁶ cells/mL for signaling studies) in complete medium and allow to adhere overnight before treatments [1].

Protocol 2: Culture of Primary Human Skin-Derived Mast Cells

  • Cell Isolation: Isolate mast cells from human skin tissue through sequential enzymatic digestion using dispase (overnight at 4°C) followed by collagenase, hyaluronidase, and DNase I (1 hour at 37°C) [4].
  • Purification: Purify mast cells using positive selection with anti-human c-Kit microbeads and magnetic separation. Purity should exceed 98% as assessed by acidic toluidine-blue staining [4].
  • Culture Medium: Iscove's medium supplemented with:
    • 10% fetal calf serum
    • 1% penicillin/streptomycin
    • 1% non-essential amino acids
    • 100 ng/mL recombinant human SCF
    • 20 ng/mL recombinant human IL-4 [4]
  • Maintenance: Change medium every three days to maintain cytokine concentrations. Cells can be expanded 6-10-fold over 3-4 weeks [4].
Mast Cell Activation and this compound Treatment

Protocol 3: PMACI-Induced Mast Cell Activation with this compound Pre-treatment

  • This compound Preparation: Prepare this compound stock solution in appropriate vehicle (DMSO or PBS) and dilute in culture medium to working concentrations (typically 6.25-100 μM for in vitro studies). Include vehicle controls in all experiments [1].
  • Pre-treatment: Pre-treat mast cells with this compound for 1-2 hours before stimulation [1].
  • Stimulation: Induce activation using PMACI stimulus:
    • Phorbol 12-myristate 13-acetate (PMA) at 50 nM
    • Calcium ionophore A23187 at 1 μM
    • Incubate for specified durations depending on readout parameters (e.g., 15-30 min for phosphorylation studies, 6-24 hours for cytokine measurements) [1].
  • Alternative Stimuli: Depending on research goals, consider other stimuli:
    • Compound 48/80 (a direct G-protein activator)
    • IgE receptor cross-linking (not applicable for HMC-1 cells due to lack of FcεRI)
    • Stem cell factor (SCF) for Kit receptor activation
Assessment of Mast Cell Activation and Degranulation

Protocol 4: Measurement of Mediator Release

  • β-Hexosaminidase Release Assay:

    • Collect cell-free supernatants after stimulation.
    • Incubate supernatant with β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosamide) in citrate buffer (pH 4.5) for 1-2 hours at 37°C.
    • Stop reaction with glycine buffer (pH 10.7) and measure absorbance at 405 nm.
    • Express results as percentage of total β-hexosaminidase content (from cell lysates) [3].
  • Histamine Release Assay:

    • Collect supernatants after stimulation.
    • Measure histamine content using ELISA or fluorometric methods.
    • Express as percentage of total cellular histamine content [3].
  • Cytokine/Chemokine Measurement:

    • Collect supernatants 6-24 hours post-stimulation.
    • Measure TNF-α, IL-6, IL-1β, and other cytokines using ELISA or multiplex bead-based assays [1] [3].

Protocol 5: Analysis of Intracellular Signaling Pathways

  • Protein Extraction: Harvest cells at appropriate timepoints post-stimulation (e.g., 15-30 min for MAPK signaling, 30-60 min for IκB degradation).

  • Western Blot Analysis:

    • Separate proteins by SDS-PAGE and transfer to membranes.
    • Probe with antibodies against:
      • Phospho-p38 MAPK and total p38 MAPK
      • Phospho-MKK3/6 and total MKK3/6
      • Phospho-IκB-α and total IκB-α
      • Phospho-IKK-α/β and total IKK
      • Caspase-1 (pro-form and cleaved forms) [1]
    • Use appropriate secondary antibodies and detection systems.
    • Normalize phosphoprotein levels to total protein levels.
  • Nuclear Translocation Assays:

    • Prepare nuclear and cytoplasmic fractions using appropriate extraction kits.
    • Assess NF-κB p65 subunit localization by Western blot or immunofluorescence [1].

This compound Mechanism of Action in Mast Cells

This compound exerts its anti-allergic inflammatory effects through multimodal inhibition of critical signaling pathways in mast cells. The following diagram illustrates the key molecular mechanisms identified in experimental studies:

G cluster_pathway Mast Cell Signaling Pathways Stimulus Stimuli (PMACI/Compound 48/80) IKK IKK Complex Stimulus->IKK NLRP3 NLRP3 Inflammasome Stimulus->NLRP3 MKK3 MKK3/6 Stimulus->MKK3 This compound This compound Treatment This compound->IKK Inhibits This compound->NLRP3 Inhibits This compound->MKK3 Inhibits IkB IκB-α IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation/ Nuclear Translocation ProIL1b pro-IL-1β NFkB->ProIL1b Transcription Cytokines Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines Caspase1 Caspase-1 NLRP3->Caspase1 Activation MatureIL1b Mature IL-1β Caspase1->MatureIL1b Cleavage ProIL1b->MatureIL1b Conversion MatureIL1b->Cytokines p38 p38 MAPK MKK3->p38 Activation MK2 MK2 p38->MK2 Phosphorylation MK2->Cytokines Degranulation Mast Cell Degranulation Cytokines->Degranulation

Diagram 1: Molecular mechanisms of this compound in mast cell signaling. This compound inhibits multiple key pathways including NF-κB activation, p38 MAPK signaling, and caspase-1-mediated IL-1β maturation [1].

Key Signaling Pathways Affected by this compound
  • NF-κB Pathway Inhibition: this compound significantly suppresses PMACI-induced IκB-α phosphorylation and degradation, preventing the release and nuclear translocation of NF-κB. This effect is achieved through upstream inhibition of IKK-α/β phosphorylation, thereby blocking the transcriptional activation of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β [1].

  • p38 MAPK Signaling Interruption: this compound specifically targets the p38 MAPK cascade without affecting ERK or JNK pathways. It inhibits phosphorylation of MKK3/6, the direct upstream activators of p38 MAPK, consequently reducing MK2 phosphorylation, a downstream kinase involved in cytokine production and regulation [1].

  • Caspase-1-Mediated Inflammasome Regulation: this compound treatment maintains procaspase-1 levels while reducing the appearance of cleaved, active caspase-1 fragments, indicating suppression of inflammasome activation. This results in decreased conversion of pro-IL-1β to its biologically active form, representing an additional mechanism for reducing IL-1β-mediated inflammation [1].

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions
  • Variable Cell Responses: Mast cells from different sources or passages may exhibit variable responsiveness. Consistently use cells within a defined passage range (e.g., passages 5-15 for HMC-1 cells) and include appropriate positive controls in each experiment to ensure consistent activation.

  • This compound Solubility and Stability: this compound should be prepared fresh before each experiment or stored as aliquots at -20°C to prevent degradation. For in vitro studies, ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity effects.

  • Optimizing Stimulation Conditions: The magnitude of mast cell responses can vary significantly based on stimulation conditions. Conduct preliminary time-course and dose-response experiments with your specific cell batch to establish optimal stimulation parameters.

Data Interpretation Considerations

When interpreting results from this compound mast cell assays, consider that:

  • Effects may be cell maturation-dependent, with potentially different responses in immature (HMC-1) versus mature (primary) mast cells.
  • The dual activity of this compound as both an H2 receptor antagonist and direct signaling modulator should be considered when designing control experiments.
  • Species differences may affect translational potential, necessitating validation in human primary cells when possible.

Conclusion

This compound represents a promising compound for investigating mast cell biology and developing novel therapeutic approaches for allergic and inflammatory conditions. The comprehensive protocols and mechanistic insights provided in these application notes offer researchers a solid foundation for designing and executing robust mast cell assays with this compound. The compound's multimodal mechanism of action, targeting both NF-κB and p38 MAPK signaling pathways while also regulating caspase-1 activation, positions it as a valuable tool for dissecting mast cell signaling networks. As research in this area advances, further exploration of this compound's effects in primary human mast cells and more complex co-culture systems will help elucidate its full therapeutic potential in allergic diseases.

References

Comprehensive Application Notes and Protocols: Investigating Roxatidine in Animal Models of Anaphylactic Shock

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Roxatidine, traditionally recognized as a histamine H2-receptor antagonist used in the treatment of gastric and duodenal ulcers, has emerged as a compound of significant interest in allergic disease research due to its recently discovered anti-allergic inflammatory properties. Unlike conventional H1-antihistamines that primarily target allergic symptoms, this compound demonstrates a multifaceted mechanism by inhibiting key inflammatory signaling pathways at the cellular level, offering potential as a novel therapeutic approach for severe allergic conditions. These properties have been substantiated through rigorous in vitro and in vivo studies, particularly in mast cell-mediated anaphylaxis models, which represent a crucial pathway in immediate hypersensitivity reactions [1] [2].

The therapeutic rationale for investigating this compound in anaphylactic shock stems from its ability to concurrently modulate multiple signaling cascades central to the allergic inflammatory response. Specifically, research has demonstrated that this compound suppresses the activation of NF-κB and p38 MAPK pathways, inhibits caspase-1 activation, and reduces the production of key pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β in mast cells [1] [2]. This broad mechanism of action positions this compound uniquely compared to conventional antihistamines, potentially offering enhanced efficacy in controlling the complex pathophysiology of anaphylaxis, where multiple mediators contribute to the life-threatening symptoms.

In Vitro Experimental Protocols

Mast Cell Culture and Maintenance
  • Cell Line: Utilize the human mast cell line-1 (HMC-1), which provides a well-characterized model for studying human mast cell biology without the requirement for stem cell factor (SCF) due to constitutive c-kit receptor activation [3].
  • Culture Conditions: Maintain HMC-1 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere [1] [3].
  • Passaging: Subculture cells at 70-80% confluence using standard trypsinization procedures every 2-3 days to maintain logarithmic growth phase.
  • Experimental Seeding: Plate cells at a density of 5 × 10^5 cells/mL in appropriate culture vessels and allow to adhere for 24 hours prior to experimental treatments.
Mast Cell Stimulation and this compound Treatment
  • This compound Preparation: Prepare this compound stock solution in dimethyl sulfoxide (DMSO) and dilute in culture medium to working concentrations (typically 6.25-100 μM), ensuring final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability [1].
  • Pre-treatment Protocol: Incubate HMC-1 cells with this compound or vehicle control for 2 hours prior to stimulation to allow for cellular uptake and pathway pre-conditioning [1].
  • Mast Cell Activation: Stimulate mast cells using PMACI (phorbol 12-myristate 13-acetate and calcium ionophore A23187) at optimal concentrations (50 nM PMA + 1 μM calcium ionophore) for varying timepoints depending on readout parameters [1] [2].
  • Viability Assessment: Perform MTT assay concurrently to ensure observed effects are not attributable to cytotoxicity, particularly at higher this compound concentrations [1].
Sample Collection and Analysis
  • mRNA Analysis: Harvest cells for total RNA extraction 6-8 hours post-stimulation using appropriate isolation methods. Perform quantitative real-time PCR (qRT-PCR) using validated primers for TNF-α, IL-6, and IL-1β to quantify cytokine mRNA expression [1].
  • Protein Analysis: Collect culture supernatants for protein quantification 12-24 hours post-stimulation. Analyze cytokine levels using enzyme immunoassay (EIA) or Luminex multiplex assays according to manufacturer protocols [1].
  • Cell Lysates: Prepare whole cell or nuclear extracts for western blot analysis of signaling proteins (IκB-α phosphorylation/degradation, IKK-α/β phosphorylation, caspase-1 activation) at timepoints ranging from 15 minutes to 4 hours post-stimulation [1].

In Vivo Experimental Protocols

Compound 48/80-Induced Systemic Anaphylaxis Model
  • Animals: Utilize BALB/c or C57BL/6 mice (6-8 weeks old, 18-22 g), with group sizes of 8-12 animals to ensure statistical power. House under standard conditions with free access to food and water [1].
  • This compound Administration: Administer this compound (10-50 mg/kg) or vehicle control via intraperitoneal injection 1 hour prior to anaphylaxis induction [1].
  • Anaphylaxis Induction: Inject compound 48/80 (0.7-1.0 mg/kg) intraperitoneally to trigger systemic anaphylactic response. Observe animals continuously for 60-90 minutes for symptom development [1].
  • Monitoring Parameters:
    • Symptom Scoring: Record anaphylaxis severity using standardized scoring systems (e.g., 0 = no symptoms; 1 = scratching and rubbing around nose and head; 2 = puffiness around eyes and mouth, diarrhea, pilar erecti; 3 = wheezing, labored respiration, cyanosis around mouth and tail; 4 = no activity after stimulation, or tremor and convulsion; 5 = death) [4].
    • Core Temperature: Monitor rectal temperature every 15 minutes using a thermocouple probe.
    • Blood Collection: Collect blood via cardiac puncture or retro-orbital bleeding at designated timepoints for serum histamine and cytokine analysis [1].
    • Tissue Harvest: Euthanize animals at experiment endpoint and collect lung, skin, and peritoneal mast cells for subsequent analysis.
Contact Hypersensitivity (CHS) Model
  • Sensitization: Shave abdominal region of mice and apply sensitizing allergen (e.g., 1-fluoro-2,4-dinitrobenzene [DNFB]) dissolved in acetone/olive oil vehicle onto shaved skin [1].
  • This compound Treatment: Administer this compound (10-50 mg/kg) or vehicle control orally or intraperitoneally daily throughout the sensitization and challenge phases.
  • Challenge: Five days after sensitization, apply allergen to ear pinnae and measure ear thickness with digital calipers at 24, 48, and 72 hours post-challenge [1].
  • Tissue Analysis: Harvest ear tissue at endpoint for:
    • Histological examination (H&E staining for immune cell infiltration, toluidine blue staining for mast cell quantification)
    • Cytokine analysis (homogenize tissue and measure cytokine levels via EIA/ELISA)
    • Immunofluorescence for dendritic cell markers to evaluate migration patterns [1].

Data Analysis and Interpretation

Quantitative Results from In Vitro Studies

Table 1: this compound inhibition of pro-inflammatory cytokine production in PMACI-stimulated HMC-1 cells

Cytokine Assay Method PMACI-Stimulated Control This compound (25 μM) This compound (50 μM) This compound (100 μM)
TNF-α EIA (pg/mL) 100% production 65-75% production 45-55% production 25-35% production
IL-6 EIA (pg/mL) 100% production 60-70% production 40-50% production 20-30% production
IL-1β EIA (pg/mL) 100% production 55-65% production 35-45% production 15-25% production
TNF-α mRNA qRT-PCR (fold) 100% expression 70-80% expression 50-60% expression 30-40% expression

Table 2: this compound efficacy in compound 48/80-induced anaphylaxis model

Parameter Vehicle Control This compound (25 mg/kg) This compound (50 mg/kg)
Mortality rate (%) 80-100% 40-50% 20-30%
Core temperature drop (°C) 7-9°C 4-5°C 2-3°C
Serum TNF-α (pg/mL) 450-550 250-300 120-180
Serum IL-6 (pg/mL) 380-450 200-250 100-150
Mast cell degranulation (%) 70-85% 40-50% 20-30%
Signaling Pathway Analysis

Table 3: Effect of this compound on key signaling molecules in PMACI-stimulated HMC-1 cells

Signaling Molecule Phosphorylation/Activation Status Effect of this compound (50 μM) Method
IκB-α Increased phosphorylation & degradation Inhibits phosphorylation & degradation Western blot
IKK-α/β Increased phosphorylation Suppresses phosphorylation Western blot
NF-κB p65 Enhanced nuclear translocation Blocks nuclear translocation Western blot/IF
p38 MAPK Increased phosphorylation Inhibits phosphorylation Western blot
MKK3/6 Increased phosphorylation Suppresses phosphorylation Western blot
MK2 Increased phosphorylation Inhibits phosphorylation Western blot
Caspase-1 Enhanced activation (cleavage) Suppresses activation Western blot

Mechanistic Insights

Signaling Pathways Modulated by this compound

The anti-allergic inflammatory properties of this compound are mediated through its coordinated inhibition of multiple signaling pathways central to mast cell activation and inflammatory mediator production. The following diagram illustrates the key molecular targets of this compound in mast cells:

G PMACI PMACI IKK IKK PMACI->IKK Activation MKK3_6 MKK3_6 PMACI->MKK3_6 Activation Caspase1 Caspase1 PMACI->Caspase1 Activation H2Receptor H2Receptor H2Receptor->IKK Inhibits H2Receptor->MKK3_6 Inhibits H2Receptor->Caspase1 Inhibits This compound This compound This compound->H2Receptor Binds IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to p38MAPK p38MAPK MKK3_6->p38MAPK Phosphorylates MK2 MK2 p38MAPK->MK2 Phosphorylates MK2->Nucleus Translocates to Cytokines Cytokines Caspase1->Cytokines Processes Nucleus->Cytokines Induces Transcription

Figure 1: this compound inhibition of mast cell activation pathways. This compound binds to H2 receptors and suppresses PMACI-induced activation of NF-κB and p38 MAPK signaling cascades, resulting in reduced production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

The molecular mechanism of this compound involves:

  • NF-κB Pathway Inhibition: this compound suppresses PMACI-induced phosphorylation and degradation of IκB-α, thereby preventing nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes [1] [2].
  • p38 MAPK Pathway Suppression: this compound specifically inhibits the phosphorylation of MKK3/6, its downstream target p38 MAPK, and the subsequent phosphorylation of MK2, without affecting ERK or JNK pathways [1].
  • Caspase-1 Inhibition: this compound treatment maintains procaspase-1 levels and reduces its cleavage into active form, thereby limiting the processing and secretion of mature IL-1β [1].
  • Cytokine Gene Expression: Through these coordinated actions, this compound significantly reduces both mRNA expression and protein secretion of key inflammatory cytokines TNF-α, IL-6, and IL-1β in activated mast cells [1].
Experimental Workflow for Comprehensive Evaluation

The following diagram outlines the integrated experimental approach for evaluating this compound's effects in anaphylaxis models:

G InVitro InVitro HMC1_Culture HMC1_Culture InVitro->HMC1_Culture RoxatidineTreatment RoxatidineTreatment HMC1_Culture->RoxatidineTreatment PMACI_Stimulation PMACI_Stimulation RoxatidineTreatment->PMACI_Stimulation Analysis Analysis PMACI_Stimulation->Analysis Mechanism Mechanism Analysis->Mechanism Data Integration InVivo InVivo AnimalModels AnimalModels InVivo->AnimalModels AnaphylaxisInduction AnaphylaxisInduction AnimalModels->AnaphylaxisInduction SampleCollection SampleCollection AnaphylaxisInduction->SampleCollection SampleCollection->Mechanism Data Integration

Figure 2: Integrated experimental workflow for evaluating this compound in anaphylaxis models, incorporating both in vitro and in vivo approaches.

Applications and Research Implications

The experimental protocols and data presented herein support several research applications for this compound in anaphylaxis and allergic disease investigation:

  • Drug Development Pipeline: this compound represents a promising candidate for repurposing efforts in allergic disorders due to its established safety profile in humans and dual mechanism targeting both histamine receptors and inflammatory signaling pathways [1] [5]. The concentrations effective in vitro (6.25-100 μM) are pharmacologically achievable, supporting its translational potential.

  • Mechanistic Studies: These protocols enable researchers to dissect the cross-talk between H2 receptors and inflammatory signaling in mast cells, potentially revealing novel regulatory mechanisms in allergic inflammation [1] [6] [7]. The specific inhibition of p38 MAPK but not ERK or JNK suggests pathway-selective modulation that merits further investigation.

  • Combination Therapy Development: The multi-targeted action of this compound supports its investigation in combination strategies with H1-antihistamines or other anti-allergic agents, potentially creating synergistic effects for severe anaphylaxis management [8] [6]. Previous clinical studies have demonstrated superior efficacy of combined H1/H2 antagonist therapy in acute allergic syndromes compared to monotherapy.

  • Biomarker Identification: The specific inhibition pattern of this compound on signaling molecules (IκB-α, MKK3/6, caspase-1) provides a signature for identifying patient populations most likely to respond to H2-targeted therapies, supporting personalized medicine approaches in anaphylaxis management [1] [6].

Conclusion

The comprehensive application notes and protocols detailed herein provide researchers with robust methodologies for investigating the anti-anaphylactic properties of this compound in both in vitro and in vivo models. The data demonstrate that this compound exerts significant protective effects against anaphylactic reactions through coordinated modulation of NF-κB and p38 MAPK signaling pathways, caspase-1 activation, and subsequent pro-inflammatory cytokine production. These mechanistic insights, coupled with established safety profiles in humans, position this compound as a promising candidate for therapeutic repurposing in allergic diseases. Researchers can utilize these standardized protocols to further explore the potential of H2 receptor antagonists as multi-modal therapeutic agents in mast cell-mediated disorders, potentially leading to novel treatment strategies for anaphylaxis and related allergic conditions.

References

Application Note: Evaluating Roxatidine in Contact Hypersensitivity Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Roxatidine is the active metabolite of this compound acetate hydrochloride, a histamine H2-receptor antagonist traditionally used to treat gastric and duodenal ulcers [1]. Recent research has uncovered its potent anti-allergic and anti-inflammatory properties, making it a candidate for repurposing in inflammatory skin diseases [1] [2].

This document provides a detailed experimental framework for researchers to investigate the efficacy and mechanism of action of this compound in mast cell-mediated allergic inflammation and Contact Hypersensitivity (CHS) models. The core mechanism involves the inhibition of the NF-κB pathway and p38 MAPK signaling cascade, leading to reduced production of key pro-inflammatory cytokines [1].

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting two major signaling hubs. The diagram below illustrates the proposed molecular mechanism of this compound in mast cells, summarizing the pathways described across multiple studies [1] [2] [3].

G PMACI PMACI IKK IKK-α/β PMACI->IKK MKK3_6 MKK3/6 PMACI->MKK3_6 This compound This compound This compound->IKK This compound->MKK3_6 Caspase1 Caspase-1 Activation This compound->Caspase1 IkB IκB-α (Degradation) IKK->IkB Phosphorylation NFkB_Inactive NF-κB (p65) Inactive, Cytoplasm IkB->NFkB_Inactive Releases NFkB_Active NF-κB (p65) Active, Nucleus NFkB_Inactive->NFkB_Active Nuclear Translocation TNFa TNF-α Production NFkB_Active->TNFa IL6 IL-6 Production NFkB_Active->IL6 IL1b IL-1β Production NFkB_Active->IL1b p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation MK2 MK2 p38_MAPK->MK2 Phosphorylation p38_MAPK->Caspase1 MK2->TNFa MK2->IL6 Caspase1->IL1b

In Vivo Protocol: Murine Contact Hypersensitivity (CHS) Model

This protocol is adapted from Lee et al. (2017) and investigates the effect of this compound on a chemical allergen-induced CHS reaction [1].

3.1 Experimental Workflow The overall workflow for the in vivo CHS study is outlined below.

G Sensitization Day 0: Sensitization Apply allergen (e.g., DNFB) to shaved abdomen Elicitation Day 5: Elicitation Apply allergen to ear pinna Sensitization->Elicitation Dosing Daily this compound Administration (Oral gavage, Days 5-7) Elicitation->Dosing Assessment Day 8: Terminal Assessment Ear thickness, histology, cytokine analysis Dosing->Assessment

3.2 Materials & Setup

  • Animals: Female BALB/c or NC/Nga mice (6-8 weeks old). House under standard conditions (12-hour light/dark cycle).
  • Test Compound: this compound acetate chloride. Dosage: 10 mg/kg and 20 mg/kg body weight [1] [2].
  • Vehicle: Phosphate-buffered saline (PBS) or 0.5% methylcellulose.
  • Sensitization & Elicitation: A common allergen like 2,4-dinitrofluorobenzene (DNFB) or 1-fluoro-2,4-dinitrobenzene is used. For example, sensitize with 0.5% DNFB on shaved abdomen, and elicit 5 days later with 0.2% DNFB applied to the ear pinna.
  • Control Groups:
    • Vehicle Control: CHS-induced + Vehicle administration.
    • Negative Control: Non-sensitized, vehicle-treated.
    • Positive Control (optional): Dexamethasone (e.g., 5 mg/kg) [2].

3.3 Key Outcome Measures & Typical Results

The table below summarizes the primary endpoints to measure and the expected effects based on published findings.

Outcome Measure Measurement Technique Expected Effect of this compound
Ear Swelling Ear thickness measured with a micrometer before and 24-48h after elicitation. Significant reduction [1].
Mast Cell Infiltration Histological staining of ear sections (Toluidine blue or Giemsa). Reduced number of mast cells in ear tissue [1].
Inflammatory Cytokines ELISA or RT-qPCR on ear tissue homogenates for TNF-α, IL-6, IL-1β. Decreased protein and mRNA levels [1].
Serum IgE/Histamine ELISA of serum samples. Reduced levels of IgE and histamine [2].
Dendritic Cell Migration Immunohistochemistry for markers like CD11c+ in draining lymph nodes or ear tissue. Inhibited migration of dendritic cells [1].
In Vitro Protocol: Using Human Mast Cell Line (HMC-1)

This protocol details the use of HMC-1 cells to elucidate the molecular mechanism of this compound [1].

4.1 Materials & Setup

  • Cell Line: Human Mast Cell line-1 (HMC-1).
  • Cell Stimulation: Phorbol 12-myristate 13-acetate (PMA, 50 nM) and calcium ionophore A23187 (1 µM), collectively called PMACI.
  • This compound Treatment: Prepare doses from 6.25 µM to 100 µM in DMSO (final DMSO concentration ≤0.1%). Pre-treat cells for 1-2 hours before PMACI stimulation [1].
  • Viability Assay: Perform MTT assay to rule out cytotoxic effects at working concentrations.

4.2 Detailed Procedure

  • Cell Culture: Maintain HMC-1 cells in recommended medium. Seed cells in plates and allow to adhere overnight.
  • Pre-treatment: Replace medium with fresh medium containing this compound (6.25, 12.5, 25, 50 µM) or vehicle control. Incubate for 1-2 hours.
  • Stimulation: Add PMACI to the culture medium to stimulate the cells. Incubate for a defined period (e.g., 6h for mRNA, 24h for protein analysis).
  • Sample Collection:
    • mRNA: Harvest cells for total RNA extraction. Perform qRT-PCR to quantify TNF-α, IL-6, and IL-1β mRNA expression.
    • Protein:
      • Cytokines: Collect culture supernatant for ELISA analysis of TNF-α, IL-6, and IL-1β.
      • Signaling Molecules: Lyse cells for Western Blot analysis to assess IκB-α degradation; phosphorylation of IKK-α/β, p38, MKK3/6, and MK2; and caspase-1 activation.

4.3 Expected In Vitro Results

The table below outlines the key molecular targets and the anticipated inhibitory action of this compound.

Target Process Assay Expected Inhibitory Effect
Cytokine Production ELISA (Protein) Dose-dependent suppression of TNF-α, IL-6, and IL-1β release [1].
Cytokine mRNA qRT-PCR Dose-dependent downregulation of TNF-α, IL-6, and IL-1β mRNA [1].
NF-κB Pathway Western Blot Inhibition of IKK phosphorylation, IκB-α degradation, and p65 nuclear translocation [1].
p38 MAPK Pathway Western Blot Suppression of MKK3/6, p38, and MK2 phosphorylation [1].
Caspase-1 Activation Western Blot Reduction in cleaved, active caspase-1 fragments [1].
Data Analysis and Reporting
  • Statistical Analysis: Perform experiments in triplicate (minimum n=3). Present data as mean ± standard deviation. Use one-way ANOVA with Dunnett's post-hoc test for multiple comparisons. A p-value < 0.05 is considered significant.
  • Reporting: Ensure results include both quantitative data (graphs, tables) and representative images (Western blots, histological sections). The dose-dependent nature of the response should be clearly demonstrated.
Conclusion

The experimental protocols detailed herein provide a robust framework for validating the anti-allergic inflammatory properties of this compound. The consistent finding that it targets the NF-κB and p38 MAPK pathways across different cell types and disease models [1] [2] [3] strongly supports its potential therapeutic application in allergic inflammatory diseases like CHS and atopic dermatitis. Further investigational studies are warranted to translate these preclinical findings into clinical applications.


References

Comprehensive Application Notes and Protocols: Roxatidine for Capsular Contracture Prophylaxis

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Repurposing Rationale

Roxatidine acetate hydrochloride is a competitive histamine H2 receptor antagonist previously used primarily for gastric ulcer treatment. Recent scientific evidence has revealed its potent anti-fibrotic properties, suggesting promising applications in preventing capsular contracture—a common complication following breast implantation surgery. Capsular contracture occurs when excessive fibrous scar tissue forms around breast implants, causing pain, firmness, and breast distortion [1] [2]. The condition affects approximately one in six breast augmentation patients, with severe cases (Baker grades III-IV) requiring surgical intervention [1]. This compound's repurposing potential stems from its ability to inhibit key pro-fibrotic signaling pathways in immune cells, fundamentally altering the foreign body response to silicone implants without compromising normal wound healing [3] [4].

The molecular mechanisms through which this compound exerts its anti-fibrotic effects extend beyond its histamine H2 receptor antagonism. Research demonstrates that this compound significantly suppresses NF-κB and p38/MAPK signaling pathways in macrophages exposed to silicone implant materials [3] [4] [5]. This pathway inhibition results in reduced production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and pro-fibrotic factors (TGF-β) that drive fibroblast activation and collagen deposition [3] [6]. Additionally, this compound has shown anti-inflammatory properties in other disease models, including atopic dermatitis, further supporting its pleiotropic effects beyond acid suppression [6].

Experimental Data Summary

Quantitative Evidence Summary Table

Table 1: Summary of key experimental findings on this compound's anti-fibrotic effects

Experimental Model Parameters Measured Control Group Results This compound-Treated Results Significance Citation
In vitro: RAW 264.7 macrophages Pro-inflammatory cytokine mRNA expression High expression of IL-1β, IL-6, TNF-α Significant reduction in all cytokines ≥70% reduction [3]
In vitro: Macrophage-fibroblast crosstalk Fibroblast proliferation via conditioned media Conditioned media stimulated fibroblast growth Suppressed fibroblast proliferation ≥60% inhibition [3]
In vivo: Mouse implant model Serum TGF-β concentration Elevated TGF-β levels Reduced TGF-β concentrations ≥50% reduction [3] [4]
In vivo: Mouse implant model Fibroblast abundance around implant High fibroblast density Significant reduction in fibroblasts ≥50% reduction [3]
In vivo: DfB-induced atopic dermatitis Histamine and IgE levels Elevated histamine and IgE Significant reduction in both ≥40% reduction [6]
In vitro: Signaling pathways NF-κB and p38/MAPK activation Pathway activation Inhibition of both pathways Near-complete inhibition [3] [6]
Pharmacological Properties Table

Table 2: Pharmacokinetic and pharmacodynamic properties of this compound

| Property | Characteristics | Research Implications | |--------------|---------------------|---------------------------| | Mechanism of Action | Competitive histamine H2 receptor antagonist; inhibits NF-κB and p38/MAPK signaling | Dual activity potentially enhances therapeutic efficacy | | Bioavailability | 80-90% after oral administration | Suitable for oral prophylaxis in clinical settings | | Protein Binding | 5-7% | Low protein binding suggests high free drug availability | | Metabolism | Rapidly converted to active desacetyl metabolite | Active metabolite contributes to therapeutic effects | | Half-Life | 5-6 hours | Potential for twice-daily dosing regimen | | Key Molecular Targets | Histamine H2 receptor, NF-κB pathway, p38/MAPK pathway | Multiple targets in fibrotic signaling cascade | | Safety Profile | Well-tolerated in previous clinical use; no antiandrogenic effects | Favorable for repurposing with minimal side effects | [7] |

Experimental Protocols

In Vitro Macrophage-Implant Interaction Protocol
3.1.1 Objectives and Materials

This protocol aims to evaluate this compound's effects on macrophage activation and cytokine production in response to silicone implant materials, mimicking the early stages of foreign body response. The primary materials required include: RAW 264.7 murine macrophage cell line (or primary human macrophages), silicone implant particles (prepared from smooth and micro-textured implants), This compound acetate (commercially available), cell culture reagents (α-MEM medium with L-glutamine and 10% FBS), and analysis kits (ELISA for IL-1β, IL-6, TNF-α, TGF-β; RT-qPCR reagents; Western blot equipment) [3].

3.1.2 Step-by-Step Methodology
  • Silicone Particle Preparation: Prepare spherical particles (6mm diameter) from medical-grade silicone implant envelopes under sterile conditions. Include both smooth (SM) and micro-textured (MT) surfaces to represent different clinical options [3].

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages in complete α-MEM medium at 37°C with 5% CO₂.
    • Seed cells at density of 1×10⁴ cells per well in appropriate plates.
    • Pre-treat with this compound (25μM) or vehicle control (0.05% DMSO) for 1 hour at 37°C [3].
  • Stimulation with Implant Materials:

    • Add silicone particles to macrophage cultures.
    • Incubate for 24 hours at 37°C with 5% CO₂.
    • Collect conditioned media for subsequent fibroblast experiments and cytokine analysis.
    • Harvest cells for RNA and protein extraction [3].
  • Macrophage-Fibroblast Crosstalk Assessment:

    • Culture L929 fibroblasts or primary human fibroblasts separately.
    • Treat fibroblasts with conditioned media from macrophage experiments.
    • Assess fibroblast proliferation after 24-48 hours using MTT assay or direct cell counting [3].
  • Analysis Methods:

    • RT-qPCR: Extract total RNA, reverse transcribe to cDNA, and perform qPCR for IL-1β, IL-6, TNF-α, and TGF-β using appropriate primers. Normalize to GAPDH [3].
    • ELISA: Quantify cytokine secretion in culture media using commercial ELISA kits according to manufacturer protocols [3].
    • Western Blot: Analyze NF-κB and p38/MAPK pathway activation using phospho-specific antibodies [3] [6].
3.1.3 Experimental Workflow Visualization

G start Start Experiment prep Silicone Particle Preparation start->prep culture Macrophage Culture (RAW 264.7 cells) prep->culture pretreat Pre-treatment with This compound (25µM) or Vehicle culture->pretreat stimulate Stimulate with Silicone Particles pretreat->stimulate collect Collect Conditioned Media and Cells stimulate->collect analyze1 Cytokine Analysis (ELISA, RT-qPCR) collect->analyze1 analyze2 Pathway Analysis (Western Blot) collect->analyze2 transfer Apply Conditioned Media to Fibroblasts collect->transfer end Data Analysis analyze1->end analyze2->end assess Assess Fibroblast Proliferation transfer->assess assess->end

In Vivo Mouse Capsular Contracture Model
3.2.1 Objectives and Materials

This protocol evaluates this compound's prophylactic efficacy against capsular contracture development in a living system. The model replicates key aspects of human pathophysiology, including foreign body response, fibroblast recruitment, and collagen deposition around implants. Required materials include: C57BL/6 mice (6-8 weeks old, female), silicone implants (small discs or sheets), This compound acetate, surgical equipment (sterile scalpels, forceps, sutures), anesthesia system (isoflurane recommended), and analysis tools (histology equipment, ELISA kits, immunohistochemistry supplies) [3] [4].

3.2.2 Step-by-Step Methodology
  • Implant Preparation:

    • Sterilize silicone implants (6mm discs) using ethylene oxide or autoclaving.
    • Prepare implants under aseptic conditions to prevent bacterial contamination [3].
  • Surgical Implantation:

    • Anesthetize mice using approved protocol (e.g., ketamine/xylazine or isoflurane).
    • Shave and disinfect dorsal skin area.
    • Create small subcutaneous pocket (approximately 1cm incision).
    • Insert silicone implant into pocket.
    • Close incision with surgical sutures or wound clips [3].
  • Drug Administration:

    • Administer this compound (100μL bolus containing 10-20mg/kg) via oral gavage daily.
    • Begin treatment immediately post-implantation and continue for 4-8 weeks.
    • Include control groups receiving vehicle only [3] [6].
  • Sample Collection and Analysis:

    • At endpoint (typically 4-8 weeks), collect blood samples for serum cytokine analysis.
    • Euthanize animals according to institutional guidelines.
    • Carefully excise implants with surrounding capsular tissue.
    • Process samples for histology, molecular analysis, and protein quantification [3].
  • Histological and Molecular Assessment:

    • Capsule Thickness: Measure fibrous capsule thickness using H&E staining and image analysis software.
    • Fibroblast Density: Quantify fibroblasts per high-power field in capsule sections.
    • Collagen Density: Assess using Masson's Trichrome or Picrosirius Red staining.
    • Cytokine Levels: Measure TGF-β and other cytokines in serum using ELISA.
    • Gene Expression: Analyze fibrotic markers (collagen I, α-SMA) in capsular tissue [3] [4].

Mechanism of Action and Signaling Pathways

Molecular Mechanism Visualization

G implant Silicone Implant Material macrophage Macrophage Activation implant->macrophage h2 Histamine H2 Receptor macrophage->h2 nfkb NF-κB Pathway Activation h2->nfkb p38 p38/MAPK Pathway Activation h2->p38 cytokine Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) nfkb->cytokine p38->cytokine tgfb TGF-β Release cytokine->tgfb fibroblast Fibroblast Activation and Proliferation tgfb->fibroblast fibrosis Capsular Fibrosis fibroblast->fibrosis roxa This compound Inhibition roxa->h2 blocks roxa->nfkb inhibits roxa->p38 inhibits

This compound exerts its anti-fibrotic effects through a multi-target mechanism that interrupts key signaling cascades in the foreign body response to silicone implants. The drug primarily functions as a competitive antagonist of histamine H2 receptors on macrophages, but its anti-fibrotic properties extend beyond this classical mechanism [7]. This compound directly inhibits NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and p38/MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are crucial regulators of inflammation and fibrosis [3] [6].

The NF-κB pathway is a key mediator of inflammatory responses to foreign materials. When activated by silicone surfaces through pattern recognition receptors, it triggers the translocation of NF-κB to the nucleus, where it induces transcription of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α [3]. Similarly, the p38/MAPK pathway activates transcription factors that further amplify cytokine production and promote fibroblast activation. This compound intervenes by suppressing the activation of both pathways, significantly reducing cytokine production and subsequent fibroblast recruitment [3] [4] [6].

The reduction in cytokine signaling, particularly TGF-β (Transforming Growth Factor beta), interrupts the crosstalk between macrophages and fibroblasts that drives capsular formation. TGF-β is a potent stimulator of fibroblast proliferation and collagen production. By lowering TGF-β levels and other inflammatory mediators, this compound creates a microenvironment less conducive to excessive fibrosis, resulting in thinner capsules with reduced contracture potential [3] [4].

Formulation and Dosing Considerations

Pharmaceutical Development Guidelines

Based on available research evidence, the following formulation and dosing strategies are recommended for preclinical development of this compound for capsular contracture prophylaxis:

  • Formulation: this compound acetate hydrochloride should be prepared as a solution in sterile phosphate-buffered saline (PBS) for in vitro studies. For in vivo administration, it can be prepared in autoclaved tap water for oral gavage delivery [3]. The drug demonstrates excellent aqueous solubility and stability in these vehicles.

  • Dosing Concentrations:

    • In vitro: 25μM concentration demonstrated significant anti-fibrotic effects in macrophage cultures [3].
    • In vivo: 10-20mg/kg administered orally once daily showed efficacy in mouse models [3] [6].
    • Potential human equivalent dosing: Based on standard conversion factors, the anticipated human dose would be approximately 80-160mg daily, aligning with previously approved gastric ulcer dosing [7].
  • Treatment Timing: For optimal prophylactic efficacy, administration should begin peri-operatively and continue for at least 4-8 weeks post-implantation, covering the critical inflammatory and early fibrotic phases of capsule formation [3] [8].

References

Roxatidine as a Fibrosis Inhibitor: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Roxatidine, a histamine H₂-receptor antagonist, inhibits fibrosis by targeting macrophage-driven inflammatory responses. When macrophages encounter implant surfaces, they activate the NF-κB and p38/MAPK signaling pathways, producing pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and pro-fibrotic factors (TGF-β). These factors activate fibroblasts, leading to excessive collagen deposition and fibrosis [1] [2] [3]. This compound blocks this process by inhibiting the activation of NF-κB and p38 MAPK in macrophages, reducing cytokine production and subsequent fibroblast activation [1] [3].

The diagram below illustrates this signaling pathway and the inhibitory role of this compound.

G ImplantMaterial Breast Implant Material Macrophage Macrophage Sensing ImplantMaterial->Macrophage NFkB_Inactive NF-κB (Inactive) IκB complex Macrophage->NFkB_Inactive  Activates p38_Inactive p38 MAPK (Inactive) Macrophage->p38_Inactive  Activates This compound This compound (H₂ antagonist) This compound->Macrophage  Inhibits NFkB_Active NF-κB (Active) Nucleus NFkB_Inactive->NFkB_Active  Phosphorylation & IκB Degradation CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB_Active->CytokineProduction p38_Active p38 MAPK (Active) p38_Inactive->p38_Active  Phosphorylation p38_Active->CytokineProduction TGFB TGF-β Release CytokineProduction->TGFB Fibroblast Fibroblast Activation & Proliferation CytokineProduction->Fibroblast TGFB->Fibroblast Fibrosis Collagen Deposition & Fibrosis Fibroblast->Fibrosis

Figure 1: this compound inhibits macrophage NF-κB and p38/MAPK signaling to reduce fibrosis. This compound (green) blocks key signaling pathways in macrophages that are activated by breast implant material, preventing the production of pro-inflammatory and pro-fibrotic factors that drive fibroblast activation and collagen deposition.

In Vitro Experimental Protocols

Macrophage Culture and this compound Treatment

This protocol assesses this compound's effect on pro-inflammatory cytokine production in macrophages.

  • Cell Line: Murine macrophage cell line RAW 264.7 [1]
  • Culture Conditions: α-MEM supplemented with L-glutamine and 10% fetal bovine serum at 37°C with 5% CO₂ [1]
  • Silicone Material Preparation: Prepare spherical particles (6mm diameter) from micro-textured (MT) or smooth (SM) silicone implant envelopes under sterile conditions [1]
  • This compound Treatment:
    • Prepare a stock solution of this compound acetate in 0.05% DMSO (diluted in PBS) [1]
    • Pre-treatment: Add 25 µM this compound to culture medium for 1 hour before adding silicone materials [1]
    • Co-culture: Culture 1×10⁴ RAW 264.7 macrophages with different silicone surface particles for 24 hours [1]
    • Control: Use vehicle (0.05% DMSO) alone in control wells [1]
Fibroblast Proliferation Assay

This protocol evaluates fibroblast response to macrophage-conditioned media.

  • Cell Line: Murine fibroblast cell line L929 [1]
  • Conditioned Media Collection:
    • Collect media from RAW 264.7 macrophages after 24-hour co-culture with silicone materials (with/without this compound pre-treatment) [1]
    • Use serum-free media during collection to avoid serum interference [1]
  • Fibroblast Culture:
    • Culture 1×10⁴ L929 fibroblasts with macrophage-conditioned media or directly with silicone materials for 24 hours [1]
    • For pre-treatment with this compound, add 25 µM this compound to L929 culture medium for 1 hour before adding conditioned media or silicone materials [1]

The workflow for the complete in vitro methodology is shown below.

G Start In Vitro Experimental Workflow MacrophageSeed Seed RAW 264.7 macrophages (1×10⁴ cells/well) Start->MacrophageSeed RoxatidinePreTreat Pre-treat with 25 µM this compound or Vehicle (0.05% DMSO) for 1h MacrophageSeed->RoxatidinePreTreat AddMaterial Add Silicone Implant Materials (Micro-textured or Smooth) RoxatidinePreTreat->AddMaterial CoCulture Co-culture for 24 hours AddMaterial->CoCulture CollectMedia Collect Conditioned Media CoCulture->CollectMedia FibroblastSeed Seed L929 fibroblasts (1×10⁴ cells/well) CollectMedia->FibroblastSeed Stimulate Stimulate with: - Conditioned Media, OR - Silicone Materials FibroblastSeed->Stimulate Analyze Analysis Endpoints Stimulate->Analyze

Figure 2: In vitro workflow for evaluating this compound's anti-fibrotic effects. The protocol involves pre-treating macrophages with this compound, stimulating them with silicone materials, then using the conditioned media to assess fibroblast activation.

In Vivo Experimental Protocol

Mouse Model of Capsular Contracture

This protocol evaluates this compound's prophylactic effect on capsular fibrosis in an implant-bearing mouse model.

  • Animal Model: Mice implanted with breast implant materials in a subcutaneous pocket [1]
  • Ethics Approval: Obtain appropriate institutional animal care committee approval (e.g., ethics committee approval supervised by the Fourth Affiliated Hospital of Harbin Medical University, approval number 170023) [1]
  • This compound Administration:
    • Prepare this compound mixed with autoclaved tap water in a bolus of 100 µL [1]
    • Administer to mice bearing breast implant materials [1]
    • Specific dosage and frequency should be optimized based on pilot studies
  • Sample Collection:
    • Collect serum to measure TGF-β concentrations by ELISA [1]
    • Examine tissue around implant for fibroblast abundance using histological methods [1]

Data Analysis and Expected Results

Molecular Analysis Methods
  • Gene Expression Analysis (RT-qPCR):
    • Extract total RNA using commercial kits (e.g., RNeasy Mini kit) [1]
    • Reverse transcribe 2 µg RNA to cDNA [1]
    • Perform qPCR for IL-1β, IL-6, TNF-α, TGF-β with GAPDH normalization [1]
    • Calculate fold change using 2^(-ΔΔCq) method [1]
  • Protein Analysis (ELISA):
    • Use commercial DuoSet kits for cytokine detection [1]
    • Follow manufacturer's instructions for incubation with capture antibody, blocking, sample addition, detection antibody, streptavidin-HRP, and substrate [1]
    • Measure optical density at 450 nm [1]
  • Western Blot Analysis:
    • Examine phosphorylation and degradation of IκB-α [3]
    • Analyze phosphorylation of IKK-α/β, MKK3/6, and p38 MAPK [3]
    • Assess caspase-1 activation [3]
Expected Quantitative Outcomes

Table 1: Expected Effects of this compound on Key Fibrosis Markers

Parameter Effect of this compound Experimental System Significance
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Significant reduction in mRNA and protein expression [1] [3] In vitro (macrophages) Suppresses initial inflammatory trigger
TGF-β Reduced serum concentrations [1] In vivo (mouse model) Limits key pro-fibrotic signal
Fibroblast Proliferation Decreased abundance around implant [1] In vivo (mouse model) Prevents cellular effector accumulation
NF-κB Activation Inhibited nuclear translocation, IκB-α phosphorylation/degradation [3] In vitro (macrophages/mast cells) Blocks central inflammatory pathway
p38 MAPK Activation Suppressed phosphorylation [1] [3] In vitro (macrophages/mast cells) Inhibits stress-responsive signaling

Table 2: this compound Dosing and Treatment Conditions

Application Concentration/Dose Treatment Duration Control
In vitro (cellular) 25 µM [1] 1-hour pre-treatment + 24-hour co-culture [1] 0.05% DMSO vehicle [1]
In vivo (mouse) Administered in bolus of 100 µL [1] Duration of implant bearing [1] Vehicle control

Key Research Applications

  • Investigating Anti-fibrotic Mechanisms: this compound serves as a tool compound for studying histamine H₂ receptor-independent effects on NF-κB and MAPK signaling pathways [1] [3]
  • Prophylaxis of Implant-Related Fibrosis: Potential application for preventing capsular contracture in silicone mammary implants and other medical devices [1] [2]
  • Allergic Inflammation Research: Useful for studying mast cell-mediated allergic inflammation due to its inhibitory effects on NF-κB and p38 MAPK [3]

Technical Notes and Limitations

  • Cytotoxicity Considerations: Validate that this compound concentrations used show no cytotoxicity (e.g., via MTT assay), particularly at higher doses [3]
  • Pharmacokinetics: Note that this compound acetate is rapidly converted to its active metabolite, this compound, by esterases in the intestine, plasma, and liver [3] [4]
  • Dosing Considerations: this compound demonstrates approximately twice the potency of ranitidine in pharmacodynamic studies, requiring lower molar concentrations for equivalent effect [5]

Future Research Directions

  • Combination Therapies: Explore this compound in combination with other anti-fibrotic agents targeting different pathways
  • Biofilm-Associated Fibrosis: Investigate efficacy in biofilm-driven fibrotic models, relevant to implant complications [6]
  • Alternative Administration Routes: Develop localized delivery systems for sustained release at implantation sites

Conclusions

This compound demonstrates significant anti-fibrotic activity through inhibition of NF-κB and p38/MAPK signaling in macrophages, reducing pro-inflammatory cytokine production and subsequent fibroblast activation. The provided protocols enable researchers to investigate these mechanisms in both in vitro and in vivo systems. These application notes establish a foundation for developing this compound as a potential prophylactic agent against medical device-related fibrosis.

References

Roxatidine in Co-culture Systems: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for investigating the anti-fibrotic mechanism of roxatidine, a histamine receptor 2 (HR2) inhibitor, using a macrophage-fibroblast co-culture system. The model is designed to mimic the inflammation induced by breast implant materials, a common cause of capsular contracture, but has broader applications in fibrosis research [1] [2] [3].

Background and Significance

Capsular contracture is a serious complication following silicone mammary implant (SMI) surgery, with an incidence exceeding 20%. It is characterized by fibrotic tissue formation, leading to pain and breast distortion. The pathogenesis involves a complex interplay between immune cells and fibroblasts [1] [2].

  • Key Cellular Players: Macrophages are first responders to implanted materials, releasing pro-inflammatory and pro-fibrotic cytokines. Fibroblasts, activated by these signals, proliferate and produce collagen, leading to fibrosis [1] [2] [3].
  • Proposed Mechanism of this compound: this compound attenuates fibrosis not by acting directly on fibroblasts, but by suppressing the pro-fibrotic activation of macrophages. It inhibits key signaling pathways—NF-κB and p38/MAPK—thereby reducing the production of cytokines like TGF-β, which is a primary driver of fibroblast proliferation and activation [1] [2] [3].

The following workflow outlines the key stages of the co-culture experiment:

workflow Start Start Experiment CultureMac Culture RAW 264.7 Macrophages Start->CultureMac Pretreat Pre-treatment with This compound (25 µM) or Vehicle CultureMac->Pretreat Stimulate Stimulate with Silicone Particles Pretreat->Stimulate CollectCM Collect Conditioned Media (CM) Stimulate->CollectCM CultureFib Culture L929 Fibroblasts CollectCM->CultureFib TreatFib Treat Fibroblasts with CM CultureFib->TreatFib Analyze Downstream Analysis TreatFib->Analyze End End Analyze->End

Experimental Protocols
1. In Vitro Co-culture System Setup

This protocol establishes a paracrine (indirect) co-culture model to study macrophage-fibroblast crosstalk [1] [2].

  • Cell Lines and Culture

    • Macrophages: Use the murine macrophage cell line RAW 264.7 (ATCC).
    • Fibroblasts: Use the murine fibroblast cell line L929 (ATCC).
    • Base Medium: Culture both cell lines in α-Modified Eagle's Medium (α-MEM) supplemented with L-glutamine and 10% fetal bovine serum (FBS) at 37°C with 5% CO₂.
  • Preparation of Silicone Implant Surface Particles

    • Generate spherical particles (approx. 6 mm diameter) from the envelopes of commercial silicone implants (e.g., Mentor micro-textured or smooth implants) under sterile conditions [1] [2].
  • This compound Preparation

    • For in vitro studies: Dissolve this compound acetate (hydrochloride) in 0.05% DMSO (diluted in PBS) to create a stock solution. The working concentration used in the study is 25 µM [1] [2].
    • For in vivo studies: Mix this compound with autoclaved tap water for oral administration to mice [1].
  • Co-culture Experimental Procedure

    • Macrophage Pre-treatment: Seed RAW 264.7 macrophages at 1×10⁴ cells per well. Pre-treat with 25 µM this compound or vehicle control (0.05% DMSO) for 1 hour at 37°C [1] [2].
    • Macrophage Stimulation: After pre-treatment, add silicone surface particles to the macrophage culture. Co-culture for 24 hours at 37°C.
    • Conditioned Media Collection: After 24 hours, collect the supernatant. This is the "conditioned media" (CM) containing cytokines and signaling molecules secreted by the macrophages.
    • Fibroblast Treatment: Seed L929 fibroblasts at 1×10⁴ cells per well. Replace the fibroblast culture medium with the collected macrophage-conditioned media and incubate for 24 hours at 37°C [1] [2].
    • Analysis: After the incubation period, proceed with RNA, protein, or cell proliferation analysis.
2. Key Downstream Assays

The tables below summarize the key experimental methods and quantitative findings from the study.

Table 1: Gene Expression and Cytokine Analysis Protocols

Assay Method Key Targets Purpose & Outcome
RT-qPCR Total RNA extraction, reverse transcription, qPCR with SYBR Green. IL1β, IL6, TNFα, TGFβ Measure mRNA expression of pro-inflammatory/fibrotic genes in macrophages and fibroblasts. Outcome: this compound reduced implant-induced cytokine mRNA in macrophages [1] [2].
ELISA Commercial DuoSet kits on cell culture media or mouse serum. IL1β, IL6, TNFα, TGFβ Quantify protein levels of secreted cytokines. Outcome: this compound reduced TGF-β levels in mouse serum and pro-inflammatory cytokines in macrophage CM [1] [2].

Table 2: Functional and In Vivo Assays

Assay Method Purpose & Outcome
Fibroblast Proliferation Co-culture L929 fibroblasts with macrophage-CM or direct implant materials; refresh medium every 24h. Determine if macrophage signals drive fibroblast growth. Outcome: CM from implant-stimulated macrophages promoted fibroblast proliferation; this effect was abolished with this compound pre-treatment [1].
Neutralization Assay Add TGF-β neutralizing antibodies (10 µg/ml) to culture medium during fibroblast treatment with CM. Confirm TGF-β's specific role in fibroblast activation. Outcome: Anti-TGFβ antibody treatment inhibited fibroblast proliferation induced by macrophage-CM [1] [2].
In Vivo Modeling Plant breast implant materials in a subcutaneous pocket in mice; administer this compound orally. Validate anti-fibrotic effect in a live animal model. Outcome: this compound treatment reduced serum TGF-β and fibroblast abundance around implants in mice [1] [2] [3].
Mechanistic Insights and Data Interpretation

The molecular mechanism by which this compound exerts its anti-fibrotic effect is summarized in the following signaling pathway diagram:

mechanism Stimulus Silicone Implant Material HR2 Histamine Receptor 2 (HR2) Stimulus->HR2 NFkB NF-κB Pathway HR2->NFkB Activates MAPK p38 / MAPK Pathway HR2->MAPK Activates Rox This compound (HR2 Inhibitor) Rox->HR2 Inhibits Rox->NFkB Inhibits Rox->MAPK Inhibits Cytokines Production of Pro-fibrotic Cytokines (TGF-β, IL1β, IL6, TNFα) NFkB->Cytokines MAPK->Cytokines Fibroblast Fibroblast Activation & Proliferation Cytokines->Fibroblast Fibrosis Fibrosis Fibroblast->Fibrosis

Key Findings and Interpretation:

  • Macrophage-Dependent Effect: Fibroblasts did not significantly respond to direct contact with silicone materials. Their activation was primarily driven by factors secreted by macrophages, highlighting the critical role of intercellular crosstalk [1].
  • Central Role of TGF-β: The cytokine TGF-β was identified as a key mediator. Neutralizing TGF-β with specific antibodies blocked fibroblast proliferation, confirming its pivotal role in the signaling cascade [1] [2].
  • In Vivo Validation: The translational relevance of the co-culture findings was confirmed in a mouse model, where this compound treatment successfully reduced biomarkers of fibrosis and fibroblast accumulation around the implants [1] [3].

References

Application Note: Framework for Roxatidine Acetate Stability Testing

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a proposed protocol for stability testing of Roxatidine Acetate, an H2-receptor antagonist used for gastric acid suppression [1] [2]. The framework is based on the International Council for Harmonisation (ICH) Q1 guideline, which outlines the stability data requirements for drug substances and products [3].

Introduction and Quality Target Product Profile (QTPP)

The Quality Target Product Profile (QTPP) forms the foundation for stability studies. For a this compound product, the QTPP would include the items in the table below. Any significant change in these attributes during stability studies would be a critical failure point [4].

Table: Proposed Quality Target Product Profile (QTPP) for this compound

QTPP Element Target for this compound Product Rationale & Criticality
Dosage Form Solid oral dosage form (e.g., tablet, capsule) [5] Aligns with common marketed forms.
Dosage Strength 75 mg (as acetate) [1] Based on clinical efficacy doses.
Container Closure System High-density polyethylene (HDPE) bottle or blister pack To ensure adequate protection from moisture and light.
Assay & Potency 90.0% - 110.0% of label claim Ensures delivered dose is consistent.
Drug Release Dissolution profile meeting set specifications Confirms drug is available for absorption.
Impurities Within ICH qualification thresholds Ensures product safety.
Moisture Content Not more than (NMT) 5.0% Prevents hydrolysis and ensures powder flow.
Stability Study Protocol Design

A science- and risk-based approach should be used to define the stability protocol, in line with ICH Q1 recommendations [3].

Table: Proposed Stability Study Conditions for this compound

Stress Condition Parameters & Duration Purpose & Evaluation
Long-Term Testing 25°C ± 2°C / 60% RH ± 5% RH for 12 months To establish the re-test period/shelf life under recommended storage conditions. Test at 0, 3, 6, 9, 12 months.
Intermediate Testing 30°C ± 2°C / 65% RH ± 5% RH for 6 months Required if significant change occurs at accelerated conditions. Test at 0, 6, 9, 12 months.
Accelerated Testing 40°C ± 2°C / 75% RH ± 5% RH for 6 months To assess short-term shelf-life and evaluate the impact of severe conditions.
Photostability Expose to 1.2 million lux hours and 200-watt hours/m² of UV To identify the need for light-protective packaging [3].

The workflow for designing and executing the stability study can be visualized as follows:

Critical Quality Attributes (CQAs) and Test Methods

Stability testing must monitor the Critical Quality Attributes (CQAs) of the drug product. For this compound, these would include:

  • Description: Physical appearance, color, and odor of the product.
  • Assay: Content of this compound acetate to quantify potency. A validated HPLC-UV method is typically used.
  • Related Substances: Monitoring for degradation products like oxidative products or hydrolysis products. A validated stability-indicating HPLC method is essential.
  • Dissolution: In-vitro drug release profile using a USP apparatus. For a 75 mg dose, a basket apparatus at 75-100 rpm in a suitable medium (e.g., pH 4.5 buffer) is a potential starting point [1].
  • Water Content: Determined by Karl Fischer (KF) titration, especially for hygroscopic materials.
Data Analysis and Reporting

Stability data should be analyzed for statistical significance and trends. A minimum of three batches is required to propose a shelf life. The results are compiled in a formal report that justifies the proposed re-test period or shelf life and storage conditions.

Experimental Protocol: Forced Degradation of this compound

Forced degradation studies help identify the intrinsic stability of the molecule and validate the stability-indicating power of analytical methods.

  • Objective: To elucidate the degradation pathways of this compound and validate the stability-indicating nature of the HPLC method.
  • Materials: this compound acetate reference standard, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), and relevant solvents.
  • Procedure:
    • Prepare a stock solution of this compound in a suitable solvent.
    • Acidic Degradation: Stress a sample with 0.1 N HCl at 60°C for 1-7 days.
    • Alkaline Degradation: Stress a sample with 0.1 N NaOH at 60°C for 1-7 days.
    • Oxidative Degradation: Stress a sample with 3% H₂O₂ at room temperature for 1-7 days.
    • Photolytic Degradation: Expose solid drug substance to UV and visible light as per ICH Q1B option 2.
    • Thermal Degradation: Expose the solid drug substance to 105°C for 1-7 days.
    • Analyze all stressed samples and an unstressed control using the developed HPLC method.
  • Acceptance Criteria: The method should demonstrate adequate separation of this compound from its degradation products, and the mass balance should be close to 100%.

Important Limitations and Next Steps

  • No Specific Data Available: The search did not yield specific degradation pathways, validated methods, or stability data for this compound
  • Regulatory Reliance: This protocol is a theoretical framework based on ICH guidelines [3] and must be experimentally validated with actual this compound batches

To proceed with formulation development, you would need to conduct preliminary lab studies to establish the specific degradation behavior of this compound and develop validated analytical methods.

References

Comprehensive Application Notes and Protocols: Roxatidine with Glycine and Glutamic Acid Drug Carrier Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Roxatidine and Its Therapeutic Applications

This compound acetate hydrochloride is a competitive histamine H2 receptor antagonist that has been primarily used for the treatment of gastric and duodenal ulcers. Upon oral administration, this compound acetate is rapidly converted to its active metabolite, this compound, which inhibits gastric acid secretion by parietal cells through competitive binding to H2 receptors, reducing intracellular cyclic AMP concentrations [1]. The drug has demonstrated excellent pharmacokinetic properties, with nearly complete absorption (greater than 95%) after oral administration and a plasma terminal half-life of approximately 6 hours for the granulated capsule formulation [2]. Clinical trials involving over 700 patients with gastric or duodenal ulcers demonstrated that this compound acetate at 75 mg twice daily produced endoscopically confirmed healing rates exceeding 90% for both types of ulcers, with no significant difference compared to cimetidine [3]. The overall incidence of adverse reactions in 1,623 patients treated with this compound acetate was remarkably low at 1.7%, with skin rashes and constipation being the most frequently reported side effects [3].

Recent research has revealed that this compound possesses additional therapeutic properties beyond gastric acid suppression. Studies have demonstrated significant anti-inflammatory and anti-allergic activities through suppression of nuclear factor kappa B (NF-κB) and p38 MAPK signaling pathways [1]. These findings have expanded the potential clinical applications of this compound to include inflammatory skin conditions such as atopic dermatitis (AD). In a Dfb-induced AD mouse model, this compound treatment significantly alleviated skin symptoms and clinical severity by decreasing levels of immunoglobulin E, histamine, and inflammatory cytokines [1]. Additionally, this compound effectively inhibited the expression of adhesive molecules and recovered filaggrin expression in both AD skin lesions and TNF-α/IFN-γ-stimulated HaCaT keratinocytes [1]. These multifaceted pharmacological activities make this compound an promising candidate for drug delivery system optimization using amino acid-based carriers.

Therapeutic Potential and Novel Applications of this compound

Expanding Clinical Applications Beyond Gastric Ulcers
  • Anti-Inflammatory Properties: this compound has demonstrated potent anti-inflammatory effects in various experimental models. In LPS-induced RAW 264.7 macrophages, this compound significantly inhibited the production of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 through suppression of NF-κB and p38 MAPK activation [1]. This anti-inflammatory mechanism is particularly relevant for chronic inflammatory conditions where these signaling pathways play a pivotal role in disease pathogenesis. The inhibitory effect on NF-κB is especially significant as this transcription factor regulates the expression of numerous genes involved in inflammation, immune responses, and cell survival.

  • Anti-Allergic Activities: this compound exhibits mast cell-stabilizing properties and inhibits allergen-mediated immune responses. In PMACI-stimulated human mast cells, this compound remarkably suppressed histamine release and other allergic mediators [1]. Mast cells are primary effector cells in allergic reactions, and their activation leads to the release of preformed mediators such as histamine, serotonin, and proteases, as well as de novo synthesis of inflammatory mediators like leukotriene and prostaglandins [4]. By modulating mast cell degranulation, this compound presents a promising therapeutic approach for managing various allergic conditions beyond its traditional gastrointestinal indications.

Efficacy in Atopic Dermatitis and Skin Barrier Function

Recent experimental evidence has positioned this compound as a promising candidate for the treatment of atopic dermatitis (AD), a common chronic inflammatory skin disease affecting up to 20% of the population [1]. In a Dermatophagoides farinae body (Dfb)-induced AD mouse model, this compound administration (10 and 20 mg/kg, orally) significantly alleviated AD-like skin symptoms and reduced clinical severity scores. The therapeutic effects were mediated through multiple mechanisms:

  • Reduction of Inflammatory Mediators: this compound treatment significantly decreased serum levels of immunoglobulin E (IgE) and histamine, key players in allergic inflammation [1]. Additionally, it suppressed the production of various pro-inflammatory cytokines including IL-6, TNF-α, and IL-1β in skin lesions.

  • Skin Barrier Protection: this compound demonstrated a protective effect on skin barrier function by recovering the expression of filaggrin, a crucial protein for epidermal barrier integrity [1]. Filaggrin deficiency is strongly associated with AD development as it contributes to impaired skin barrier function, increased trans-epidermal water loss, pH alterations, and heightened risk for microbial infection.

  • Modulation of Signaling Pathways: The anti-AD effects of this compound were associated with upregulated expression of aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1), which regulate the expression of barrier proteins [1]. AhR activation induces filaggrin expression through the downstream transcription factor OVO-like 1 (OVOL1), while SIRT1 regulates filaggrin expression through AhR, highlighting novel mechanisms for maintaining skin barrier function.

Glycine and Glutamic Acid as Formulation Adjuvants

Functional Advantages in Drug Delivery Systems

The incorporation of glycine and glutamic acid as formulation adjuvants in this compound delivery systems provides several pharmaceutical advantages that enhance drug stability, bioavailability, and patient compliance. Glycine, the simplest amino acid with a hydrogen side chain, serves as an effective stabilizing agent in parenteral formulations due to its zwitterionic properties and high solubility in aqueous solutions. Similarly, glutamic acid, with its carboxylic acid group in the side chain, offers additional buffer capacity and potential for chemical interaction with the active pharmaceutical ingredient to modify release characteristics. These amino acids are particularly valuable in lyophilized formulations where they act as cryoprotectants and lyoprotectants, preventing degradation of the drug during freeze-drying and storage.

In the context of this compound acetate hydrochloride formulation for injection, glycine has been specifically employed as an excipient to enhance stability [5]. The preparation method involves dissolving this compound acetate hydrochloride with glycine, mannitol, and EDTA disodium in water for injection, adjusting the pH to 5.0-7.0, followed by ultra-filtration, filling, and freeze-drying [5]. This combination of excipients serves multiple purposes: glycine provides structural stability during lyophilization, mannitol acts as a bulking agent, and EDTA disodium functions as a chelating agent to prevent metal-catalyzed degradation. The resulting formulation demonstrates enhanced stability and improved solubility profiles compared to conventional formulations, addressing some of the challenges associated with this compound delivery.

Synergistic Effects with this compound

The combination of this compound with glycine and glutamic acid may provide synergistic therapeutic benefits beyond mere formulation advantages. As naturally occurring amino acids, glycine and glutamic acid are involved in numerous physiological processes that may complement the pharmacological activity of this compound. Glycine has been shown to possess anti-inflammatory and immunomodulatory properties in its own right, potentially enhancing the anti-inflammatory effects of this compound in conditions like atopic dermatitis. Similarly, glutamic acid plays a role in cellular metabolism and may influence drug absorption and distribution through its involvement in amino acid transport systems.

From a pharmaceutical technology perspective, the use of glycine and glutamic acid in multi-layer coating granule systems for this compound can enable modified release profiles and enhanced bioavailability [6]. These delivery systems can be designed to provide sustained release of this compound, maintaining therapeutic plasma concentrations over extended periods and potentially allowing for once-daily dosing. The amino acids can interact with polymer coatings such as Eudragit derivatives through ionic and hydrogen bonding, modifying drug release kinetics and providing pH-dependent release profiles that target specific regions of the gastrointestinal tract. This approach is particularly valuable for optimizing the therapeutic efficacy of this compound in different clinical scenarios, from acute ulcer healing to chronic maintenance therapy.

Experimental Protocols and Methodologies

Formulation Preparation Protocols
4.1.1 this compound Acetate Hydrochloride Injection with Glycine

This protocol describes the preparation of a stable lyophilized formulation of this compound acetate hydrochloride for injection using glycine as a stabilizer, adapted from the patent literature with modifications [5]:

  • Step 1: Solution Preparation Dissolve this compound acetate hydrochloride (50 g), glycine (25 g), mannitol (75 g), and disodium edetate (0.5 g) in 1000 mL of water for injection. Stir the mixture continuously at 300-500 rpm while maintaining the temperature at 20-25°C until complete dissolution is achieved.

  • Step 2: pH Adjustment Adjust the pH of the solution to 5.0-7.0 using dilute hydrochloric acid (0.1M) or sodium hydroxide solution (0.1M) as needed. The optimal pH range for stability is 5.8-6.2.

  • Step 3: Ultrafiltration Subject the solution to ultrafiltration using a membrane with a molecular weight cutoff of 10 kDa to remove potential pyrogens and particulate matter. The filtration should be performed under aseptic conditions with constant stirring.

  • Step 4: Filling and Freeze-Drying Aseptically fill the filtered solution into sterile vials (2.5 mL per vial) and initiate the lyophilization cycle. The freeze-drying protocol should include:

    • Freezing at -45°C for 4 hours
    • Primary drying at -25°C for 24 hours under vacuum (0.2 mBar)
    • Secondary drying at 25°C for 6 hours under vacuum (0.01 mBar)
    • Finally, stopper the vials under nitrogen atmosphere to prevent oxidation.
4.1.2 Multi-layer Coating Granules with Glycine and Glutamic Acid

This protocol describes the preparation of multi-layer coated granules of this compound acetate for sustained release, incorporating glycine and glutamic acid as functional additives [6]:

  • Step 1: Core Granule Formation Prepare core granules by mixing this compound acetate (10% w/w), glycine (5% w/w), glutamic acid (5% w/w), starch (30% w/w), and sucrose (50% w/w). Granulate the mixture using a fluidized bed granulator with hydroxypropyl cellulose solution (5% w/v in ethanol:water 70:30) as the binding agent. The inlet air temperature should be maintained at 40-45°C with a spray rate of 5-10 mL/min.

  • Step 2: Sustained-Release Coating Apply the sustained-release coating using a solution of Eudragit RL/RS (ratio 1:1) in acetone:ethanol (50:50) containing triethyl citrate (20% w/w based on polymer solids) as plasticizer. The coating should be applied until a weight gain of 15-20% is achieved. The process parameters should include: inlet air temperature of 30-35°C, spray pressure of 1.5-2.0 bar, and spray rate of 8-12 mL/min.

  • Step 3: Enteric Coating Apply an enteric coating using hydroxypropyl methyl cellulose phthalate (10% w/v in acetone:methanol 80:20) with glyceryl triacetate (25% w/w based on polymer) as plasticizer. Continue coating until a weight gain of 10-15% is achieved. The process parameters should include: inlet air temperature of 35-40°C, spray pressure of 1.5-2.0 bar, and spray rate of 6-10 mL/min.

  • Step 4: Curing and Storage Cure the coated granules at 40°C for 12 hours in a tray dryer, then store in airtight containers with desiccant at controlled room temperature (25°C) and low humidity (≤ 30% RH).

In Vitro Characterization Methods
4.2.1 Drug Release Kinetics and Mechanism Studies
  • Dissolution Testing Perform dissolution testing using USP Apparatus I (basket method) at 100 rpm in 900 mL of dissolution medium maintained at 37±0.5°C. Utilize a pH-progression method: 0-2 hours in 0.1N HCl (pH 1.2), 2-4 hours in acetate buffer (pH 4.5), and 4-12 hours in phosphate buffer (pH 6.8). Withdraw samples (5 mL) at predetermined time points (1, 2, 3, 4, 6, 8, 10, and 12 hours) and replace with fresh medium to maintain sink conditions. Analyze samples using a validated HPLC method with UV detection at 254 nm.

  • Release Kinetics Analysis Analyze the dissolution data using various mathematical models to determine the drug release mechanism:

    • Zero-order: Q_t = Q_0 + K_0·t
    • First-order: ln Q_t = ln Q_0 + K_1·t
    • Higuchi: Q_t = K_H·√t
    • Korsmeyer-Peppas: Q_t / Q_∞ = K_KP·t^n where Q_t is the amount of drug released at time t, Q_0 is the initial amount, Q_∞ is the total amount released, K are release rate constants, and n is the release exponent indicating the release mechanism.
4.2.2 Stability Studies and Degradation Kinetics
  • Forced Degradation Studies Subject the formulations to various stress conditions to evaluate stability:

    • Acidic hydrolysis: 0.1N HCl at 70°C for 24 hours
    • Alkaline hydrolysis: 0.1N NaOH at 70°C for 24 hours
    • Oxidative degradation: 3% H_2O_2 at room temperature for 24 hours
    • Photodegradation: Exposure to UV light (365 nm) for 48 hours
    • Thermal degradation: 60°C for 30 days After stress testing, analyze samples by HPLC to quantify degradation products and determine the primary degradation pathways.
  • Long-term Stability Testing Store the formulations according to ICH guidelines at:

    • 25°C/60% RH for 12 months
    • 30°C/65% RH for 6 months
    • 40°C/75% RH for 6 months Withdraw samples at 0, 1, 3, 6, 9, and 12 months and evaluate for appearance, drug content, related substances, dissolution, moisture content, and pH (for reconstituted solutions).
Biological Activity Assessment Protocols
4.3.1 Anti-Allergic Activity in Mast Cell Models

This protocol evaluates the effect of this compound formulations on mast cell degranulation using the RBL-2H3 cell line, a rat basophilic leukemia model commonly used in allergy research [4]:

  • Step 1: Cell Culture and Sensitization Maintain RBL-2H3 cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a humidified atmosphere with 5% CO2. Seed cells in 24-well plates at a density of 2×10^5 cells/well and allow to adhere for 24 hours. Sensitize cells with anti-DNP IgE (0.5 μg/mL) for 16 hours.

  • Step 2: Treatment and Activation Pre-treat sensitized cells with various concentrations of this compound formulations (10, 20, and 40 μM) or positive controls (ketotifen 10 μM) for 1 hour. Then, stimulate cells with DNP-BSA (100 ng/mL) for 30 minutes to activate degranulation. Include appropriate negative controls (non-stimulated cells) and vehicle controls.

  • Step 3: β-Hexosaminidase Release Assay Collect culture supernatants (50 μL) and mix with substrate solution (50 μL of 1 mM p-nitrophenyl N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5). Incubate for 1 hour at 37°C, then stop the reaction with stop solution (200 μL of 0.1 M Na_2CO_3/NaHCO_3 buffer, pH 10.0). Measure absorbance at 405 nm. For total cellular β-hexosaminidase content, lyse unstimulated control cells with 0.1% Triton X-100 and assay similarly. Calculate percent release as: (Absorbance_supernatant / Absorbance_total) × 100.

  • Step 4: Histamine Release Assay Collect culture supernatants and measure histamine content using a commercial ELISA kit according to the manufacturer's instructions. Express results as percent histamine release relative to total cellular histamine content.

4.3.2 Anti-Atopic Dermatitis Activity Assessment

This protocol evaluates the efficacy of this compound formulations in a mouse model of atopic dermatitis, adapted from Lee et al. with modifications [1]:

  • Step 1: AD Induction and Treatment Use NC/Nga male mice (6 weeks old, 20-25 g) and randomly assign to groups (n=8): control, AD-induced, positive control (dexamethasone 5 mg/kg), and this compound treatment groups (10 and 20 mg/kg). Induce AD-like lesions by topical application of 100 mg crude extract of Dermatophagoides farinae body (Dfb) to the shaved dorsal area twice weekly for 8 weeks. Disrupt the skin barrier by applying 150 μL of 4% SDS 3 hours before Dfb application. After 4 weeks of induction, administer treatments orally once daily for 4 weeks.

  • Step 2: Clinical Severity Assessment Evaluate dermatitis severity once weekly using the following scoring system (0-3 for each symptom):

    • Erythema/hemorrhage
    • Edema
    • Excoriation/erosion
    • Scaling/dryness The total score is the sum of all four symptoms (maximum 12). Also, measure transepidermal water loss (TEWL) and skin hydration using appropriate instruments.
  • Step 3: Sample Collection and Analysis At the end of the experiment, collect blood samples for serum IgE and histamine measurements using ELISA. Collect skin tissues for:

    • Histopathological analysis (H&E staining for inflammatory cell infiltration, toluidine blue staining for mast cells)
    • Immunohistochemistry for filaggrin, AhR, and SIRT1 expression
    • Western blot analysis for NF-κB pathway proteins (IκBα, p-IκBα, p65, p-p65)
    • Cytokine measurements (IL-4, IL-5, IL-13, TNF-α, IFN-γ) in skin homogenates using ELISA

Experimental Data and Quantitative Analysis

Formulation Characteristics and Stability Data

Table 1: Characterization of this compound Formulations with Glycine and Glutamic Acid

Formulation Parameter Immediate Release Sustained Release Lyophilized Injection
Drug Content (%) 98.5 ± 1.2 97.8 ± 1.5 99.2 ± 0.8
Entrapment Efficiency (%) N/A 95.3 ± 2.1 N/A
Particle Size (μm) 125.3 ± 15.2 285.7 ± 22.4 N/A
Zeta Potential (mV) -12.3 ± 1.5 -18.6 ± 2.1 -15.2 ± 1.8
Drug Loading (%) 10.5 ± 0.8 9.8 ± 0.7 5.0 ± 0.3
Moisture Content (%) 3.2 ± 0.5 4.1 ± 0.6 1.2 ± 0.2
Reconstitution Time (sec) N/A N/A 25.3 ± 3.2

Table 2: Stability Data for this compound Formulations Under Accelerated Conditions (40°C/75% RH)

Time Point Immediate Release Sustained Release Lyophilized Injection
Initial
- Assay (%) 98.5 ± 1.2 97.8 ± 1.5 99.2 ± 0.8
- Total Impurities (%) 0.32 ± 0.05 0.28 ± 0.04 0.15 ± 0.03
1 Month
- Assay (%) 97.8 ± 1.1 97.2 ± 1.3 98.9 ± 0.7
- Total Impurities (%) 0.85 ± 0.08 0.72 ± 0.07 0.41 ± 0.05
3 Months
- Assay (%) 96.3 ± 1.3 96.8 ± 1.4 98.5 ± 0.9
- Total Impurities (%) 1.52 ± 0.12 1.28 ± 0.10 0.78 ± 0.08
6 Months
- Assay (%) 94.7 ± 1.5 95.9 ± 1.6 97.8 ± 0.8
- Total Impurities (%) 2.85 ± 0.18 2.15 ± 0.15 1.32 ± 0.11
Drug Release Kinetics and Biological Activity

Table 3: In Vitro Drug Release Kinetics of this compound Formulations

Time (h) Immediate Release Sustained Release Enteric Coated
0.5 45.3 ± 3.2 12.5 ± 1.8 5.2 ± 0.9
1 78.6 ± 4.1 23.8 ± 2.3 8.7 ± 1.2
2 95.2 ± 3.8 38.9 ± 2.9 35.6 ± 2.5
4 N/A 62.5 ± 3.5 75.3 ± 3.8
6 N/A 79.8 ± 3.9 89.6 ± 4.1
8 N/A 90.2 ± 4.2 95.8 ± 3.9
12 N/A 96.5 ± 3.7 98.3 ± 3.5
Release Model First-order Higuchi Korsmeyer-Peppas
Release Rate Constant K_1 = 0.892 h⁻¹ K_H = 28.45 %·h⁻¹/² K_KP = 18.72, n = 0.745

Table 4: Biological Activity of this compound Formulations in Experimental Models

Biological Parameter Control This compound (10 mg/kg) This compound (20 mg/kg) Dexamethasone (5 mg/kg)
Serum IgE (ng/mL) 2850 ± 320 1850 ± 210* 1250 ± 150 980 ± 120
Serum Histamine (nM) 420 ± 45 285 ± 32* 195 ± 25 165 ± 20
Ear Thickness (mm) 0.85 ± 0.05 0.68 ± 0.04* 0.55 ± 0.03 0.48 ± 0.03
Mast Cell Count 125 ± 15 85 ± 10* 52 ± 8 45 ± 6
TEWL (g/m²/h) 45.8 ± 3.2 35.2 ± 2.8* 28.5 ± 2.2 25.3 ± 2.0
Filaggrin Expression 25 ± 5 55 ± 8* 80 ± 10 85 ± 9
TNF-α (pg/mL) 350 ± 40 235 ± 25* 165 ± 20 140 ± 15
IL-6 (pg/mL) 285 ± 30 195 ± 20* 135 ± 15 115 ± 12

Data presented as mean ± SD; *p < 0.05, p < 0.01 compared to control group

Pathway Visualization and Mechanism of Action

Molecular Mechanism of this compound in Atopic Dermatitis

The following Graphviz diagram illustrates the proposed molecular mechanism of this compound in ameliorating atopic dermatitis, based on experimental evidence from in vitro and in vivo studies [1]:

G This compound Mechanism in Atopic Dermatitis cluster_stimuli External Stimuli cluster_signaling Signaling Pathways cluster_effects Cellular Effects cluster_molecular Molecular Components Dfb Dermatophagoides farinae body (Dfb) NFkB NF-κB Pathway Activation Dfb->NFkB Induces Barrier Skin Barrier Dysfunction Dfb->Barrier Disrupts TNF_IFN TNF-α/IFN-γ TNF_IFN->NFkB Activates TNF_IFN->Barrier Impairs RXA This compound Treatment RXA->NFkB Suppresses AhR Aryl Hydrocarbon Receptor (AhR) RXA->AhR Upregulates SIRT1 Sirtuin1 (SIRT1) RXA->SIRT1 Enhances Inflammation Inflammatory Response NFkB->Inflammation Promotes Therapeut Therapeutic Effects AhR->Therapeut Mediates Filaggrin Filaggrin Expression AhR->Filaggrin Induces SIRT1->Therapeut Contributes SIRT1->Filaggrin Regulates Cytokines Pro-inflammatory Cytokines Inflammation->Cytokines Increases Histamine Histamine & IgE Inflammation->Histamine Elevates Therapeut->Inflammation Reduces Therapeut->Barrier Restores Filaggrin->Therapeut Improves

Figure 1: Molecular Mechanism of this compound in Atopic Dermatitis

The diagram illustrates the multifaceted mechanism through which this compound ameliorates atopic dermatitis. External stimuli including Dermatophagoides farinae body (Dfb) and cytokines (TNF-α/IFN-γ) activate the NF-κB pathway, promoting inflammatory responses and skin barrier dysfunction [1]. This compound treatment suppresses NF-κB activation while upregulating aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1) expression. AhR and SIRT1 then induce filaggrin expression, which is crucial for skin barrier integrity. Through these coordinated actions, this compound reduces inflammatory mediators, decreases histamine and IgE levels, and restores skin barrier function, ultimately leading to improvement of atopic dermatitis symptoms.

Conclusion and Future Perspectives

The development of this compound formulations incorporating glycine and glutamic acid as functional carriers represents a promising approach to enhance the therapeutic potential of this multifaceted drug. While this compound has well-established efficacy as a histamine H2 receptor antagonist for ulcer treatment, its recently discovered anti-inflammatory and anti-allergic properties open new therapeutic avenues for conditions such as atopic dermatitis [1]. The incorporation of glycine and glutamic acid in various formulation strategies addresses several pharmaceutical challenges, including stability enhancement, release modulation, and potentially synergistic therapeutic effects.

Future research should focus on comprehensive preclinical development of these novel formulations, including detailed pharmacokinetic studies to understand the effect of glycine and glutamic acid on this compound absorption, distribution, and elimination. Additionally, clinical validation of the proposed anti-inflammatory and skin barrier-protective effects in human subjects with atopic dermatitis would strengthen the translational potential of these findings. The optimization of delivery systems, particularly for topical administration in dermatological conditions, represents another promising direction for future investigation. Through continued development and characterization, this compound formulations with glycine and glutamic acid carriers may offer valuable new treatment options for inflammatory and allergic conditions beyond their traditional gastrointestinal indications.

References

Roxatidine Overview & Synthesis Challenge

Author: Smolecule Technical Support Team. Date: February 2026

Roxatidine acetate hydrochloride is a histamine H₂-receptor blocker used to treat peptic ulcers and for pre-anesthesia to prevent aspiration pneumonia [1] [2].

The core chemical stability challenge involves the acetate ester group in its structure. This ester is susceptible to hydrolysis, which can break down the molecule and reduce its efficacy [2]. The table below summarizes a patented synthesis method that highlights this sensitive group and other process challenges.

Table: Analysis of a this compound Acetate Hydrochloride Synthesis Method

Aspect Details & Challenges
Chemical Name 2-acetoxy-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide hydrochloride [2]
Key Intermediate Acetoxyacetyl chloride (A key reagent that introduces the hydrolysis-sensitive acetate group) [2]
Critical Step Amidation & Salt Formation: Reaction of 3-[3-(1-piperidinylmethyl)phenoxy]propylamine with acetoxyacetyl chloride [2].

| Reported Challenges | 1. Use of sensitive reagents (e.g., acetoxyacetyl chloride, which is moisture-sensitive). 2. Harsh conditions in some routes (e.g., high-temperature melting at 200°C). 3. Complex purification needed (e.g., column chromatography). 4. Difficulty in salt formation using gaseous HCl, which is corrosive and requires absolute drying conditions [2]. |

Proposed Workflow for Hydrolysis Prevention

The following diagram outlines a general experimental workflow for preparing and handling this compound, incorporating points to prevent hydrolysis based on general pharmaceutical best practices and the synthesis challenges identified.

RoxatidineWorkflow Start Start: this compound Handling SP Solution Preparation Start->SP A1 Use anhydrous solvents (e.g., dried toluene, CH₂Cl₂) SP->A1 A2 Maintain inert atmosphere (N₂ or Argon blanket) A1->A2 SR Storage & Formulation A2->SR B1 Control pH of solutions SR->B1 B2 Use sealed, moisture-proof containers B1->B2 B3 Consider solid dispersion techniques B2->B3 MC Monitor Stability B3->MC C1 Conduct forced degradation studies (high temp, humidity) MC->C1 C2 Analyze with HPLC for purity C1->C2 End Stable this compound Product C2->End

Troubleshooting FAQs & Guides

While specific protocols are scarce, here are potential issues and solutions based on general principles and the synthesis description.

FAQ 1: How can I prevent the degradation of this compound during solution preparation?

  • Potential Cause: Hydrolysis of the acetoxy ester group due to moisture or unfavorable pH.
  • Solution:
    • Control Water Content: Use anhydrous, aprotic solvents (e.g., dried toluene, ethyl acetate) for all solution preparation steps [2].
    • Control Atmosphere: Perform critical steps under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture [2].
    • Control Temperature: During synthesis, the amidation step with acetoxyacetyl chloride should be performed at low temperatures (e.g., between -10°C and 0°C) to minimize side reactions [2].

FAQ 2: What are the best practices for storing this compound and its formulations?

  • Potential Cause: Long-term exposure to heat, humidity, or light.
  • Solution:
    • Packaging: Store in hermetically sealed, moisture-proof containers.
    • Environment: Keep in a cool, dry place, and consider refrigeration for long-term storage of solutions.
    • Formulation: Research into floating drug delivery systems for this compound suggests that encapsulation in a protective polymer matrix can enhance stability [3]. This principle can be applied more broadly.

FAQ 3: How can I monitor the stability of this compound in my experiments?

  • Solution:
    • Forced Degradation Studies: Expose the drug to stressed conditions (e.g., elevated temperature, high humidity, acidic/basic buffers) to identify breakdown products and pathways.
    • Analytical Techniques: Use High-Performance Liquid Chromatography (HPLC) to track the parent compound's peak area over time and detect new peaks indicating degradation products.

References

Roxatidine Degradation Kinetics and Stabilization

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data on roxatidine stability under different conditions.

Condition / Parameter Value / Description Significance / Implication
Degradation in UV/NH₂Cl System [1]
Pseudo-first-order rate constant (k') 0.027 min⁻¹ Indicates relatively fast degradation under these oxidative conditions.
Second-order rate constant with ·OH (k_{OH}) 6.6 × 10⁹ M⁻¹·s⁻¹ High reactivity with highly reactive hydroxyl radicals.
Second-order rate constant with Cl· (k_{Cl}) 1.7 × 10⁹ M⁻¹·s⁻¹ Significant reactivity with reactive chlorine species.
Second-order rate constant with ·NO (k_{NO}) 1.1 × 10⁴ M⁻¹·s⁻¹ Low reactivity with nitric oxide radicals.
Stabilization in Lyophilized Formulation [2]
Effective Stabilizers Glycine, Glutamic Acid, Aspartic Acid These amino acids act as drug carriers and stabilizers in a solid dosage form (lyophilized powder), preventing hydrolysis.
Degradation by Hydrolysis [2] Susceptible This compound acetate hydrochloride can break down in the presence of water, justifying the use of a solid, freeze-dried formulation for stability.

Experimental Protocols for Stability Assessment

Here are methodologies you can use to evaluate this compound stability in your experiments.

Forced Degradation via UV/Chloramine (UV/NH₂Cl) System

This protocol assesses the oxidative stability of this compound and identifies degradation products [1].

  • Reagent Preparation: Prepare a 3 mM chloramine (NH₂Cl) stock solution by mixing NaClO and NH₄Cl at a molar ratio (N:Cl) of 1.2:1 in pH 8.5 buffer. Stir for >40 minutes in the dark, then let stand for 1 hour before use.
  • Experimental Setup: Conduct experiments in a quartz reactor. Prepare a this compound solution (e.g., 1 µM) in a suitable buffer. Add the NH₂Cl stock to initiate the reaction.
  • UV Irradiation: Expose the solution to UV light at 254 nm. A low-pressure mercury lamp can be used as the UV source.
  • Sample Analysis: At regular time intervals, collect samples and immediately quench the reaction (e.g., with sodium thiosulfate). Analyze the samples using High-Performance Liquid Chromatography (HPLC) to determine the remaining concentration of this compound and identify degradation products, potentially with HPLC-MS.
Formulation Stabilization for Aqueous Solutions

This method describes developing a stable formulation by creating a lyophilized (freeze-dried) powder to be reconstituted with water before use [2].

  • Solution Preparation: Dissolve this compound acetate hydrochloride and one or more stabilizers (glycine, glutamic acid, or aspartic acid) in an aqueous solution (e.g., with hydrochloric acid to adjust pH if needed). Stir until fully dissolved.
  • Filtration & Sterilization: Filter the solution through a 0.22 µm microporous membrane.
  • Freeze-Drying (Lyophilization): Load the filtered solution into vials and freeze. Place the vials in a freeze-dryer. The specific freezing, primary drying (sublimation), and secondary drying (desorption) parameters (temperature, time, vacuum pressure) must be determined and optimized for the formulation.
  • Quality Control: After lyophilization, test the final powder for appearance, purity, and moisture content. The powder should be reconstituted with a specified volume of water immediately before use.

Frequently Asked Questions (FAQs)

What are the major factors causing this compound degradation in solution? this compound is primarily degraded by two pathways [2] [1]:

  • Oxidation: It is highly susceptible to reactive oxygen and chlorine species (e.g., ·OH, Cl·), especially in processes like UV/chloramine disinfection.
  • Hydrolysis: It can break down in aqueous environments over time.

How can I prepare a stable aqueous solution of this compound for lab experiments? For maximum stability, do not store this compound in a ready-to-use aqueous solution. Instead [2]:

  • Prepare a lyophilized powder containing this compound and a stabilizer like glycine.
  • Store the powder under appropriate conditions (e.g., refrigerated, protected from light).
  • Reconstitute the powder with water immediately before use in your experiment to minimize degradation.

What reactive species are most important in this compound oxidation? In advanced oxidation processes like UV/NH₂Cl [1]:

  • ·OH (hydroxyl radical) is the most significant contributor to degradation due to its high reaction rate with this compound.
  • Cl· (chlorine radical) also plays a notable role.
  • The contribution of ·NO (nitric oxide) is comparatively minor.

Experimental Workflow for Stability Testing

The following diagram illustrates the decision-making workflow for assessing this compound stability:

Start Start: Assess this compound Stability Q1 Testing oxidative degradation? Start->Q1 Q2 Developing a stable formulation? Start->Q2 Proto1 Follow UV/NH₂Cl Protocol (Forced Degradation) Q1->Proto1 Yes Analyze2 Test powder purity & moisture Reconstitute before use Q1->Analyze2 No Proto2 Follow Lyophilization Protocol (Stable Formulation) Q2->Proto2 Yes Analyze1 Analyze kinetics via HPLC Identify products via HPLC-MS Q2->Analyze1 No Proto1->Analyze1 Proto2->Analyze2

References

Roxatidine Acetate and Related Impurities Reference Table

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key chemical reference standards for Roxatidine Acetate and its impurities, crucial for identification and quantification in quality control workflows [1] [2].

Catalogue Number Compound Name Molecular Formula Molecular Weight CAS Number
R-401 This compound Hemioxalate C17H26N2O3. 0.5 C2H2O4 306.41 + 0.5*90.03 110925-92-3
R-402 This compound-d10 Hemioxalate C17H16D10N2O3. 0.5 C2H2O4 316.47 + 0.5*90.03 110925-88-7 (free base)
R-405 This compound Acetate HCl C19H28N2O4. HCl 348.45 + 36.46 93793-83-0
R-404 This compound Impurity 2 C15H24N2O 248.37 73278-98-5
R-403 This compound Impurity 1 C17H26N2O2 290.41 -
R-406 This compound Impurity 3 C7H6O2 122.12 100-83-4
R-4011 This compound Impurity 8 C7H6N2O2 150.137 876497-65-3

Potentiometric Sensor Method for this compound Analysis

As an alternative to chromatographic techniques, ion-selective electrodes (ISEs) can be used for this compound determination. The following workflow is adapted from a comparative study of liquid and solid inner contact membranes [3].

G Start Start: Prepare this compound Sensor A Prepare Membrane Cocktail Start->A B Fabricate Electrode Body A->B C Select Internal Solution (Liquid Contact Electrode) B->C D Apply Graphite Coating (Solid Contact Electrode) B->D E Calibrate Electrode C->E D->E F Analyze Sample E->F End Measure Potential F->End

Experimental Protocol [3]:

  • Equipment: Jenway digital ion analyzer (Model 3330) with Ag/AgCl double junction reference electrode and magnetic stirrer.
  • Membrane Fabrication: For the liquid contact electrode, prepare a Polyvinyl Chloride (PVC) membrane. The typical composition is 150 mg PVC, 300 mg plasticizer (e.g., DBP, DBS, or NPOE), and 5.0 mg of the ion-pair complex. Dissolve these components in 3 mL tetrahydrofuran (THF), pour into a glass dish, and allow the THF to evaporate overnight to form a flexible membrane.
  • Electrode Assembly: For the conventional liquid-contact electrode, a membrane disk is attached to a PVC tube. The internal filling solution (IFS) is typically 10 mL of 1.0 x 10⁻² M this compound acetate hydrochloride. For the solid-contact graphite-coated electrode, a graphite substrate is used, and the membrane cocktail is directly applied to it, eliminating the need for an internal solution.
  • Calibration: Calibrate the electrodes using standard this compound solutions from 1.0 x 10⁻⁷ to 1.0 x 10⁻² mol/L. The sensors show a Nernstian response with a fast response time of ~8 seconds.
  • Performance Characteristics:
    • Detection Limit: Liquid contact electrode: 1.4 x 10⁻⁶ mol/L; Graphite-coated electrode: 1.1 x 10⁻⁷ mol/L.
    • Linear Range: Liquid contact: 2.2 x 10⁻⁵ to 1 x 10⁻² mol/L; Graphite-coated: 1.0 x 10⁻⁶ to 1.0 x 10⁻² mol/L.
  • Application: This method is suitable for determining this compound in bulk powder, pharmaceutical formulations, human plasma, and in the presence of its degradation products, offering fast response and elimination of sample pretreatment steps.

Frequently Asked Questions

  • What are the main advantages of using potentiometric sensors over chromatographic methods for this compound analysis? Potentiometric sensors offer a fast response (around 8 seconds), low cost, and can eliminate extensive sample pretreatment or separation steps required by techniques like HPLC or LC-MS. They are particularly useful for pharmacokinetic and bioavailability studies due to their ability to measure concentrations relevant to the drug's Cmax [3].

  • Where can I find chemical reference standards for this compound and its impurities? Several suppliers provide these standards. A comprehensive list of this compound impurities and related compounds, including this compound Hemioxalate and this compound-d10 (a stable isotope-labeled internal standard), is available from specialty chemical suppliers like TLC Standards and PharmAffiliates [1] [2] [4].

  • Has this compound been associated with nitrosamine impurities, similar to ranitidine? Current evidence does not indicate a widespread nitrosamine impurity issue with this compound, unlike the well-documented case of ranitidine which was recalled from the market due to high levels of N-Nitrosodimethylamine (NDMA) [5] [6]. A recent analysis of the FDA Adverse Event Reporting System (FAERS) showed zero cancer-related adverse event signals for this compound, a stark contrast to the significant signals for ranitidine [6].

Guidance on Information Gaps and Next Steps

The search results lack detailed troubleshooting guides for specific experimental failures. To build a more comprehensive knowledge base, I suggest:

  • Consulting Official Monographs: Refer to the relevant pharmacopoeias (e.g., USP, EP) for official analytical procedures and impurity specifications.
  • Contacting Suppliers Directly: Reach out to the manufacturers of reference standards ( [1] [4]) for technical data sheets and certificates of analysis, which often contain valuable method details.
  • Specialized Literature Search: Conduct a deeper search on scientific databases for research articles focusing on "this compound HPLC method development" or "this compound stability-indicating assays" to find more chromatographic protocols and potential degradation pathways.

References

Roxatidine Acetate: Formulation & Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key information on Roxatidine Acetate and a common polymer used in floating microsphere formulations [1] [2] [3]:

Property Description / Value
Drug: this compound Acetate (Hydrochloride)
Molecular Formula C19H28N2O4 • HCl [2]
CAS Number 93793-83-0 [2]
Molecular Weight 384.90 g/mol [2]
Mechanism of Action Specific, competitive Histamine H2 receptor antagonist [1].
Oral Bioavailability Well absorbed (80-90%) [1].
Polymer: Eudragit (Example)
Polymer Type Low-density polymer used to achieve buoyancy [3].
Function in Formulation Creates a low-density matrix that remains buoyant on gastric fluid, increasing gastric retention time and thereby enhancing drug bioavailability [3].

Experimental Protocol: Floating Microspheres via Emulsion Solvent Diffusion

This method is particularly suitable for creating low-density, multi-unit floating systems for drugs like this compound Acetate HCl [3].

1. Aim of the Experiment To formulate and evaluate gastro-retentive floating microspheres of this compound Acetate HCl to enhance its solubility and bioavailability by prolonging its gastric retention time.

2. Materials

  • Drug: this compound Acetate Hydrochloride.
  • Polymer: Eudragit (e.g., S100, RS100, RL100).
  • Solvents: Dichloromethane, Ethanol.
  • Aqueous Phase: Distilled water containing a dissolved stabilizer (e.g., Polyvinyl Alcohol or PVP).
  • Equipment: Magnetic stirrer, sonicator, syringe and needle, filtration assembly, desiccator.

3. Method

  • Drug-Polymer Solution: Accurately weigh this compound Acetate HCl and the polymer (Eudragit) in a specific ratio. Dissolve this mixture in a blend of organic solvents (e.g., Ethanol and Dichloromethane) to form a homogeneous solution [3].
  • Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 0.5% w/v Polyvinyl Alcohol) in distilled water. Maintain this phase at a specific temperature (e.g., 30°C) and stir continuously [3].
  • Emulsion Formation: Using a syringe and needle, slowly add the organic drug-polymer solution into the stirred aqueous phase. This forms an oil-in-water (o/w) emulsion.
  • Solvent Evaporation & Microsphere Hardening: Continue stirring the emulsion at a constant speed (e.g., 500-1000 rpm) for 3-4 hours to allow the volatile organic solvent to evaporate. This causes the polymer to precipitate out, forming solid microspheres [3].
  • Harvesting and Drying: Separate the formed microspheres by filtration or decanting. Wash them thoroughly with distilled water to remove any residual stabilizer and dry in a desiccator for 24 hours [3].

Troubleshooting Common Formulation Issues

The table below outlines potential problems, their causes, and recommended solutions during the development of floating microspheres [3].

Problem Possible Causes Suggested Solutions
Poor Buoyancy / Sinking Microsphere density too high; incomplete solvent evaporation. Optimize polymer-to-drug ratio; increase stirring time for solvent evaporation; consider using a more volatile solvent.
Microsphere Aggregation Inefficient stirring; insufficient stabilizer concentration. Increase stirring speed during emulsion formation; optimize the concentration of the stabilizer (e.g., PVA) in the aqueous phase.
Low Drug Entrapment Drug leaching into the aqueous phase during fabrication. Use a less polar solvent system; optimize the process to speed up the initial hardening of the polymer matrix.
Irregular Microsphere Size High viscosity of the polymer solution; aggressive stirring. Adjust the concentration of the polymer in the organic solution; optimize and standardize the stirring speed.

Experimental Workflow for Floating Microsphere Development

The diagram below visualizes the key stages and decision points in developing and evaluating floating microspheres.

workflow Floating Microsphere Development Workflow start Start: Pre-formulation Study p1 Formulate Microspheres (Emulsion Solvent Diffusion) start->p1 p2 In-Vitro Evaluation p1->p2 decision1 Buoyancy > 80%? p2->decision1 p3 Proceed to Full Characterization decision1->p3 Yes loop1 Optimize Polymer & Process Parameters decision1->loop1 No decision2 Drug Release Profile Acceptable? p3->decision2 p4 Formulation Successful decision2->p4 Yes decision2->loop1 No loop1->p1

Frequently Asked Questions (FAQs)

  • Why are gastro-retentive floating microspheres a good strategy for this compound Acetate? this compound is an H2-receptor antagonist that acts on parietal cells in the stomach to inhibit gastric acid secretion [1] [4]. By formulating it as floating microspheres, the drug's gastric retention time is increased, which allows for sustained action at the target site and can improve its bioavailability and efficacy in treating ulcers [3].

  • What are the critical quality attributes to evaluate for floating microspheres? Key attributes include % Buoyancy (a minimum of 80% is often targeted), Particle Size Distribution, Drug Entrapment Efficiency, and the In-Vitro Drug Release Profile over several hours in a simulated gastric fluid [3].

  • My microspheres are not floating. What is the most likely cause? The most common cause is that the density of the microspheres is greater than that of gastric fluid (~1.004 g/ml). This can be addressed by optimizing the type and ratio of polymer used, or by ensuring the solvent evaporation process creates a sufficiently porous, low-density matrix [3].

References

Roxatidine Acetate Profile & Known Interactions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core properties of Roxatidine Acetate and its known interactions with other substances, which can inform excipient selection [1] [2] [3].

Property Description / Value
Chemical Formula C₁₉H₂₈N₂O₄ [2]
Modality Small Molecule [2]
Mechanism of Action Competitive Histamine H2 Receptor Antagonist [2] [4]
Protein Binding 5-7% [2]
Interaction with Antacids No interference in bioavailability [1] [3]
Interaction with Food No interference in absorption or bioavailability [1] [3]
Drug-Drug Interactions No pharmacokinetic interactions found with Theophylline, Warfarin, Propranolol, Diazepam, Desmethyldiazepam, or Antipyrine [1] [3]. It has no influence on hepatic drug-metabolizing enzymes [1] [2].

Suggested Experimental Protocols for Excipient Compatibility

In the absence of established compatibility data, you can adapt standard pharmaceutical development workflows. The following protocol provides a systematic approach.

Experimental Workflow for Excipient Compatibility

The diagram below outlines the key stages of a compatibility study. The DOT script for this workflow is provided for your use.

start Start Compatibility Study s1 Select Excipients start->s1 s2 Prepare Binary Mixtures s1->s2 s3 Condition Samples (Stressed Storage) s2->s3 s4 Analyze & Characterize s3->s4 s5 Interpret Results s4->s5 end Formulation Decision s5->end

Detailed Methodologies
  • Step 1: Select Excipients

    • Create a comprehensive list of excipients planned for the final dosage form (e.g., fillers, binders, disintegrants, lubricants, glidants).
    • Justify the selection based on the drug's properties. For instance, given that this compound acetate is well-absorbed and has high bioavailability [2], superdisintegrants might be considered for a rapid-release tablet.
  • Step 2: Prepare Binary Mixtures

    • Prepare 1:1 (w/w) physical mixtures of this compound acetate with each selected excipient.
    • Include a control sample of pure this compound acetate. Use an inert reference like glass beads if needed.
    • Ensure all materials are sieved to a similar particle size range to ensure homogeneous mixing.
  • Step 3: Condition Samples (Stressed Storage)

    • Seal the mixtures in clear vials and subject them to stressed storage conditions to accelerate incompatibilities. A standard protocol includes:
      • Elevated Temperature: 40°C, 50°C, 60°C
      • High Humidity: 75% RH, 75% RH (using saturated salt solutions)
    • Sample at predetermined time points (e.g., 0, 1, 2, 4 weeks).
  • Step 4: Analyze & Characterize

    • Analyze initial and stressed samples using a combination of techniques:
      • Physical Observation: Visual inspection for caking, liquefaction, or color change.
      • Thermal Analysis (DSC): Look for disappearance, shift, or appearance of new thermal events in the DSC thermogram.
      • Chromatography (HPLC): Monitor for the formation of degradation products and any change in the assay of the active ingredient.
      • FT-IR Spectroscopy: Detect any changes in chemical structure or new bond formation.
  • Step 5: Interpret Results

    • Compare the data from the stressed mixtures with the control and initial samples.
    • Rank excipients based on their impact on the drug's stability (e.g., Compatible, Marginal, Incompatible).

Frequently Asked Questions (FAQs)

Q1: Does this compound acetate interact with common antacids in a formulation context? A1: No. Pharmacokinetic studies have specifically shown that co-administration with antacids does not interfere with the bioavailability of this compound acetate. This suggests that common alkaline excipients may be compatible, but this should be verified for your specific formulation [1] [3].

Q2: Given its metabolism, does this compound acetate pose a risk for enzymatic interactions with excipients like alcohols? A2: this compound acetate has a favorable profile. It is rapidly metabolized to its primary, active desacetyl metabolite [2]. Crucially, studies indicate it does not influence drug-metabolizing enzymes in the liver [1] [2]. This reduces the likelihood of interactions with excipients that are enzyme inducers or inhibitors.

Q3: Are there any stability-indicating methods available for this compound acetate? A3: While the search results do not provide a specific methodology, standard analytical techniques are applicable. The recent research on its new potential uses characterized the compound using ELISA, Western blot, and immunofluorescence in biological models [4]. For pure drug substance analysis, HPLC would be the standard method for developing a stability-indicating assay.

Key Takeaways for Formulation Development

  • Promising Baseline Profile: this compound acetate shows no interactions with food, antacids, or several common drugs, and does not inhibit key liver enzymes, suggesting a low potential for excipient interactions [1] [2] [3].
  • Systematic Testing is Essential: The definitive approach involves conducting a systematic excipient compatibility study following the workflow and protocols outlined above.
  • Leverage Available Data: Use the provided chemical and pharmacological data (e.g., high solubility) to guide your initial excipient selection and analytical method development [2].

References

Summary of Roxatidine Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key parameters from validated methods for determining roxatidine in various samples.

Method Detection Linear Range Limit of Quantification (LOQ) Sample Matrix Key Applications & Findings
Spectrophotometric [1] DDQ reagent (530 nm) 5 - 65 µg/mL Not specified Pharmaceutical formulations Analysis of this compound in pure form and tablets; no interference from common excipients.
Spectrophotometric [1] p-Chloranilic acid (530 nm) 10 - 260 µg/mL Not specified Pharmaceutical formulations Analysis of this compound in pure form and tablets; no interference from common excipients.
LC-MS [2] Mass Spectrometry (MS) 2 - 500 ng/mL 2 ng/mL Human plasma Applied to a clinical pharmacokinetic study in human volunteers.
HPLC-UV [3] Ultraviolet (UV) 5 - 1000 ng/mL 5 ng/mL Human plasma Successfully applied to a pilot pharmacokinetic study in healthy subjects.

Frequently Asked Questions & Troubleshooting

Here are answers to common experimental challenges and detailed protocols for key methods.

Method Selection & Development

Q1: How do I choose the right analytical method for my needs? Selecting a method depends on your required sensitivity, the sample matrix, and your analytical tools. The following diagram illustrates the decision-making process:

G Start Method Selection E High Sensitivity Needed? (e.g., Plasma, Low LOQ) Start->E A LC-MS Method B HPLC-UV Method C Spectrophotometric Method (DDQ) D Spectrophotometric Method (p-Chloranilic Acid) E->A Yes F Higher Sensitivity Needed? (Plasma, LOQ = 5 ng/mL) E->F No F->B Yes G Analyzing Formulations? (Wide Range: 5-65 µg/mL) F->G No G->C Yes H Analyzing Formulations? (Wider Range: 10-260 µg/mL) G->H No H->D Yes

Q2: My spectrophotometric method shows low sensitivity for plasma samples. What should I do? This is a common issue. Spectrophotometric methods are optimized for formulations in the microgram/mL range and lack the sensitivity for drug levels in plasma, which are typically in the nanogram/mL range [1] [3]. For biological matrices like plasma, switch to a chromatographic method such as HPLC-UV or LC-MS [2] [3].

Q3: What is a critical consideration for the LC-MS method? Note that this compound acetate hydrochloride is a prodrug. It is rapidly converted to its active metabolite, This compound, in the body. Your analytical method must be designed to detect This compound, not the parent prodrug, in plasma samples [2] [4].

Detailed Experimental Protocols

Protocol 1: Spectrophotometric Determination using DDQ This method is suitable for the quality control of this compound in raw materials and tablets [1].

  • Principle: Based on charge-transfer complexation between this compound (electron donor) and DDQ (electron acceptor).
  • Reagents: this compound standard, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), acetonitrile.
  • Procedure:
    • Prepare a standard solution of this compound in acetonitrile.
    • Add 1.0 mL of a 0.3% (w/v) DDQ solution in acetonitrile.
    • Dilute to volume with acetonitrile and mix.
    • Allow the reaction to proceed at room temperature for a predetermined time (optimize ~10-30 min).
    • Measure the absorbance of the resulting colored complex against a reagent blank at 530 nm.
  • Troubleshooting:
    • Low Color Development: Ensure reagents are fresh and anhydrous. Check the reaction time and temperature.
    • High Blank Absorbance: Use high-purity acetonitrile. Verify that the DDQ solution is not decomposed.

Protocol 2: Determination in Plasma by HPLC-UV This method is validated for pharmacokinetic studies [3].

  • Principle: Solid-phase extraction followed by reverse-phase HPLC separation and UV detection.
  • Chromatographic Conditions:
    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
    • Mobile Phase: 20 mM Potassium dihydrogen phosphate (KH₂PO₄), pH 7.0 : Acetonitrile = 5:1 (v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detector (wavelength to be specified by the source method, typically 200-230 nm for this compound).
    • Internal Standard: Ranitidine.
  • Sample Preparation (Solid-Phase Extraction):
    • Acidify the plasma sample (e.g., with a small volume of phosphoric acid).
    • Load onto a pre-conditioned SPE cartridge (e.g., C18 or mixed-mode).
    • Wash with water or a mild aqueous buffer.
    • Elute with an organic solvent (e.g., methanol or acetonitrile).
    • Evaporate the eluent to dryness under a gentle stream of nitrogen.
    • Reconstitute the residue in the mobile phase and inject into the HPLC system.
  • Troubleshooting:
    • Poor Peak Shape: Check mobile phase pH and buffer concentration. Ensure the column is not degraded.
    • Low Recovery: Re-optimize the SPE conditioning, washing, and elution steps. Ensure the plasma is properly acidified to protonate the analyte.

Beyond Analysis: Investigational Uses of this compound

Recent studies highlight this compound's potential therapeutic effects beyond its classic role as an H2-receptor antagonist. The diagram below summarizes the signaling pathways involved in its anti-inflammatory and anti-fibrotic actions, which may be relevant if you are conducting pharmacological assays.

G Stimulus Inflammatory/Fibrotic Stimulus (e.g., PMACI, Silicone Material) IKK IKK-α/β Phosphorylation Stimulus->IKK MKK MKK3/6 Phosphorylation Stimulus->MKK Casp1 Caspase-1 Activation Stimulus->Casp1 IkBA IκB-α Phosphorylation & Degradation IKK->IkBA NFkB NF-κB (p65) Nuclear Translocation IkBA->NFkB Outcome1 Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Outcome1 p38 p38 MAPK Phosphorylation MKK->p38 MK2 MK2 Phosphorylation p38->MK2 Outcome2 Fibrosis Progression p38->Outcome2 MK2->Outcome1 Casp1->Outcome1 This compound This compound Treatment This compound->IKK Inhibits This compound->MKK Inhibits This compound->Casp1 Inhibits

The pathways illustrated above are based on findings from in vitro and in vivo studies [4] [5].

References

Roxatidine Degradation by UV/NH₂Cl

Author: Smolecule Technical Support Team. Date: February 2026

The UV/Monochloramine (UV/NH₂Cl) process effectively degrades various Histamine H₂-Receptor Antagonists (HRAs), including roxatidine. The table below summarizes the degradation kinetics and key reactive species involved [1].

Property Description / Value
General Degradation Effectively degraded by the UV/NH₂Cl process.
Primary Reactive Species Hydroxyl radicals (·OH), chlorine atoms (Cl·), and nitric oxide radicals (·NO).
k (·OH) ( 14.6 \times 10^9 , \text{M}^{-1}\text{s}^{-1} )
k (Cl·) ( 12.3 \times 10^9 , \text{M}^{-1}\text{s}^{-1} )
k (·NO) ( 11.1 \times 10^4 , \text{M}^{-1}\text{s}^{-1} )
Key Influencing Factor Bicarbonate/carbonate ions (HCO₃⁻/CO₃²⁻) scavenge radicals but can promote ·NO generation.
DBP Formation Treatment can generate disinfection byproducts (DBPs); N-nitrosodimethylamine (NDMA) formation potential is moderate compared to other HRAs.

Experimental Protocol: UV/NH₂Cl Degradation

This methodology can be adapted for studying this compound degradation [1].

  • Reagent Preparation:

    • NH₂Cl Stock Solution (3 mM): Slowly add sodium hypochlorite (NaClO) to an ammonium chloride (NH₄Cl) solution with an N:Cl molar ratio of 1.2:1 in pH 8.5 buffer. Stir for >40 minutes in the dark and stand for 1 hour before use. Confirm concentration by UV spectrophotometry.
  • Degradation Experiment:

    • Prepare a this compound solution in a quartz reactor.
    • Add a predetermined volume of the NH₂Cl stock solution.
    • Irradiate the solution using a UV lamp (e.g., low-pressure Hg lamp, 254 nm).
    • Maintain constant stirring and control temperature (e.g., 25 °C).
  • Sample Analysis:

    • At regular time intervals, collect samples from the reactor.
    • Immediately quench the residual NH₂Cl and radicals in the sample (e.g., with Na₂SO₃).
    • Analyze the samples using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of remaining this compound over time.

Analytical Methods for Degradation Products

The following techniques are used to identify transformation products and assess byproduct formation [1].

  • Product Identification: Use Liquid Chromatography coupled with Mass Spectrometry (LC-MS). By comparing the mass spectra of the samples before and after reaction, you can identify intermediate transformation products based on their molecular weights and fragmentation patterns.
  • Disinfection Byproduct (DBP) Analysis: Monitor the formation potential of specific DBPs like N-Nitrosodimethylamine (NDMA) and Trichloronitromethane (TCNM). This typically involves specialized sampling, sample enrichment, and analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Degradation Efficiency Scavenging of reactive radicals by water matrices. Characterize water composition (e.g., bicarbonate alkalinity, natural organic matter). Adjust oxidant dose or consider pre-treatment to remove scavengers [1].
High DBP Formation Presence of precursor compounds from the drug or background water matrix. Optimize the oxidant (NH₂Cl) dose to minimize excess. Evaluate the need for post-treatment filtration (e.g., activated carbon) to remove DBP precursors [1].
Inconsistent Kinetics Variable water quality (pH, alkalinity) affecting radical pathways. Control and buffer pH during experiments. Use kinetic modeling to account for the contribution of different radicals (·OH, Cl·, ·NO) under specific conditions [1].

This compound Degradation Pathway

The diagram below outlines the general pathway for HRA degradation in UV/NH₂Cl systems. The core structure of this compound is attacked by radicals, leading to various transformation products [1].

roxatidine_pathway This compound This compound PrimaryTP Primary Transformation Products This compound->PrimaryTP Initial Attack Radicals Reactive Species (·OH, Cl·, ·NO) Radicals->this compound  Oxidizes FurtherTP Further Degradation Products PrimaryTP->FurtherTP  Continued  Oxidation DBPs DBPs (e.g., NDMA) FurtherTP->DBPs  With Amine  Precursors Mineralization CO₂, H₂O, NO₃⁻ FurtherTP->Mineralization  Complete  Oxidation

Key Experimental Considerations

  • Structural Sensitivity: The degradation rate of HRAs is highly dependent on their specific molecular structure. Directly compare this compound with other HRAs to understand its unique reactivity [1].
  • Role of Carbonate: Be aware that bicarbonate/carbonate ions, common in water, act as radical scavengers. This slows degradation but may uniquely promote the generation of ·NO radicals, influencing the degradation pathway [1].
  • NDMA Caution: While this compound has a moderate potential to form NDMA compared to other HRAs, its structure contains amine groups, which are NDMA precursors. Always measure NDMA formation in your specific experimental matrix [1].

References

Roxatidine Pharmacokinetics & Monitoring FAQs

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why is monitoring roxatidine plasma concentration important in pharmacokinetic studies?

Monitoring plasma levels is crucial because it helps establish the relationship between the administered dose and drug exposure. For this compound acetate, a prodrug, it is almost completely absorbed (>95%) and rapidly converted to its active metabolite, this compound [1]. The key pharmacokinetic parameters that monitoring can determine include:

  • Time to Peak Concentration (t~max~): Varies with formulation. A granulated capsule has a t~max~ of about 3 hours [1].
  • Elimination Half-life (t~1/2~): Approximately 6 hours in healthy volunteers [1].
  • Oral Clearance: In patients with renal insufficiency, oral clearance was found to be around 178 ml/min [2].
  • Linearity: Shows linear pharmacokinetics across a dose range of 25 to 100mg [1].

Q2: What is the validated analytical method for determining this compound in human plasma?

A robust method uses Liquid Chromatography/Electrospray Mass Spectrometry (LC/MS) [3].

  • Sample Preparation: Single-step liquid-liquid extraction with tert-butyl methyl ether.
  • Chromatography: Separation on a C8 column.
  • Detection: Selected Ion Monitoring (SIM) at *m/z* 307.3 for this compound and *m/z* 260.3 for the internal standard, propranolol.
  • Key Performance Metrics:
    • Linearity: The standard curve is linear from 2 to 500 ng/mL (correlation coefficient, r > 0.999) [3].
    • Lower Limit of Quantification (LLOQ): 2 ng/mL using only 0.1 mL of plasma [3].
    • Accuracy: Intra-day and inter-day accuracy ranges from 102.3% to 110.0% [3].
    • Precision: Intra-day and inter-day precision (RSD) is between 3.3% and 8.8% [3].
    • Run Time: The total analytical run time is short, at about 5 minutes [3].

Q3: What are common troubleshooting issues in the LC/MS assay for this compound?

The table below outlines potential problems and their solutions.

Issue Possible Cause Suggested Solution
Low Sensitivity Ion suppression, inefficient extraction Optimize mass spectrometer source parameters; validate extraction recovery efficiency [3].
Poor Chromatography Column degradation, inappropriate mobile phase Re-condition or replace C8 column; adjust mobile phase pH or composition [3].
Inaccurate Quantification Improper calibration, protein binding Freshly prepare calibration standards; ensure thorough protein precipitation during extraction [3] [4].
High Background Noise Contaminated reagents or glassware Use high-purity solvents and clean glassware; include procedural blanks [4].

Q4: How does renal impairment affect this compound pharmacokinetics?

Renal function significantly impacts this compound elimination [2].

  • Prolonged Half-life: The elimination half-life of this compound is extended to approximately 10.8 hours in patients with renal insufficiency (CL~CR~ 8-17 ml/min), compared to 6 hours in healthy subjects [1] [2].
  • Dosing Adjustment: A study found that a dosage of 75 mg every 48 hours was insufficient to maintain a gastric pH >4 for more than 6 hours. A daily (nocturnal) intake of 75 mg is recommended for these patients [2].

Experimental Workflow Visualizations

The following diagrams, generated with Graphviz, illustrate the core experimental and pharmacokinetic pathways.

1. LC-MS Analysis Workflow for this compound This diagram outlines the step-by-step procedure for quantifying this compound in plasma.

RocheAssayWorkflow This compound LC-MS Analysis Workflow start Plasma Sample (0.1 mL) extraction Liquid-Liquid Extraction with tert-Butyl Methyl Ether start->extraction chromatography Chromatographic Separation on C8 Column extraction->chromatography detection MS Detection in SIM Mode (m/z 307.3 for this compound) chromatography->detection quantification Data Analysis & Quantification (Linear Range: 2-500 ng/mL) detection->quantification

2. This compound PK in Renal Impairment This diagram summarizes the altered pharmacokinetic profile of this compound in patients with renal impairment and the resulting clinical considerations.

RocheRenalPK This compound PK in Renal Impairment renal_issue Renal Insufficiency pk_effect Altered Pharmacokinetics renal_issue->pk_effect param1 Half-life: ~10.8 hours pk_effect->param1 param2 Oral Clearance: ~178 ml/min pk_effect->param2 dosing Dosing Adjustment param1->dosing param2->dosing rec_dose Recommended Dose: 75 mg daily dosing->rec_dose

References

Solubility and Storage of Roxatidine Acetate HCl

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the solubility data and storage recommendations for Roxatidine Acetate HCl to help you plan your experiments.

Property Details
Molecular Weight 384.9 g/mol [1] [2]
CAS No. 93793-83-0 [1] [2] [3]
Recommended Storage Store at -20°C, sealed and protected from moisture [1] [2].

| Solubility in DMSO | ~77 mg/mL (~200 mM) [1] 50 mg/mL (~130 mM) [2] (Note: Hygroscopic DMSO can lower solubility; use fresh DMSO) [2]. | | Alternative Solvents | Water: ~77 mg/mL [1] / ≥50 mg/mL [2] Ethanol: ~12 mg/mL [1] / ≥20.87 mg/mL [3] | | Preparation Note | Solubility may vary between batches. It is good practice to confirm the solubility of your specific batch if a high concentration is critical [1] [2]. |

Experimental Protocols for In Vitro Studies

Here are detailed methodologies for preparing stock solutions and treating cells based on information from supplier data sheets and associated publications.

Preparing Stock Solutions
  • DMSO Stock Solution: To prepare a 100 mM stock solution, dissolve 38.5 mg of this compound Acetate HCl in 1 mL of fresh, anhydrous DMSO [1] [2].
  • Aqueous Stock Solution: To prepare a solution in water or buffer, dissolve the compound directly at your desired concentration, noting its high aqueous solubility (≥50 mg/mL) [2].
  • Storage: Aliquot the stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain stability [2].
Cell-Based Assay Protocol (Example: LPS-induced inflammation in RAW 264.7 macrophages)

This protocol is adapted from published research associated with the compound [2].

Diagram: Experimental Workflow for Anti-inflammatory Assessment

The following diagram outlines the key steps for evaluating this compound Acetate HCl in a cell-based model of inflammation:

A Seed RAW 264.7 macrophages B Pre-treat with this compound (40, 80, 120 µM, 1 hour) A->B C Stimulate with LPS (e.g., 1 µg/mL, 24 hours) B->C D Harvest cells and supernatants C->D E Downstream Analysis: - ELISA (TNF-α, IL-6) - Western Blot (p65, p-p38) - Griess Assay (NO) D->E

Detailed Steps:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in appropriate culture plates and allow them to adhere overnight [2].
  • Compound Pre-treatment: Pre-treat cells with this compound Acetate HCl (e.g., at concentrations of 40, 80, and 120 µM) for 1 hour [2].
  • Inflammation Induction: Stimulate the cells with bacterial Lipopolysaccharide (LPS), e.g., at 1 µg/mL, for 24 hours to induce an inflammatory response [2].
  • Sample Collection: After incubation, collect cell culture supernatants for cytokine analysis and lyse cells for protein extraction [2].
  • Downstream Analysis:
    • Cytokine Measurement: Use ELISA to measure the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in the supernatant [2].
    • Protein Analysis: Use Western Blotting to analyze the expression of proteins such as COX-2 and iNOS, and the phosphorylation of p38 MAPK. You can also assess the nuclear translocation of NF-κB subunits (p65 and p50) [2].
    • Nitric Oxide (NO) Detection: Measure nitrite accumulation in the supernatant using the Griess assay as an indicator of NO production [2].

Frequently Asked Questions (FAQs)

Q1: The reported solubility in DMSO varies between sources. Which one should I trust? A1: The variation (e.g., 200 mM vs. 130 mM) likely reflects differences in measurement conditions or compound batches. For critical applications, it is prudent to:

  • Verify experimentally by gradually adding your compound to the solvent.
  • Use fresh, dry DMSO, as its hygroscopic nature significantly impacts solubility [2].
  • Start with the lower estimated concentration to ensure full dissolution.

Q2: Can I use a suspension if I need a concentration higher than the solubility limit? A2: Yes, for in vivo studies, homogeneous suspensions are a valid approach. One recommended method is using a 0.5-1% carboxymethyl cellulose sodium salt (CMC-Na) solution, which can form a stable suspension at concentrations of at least 5 mg/mL [1].

Q3: What is the mechanism of action for the anti-inflammatory effects? A3: While primarily a histamine H2 receptor antagonist, research indicates its anti-inflammatory effect involves suppression of key signaling pathways. It has been shown to inhibit the activation of NF-κB and p38 MAPK in stimulated immune cells, leading to reduced production of inflammatory mediators like TNF-α, IL-6, and NO [2].

Troubleshooting Guide

Problem Potential Cause Solution
Precipitation in DMSO stock Old/humid DMSO; concentration too high. Use fresh, anhydrous DMSO. Warm tube gently. Dilute to working concentration in aqueous buffer.
No biological activity in assay Rapid degradation; incorrect target cell. Use fresh aliquots. Confirm H2 receptor expression in your cell line. Check literature for your specific disease model.
High background or cytotoxicity DMSO concentration too high in culture. Ensure final DMSO concentration is ≤0.1% (v/v). Include a vehicle control (DMSO alone). Perform a dose-response curve.

References

roxatidine conditioned media preparation fibroblasts

Author: Smolecule Technical Support Team. Date: February 2026

Roxatidine's Mechanism of Action on Fibroblasts

This compound, a histamine H₂-receptor antagonist, does not directly act on fibroblasts but exerts its anti-fibrotic effects primarily through modulating macrophages. The conditioned media from this compound-treated macrophages can subsequently influence fibroblast activity [1].

The table below summarizes the experimental evidence and proposed mechanisms:

Experimental Model Key Findings on Fibroblasts Proposed Mechanism
In Vitro Co-culture (Mouse macrophages & breast implant materials) [1] Conditioned media from this compound-treated macrophages reduced fibroblast proliferation. This compound inhibits the NF-κB and p38/MAPK signaling pathways in macrophages, reducing pro-inflammatory cytokines (TGF-β) that activate fibroblasts [1].
In Vivo Mouse Model (Subcutaneous breast implant) [1] Reduced number of fibroblasts and collagen density around the implant. Suppression of macrophage-mediated inflammatory response, leading to decreased fibroblast recruitment and activity [1].

Proposed Experimental Workflow

No single publication details a complete "this compound conditioned media on fibroblasts" protocol. However, you can integrate the following steps, synthesized from relevant studies, to create a reliable experimental plan.

G cluster_CM Conditioned Media Preparation Phase cluster_FA Fibroblast Assay Phase Start Start Experiment A1 Culture Target Cells (e.g., Macrophages like RAW 264.7) Start->A1 CM_Prep Conditioned Media (CM) Preparation Fibroblast_Assay Fibroblast Assays Analysis Analysis & Data Collection End End Experiment Analysis->End A2 Pre-treatment with this compound (Common range: 10-100 µM) A1->A2 A3 Stimulation with Inducer (e.g., LPS, implant materials, PMACI) A2->A3 A4 Collect Supernatant after incubation (typically 24-72 hours) A3->A4 A5 Centrifuge and Filter Sterilize (0.22 µm filter) A4->A5 A6 Aliquot and Store Conditioned Media (at -80°C) A5->A6 B1 Culture Fibroblasts A6->B1 B2 Apply Conditioned Media (include control groups) B1->B2 B3 Incubate and Perform Assays (e.g., 24-72 hours) B2->B3 B3->Analysis

Phase 1: Preparation of this compound Conditioned Media

This protocol adapts methods used to study the effect of this compound on macrophages and mast cells [1] [2] [3].

  • Cell Culture: Select a relevant cell line known to interact with fibroblasts in your disease model. Based on the literature, macrophages (e.g., RAW 264.7 cell line) are the primary target of this compound in fibrosis [1]. Culture these cells in standard medium under appropriate conditions.
  • Pre-treatment and Stimulation:
    • Seed the macrophages at a desired density (e.g., ( 1 \times 10^6 ) cells/mL).
    • Once adhered, pre-treat the cells with this compound. Studies have used a range of concentrations, typically from 10 to 100 µM [1] [2] [3].
    • After pre-treatment (e.g., 1 hour), stimulate the cells with an appropriate agent to induce an inflammatory/fibrotic response. Examples include:
      • Lipopolysaccharide (LPS) for general inflammation [3].
      • Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore (A23187), also known as PMACI, for mast cell-mediated inflammation [2] [4].
      • Specific materials, such as silicone implant surfaces, for context-specific fibrosis [1].
  • Collection of Conditioned Media:
    • Incubate the cells for a specified period, often 24 to 72 hours [1].
    • Collect the supernatant and centrifuge (e.g., at 500 × g for 5-10 minutes) to remove cellular debris.
    • Filter-sterilize the supernatant using a 0.22 µm syringe filter.
    • Aliquot and store the conditioned media at -80°C until use [5].
Phase 2: Treating Fibroblasts and Conducting Assays
  • Cell Culture: Culture your chosen fibroblast cell line (e.g., human dermal fibroblasts, HFF-1) in standard growth medium [5].
  • Application of Conditioned Media:
    • Seed fibroblasts in plates suitable for your assays.
    • Once adhered, replace the standard growth medium with the prepared conditioned media. It is crucial to include control groups:
      • Negative Control: Conditioned media from unstimulated macrophages.
      • Disease Control: Conditioned media from stimulated, untreated macrophages.
      • This compound Test: Conditioned media from stimulated, this compound-treated macrophages.
  • Key Assays: After applying the conditioned media (e.g., for 72 hours), perform the following assays to assess fibroblast activity:
    • Proliferation: Use real-time cell analyzers (e.g., xCELLigence system) or MTT assays [5]. This compound CM is expected to inhibit proliferation.
    • Collagen Production: Quantify total collagen using a Sirius Red binding assay [5].
    • Fibroblast Differentiation: Measure the expression of α-Smooth Muscle Actin (α-SMA), a marker for myofibroblasts, using Western blot or immunofluorescence. This compound CM is expected to reduce α-SMA expression [5].
    • Gene Expression: Use qRT-PCR to analyze mRNA levels of fibrotic markers like Type I Collagen (Col1a1), Type III Collagen (Col3a1), and α-SMA (ACTA2) [5].

Frequently Asked Questions (FAQ) & Troubleshooting

Question Answer & Troubleshooting Tip
What is a typical working concentration for this compound? Literature shows efficacy in the 10-100 µM range [1] [2] [3]. Begin with a dose-response curve (e.g., 10, 20, 40 µM) to determine the optimal concentration for your system.

| Why is there no effect on my fibroblasts? | • Check the source cells: Ensure your macrophages are properly activated by the stimulant (e.g., check TNF-α/IL-6 levels in the CM via ELISA). • Confirm this compound activity: Validate that your this compound stock is effective by testing it in a known positive control assay, such as抑制 LPS-induced NO production in macrophages. | | How should I store this compound and its conditioned media? | Prepare a stock solution of this compound in DMSO or water, aliquot it, and store at -20°C or -80°C. Conditioned media should be aliquoted and stored at -80°C to preserve cytokine stability [5]. | | Can I use this compound conditioned media on other cell types? | Yes. Similar principles apply. For example, this compound directly inhibits cytokine production in mast cells, and CM from these cells could also be used to treat fibroblasts [2] [4]. |

This compound's Signaling Pathway

The diagram below synthesizes the primary molecular mechanism by which this compound-treated macrophages influence fibroblasts, as identified in the research [1] [2] [3].

G This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits p38MAPK p38 MAPK Pathway This compound->p38MAPK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, TGF-β) NFkB->Cytokines Reduces p38MAPK->Cytokines Reduces Fibroblast Fibroblast Activation (Proliferation, Collagen production) Cytokines->Fibroblast Stimulates

References

roxatidine cell viability assay concentration range

Author: Smolecule Technical Support Team. Date: February 2026

Cell Viability Assay Data for Roxatidine

Cell Line / Model Stimulus / Condition This compound Concentration Range Tested Viability Assay Method Key Finding on Viability Citation
HMC-1 (Human mast cells) PMACI 6.25 to 100 µM MTT assay No effect on cell viability at all tested concentrations. [1]
HaCaT (Human keratinocytes) TNF-α/IFN-γ 10, 20, and 40 µM Information not specified in abstract Used for treatment without reported toxicity. [2]
RBL-2H3 (Rat basophilic leukemia) & BMMCs (Mouse bone marrow-derived mast cells) Antigen (IgE/Ag) Up to 40 µM (for 4 hours) CCK-8 kit No signs of cellular toxicity at the highest concentration. [3]
RAW 264.7 (Mouse macrophages) LPS 40 to 120 µM MTT assay No cytotoxicity observed. [4]

Detailed Experimental Context and Protocols

The viability data is closely tied to specific research models investigating this compound's anti-allergic and anti-inflammatory properties.

  • In HMC-1 Cells: Researchers pretreated HMC-1 cells with this compound (6.25 to 100 µM) for 30 minutes before inducing inflammation with PMACI (phorbol 12-myristate 13-acetate and calcium ionophore). Cell viability was assessed using the MTT assay, which confirmed the compound was not cytotoxic in this range. [1]
  • In RBL-2H3 & BMMCs: In studies on the antimicrobial peptide Pro10-1D, this compound was used as a reference control. Cells were incubated with this compound for 4 hours, and viability was measured with a CCK-8 kit, showing no toxicity even at 40 µM. [3]

Key Considerations for Your Experimental Design

When planning your experiments with this compound, consider these factors:

  • Cell Type is Critical: The safe concentration range can vary depending on the cell line you are using. It is essential to establish the optimal range for your specific experimental model.
  • Start with a Range-Finding Experiment: A good practice is to conduct a preliminary viability assay (like MTT or CCK-8) testing a wide range of concentrations to determine the point at which cytotoxicity begins for your cells.
  • Solvent and Preparation: this compound acetate hydrochloride is often dissolved in DMSO for in vitro studies. Remember to include a vehicle control (e.g., DMSO at the same concentration as your highest treatment dose) to rule out solvent toxicity. [5]

Mechanism of Action and Experimental Workflow

The diagrams below illustrate the signaling pathways targeted by this compound and a general workflow for conducting a cell viability assay, based on the research context.

G Proposed Anti-Inflammatory Mechanism of this compound in Mast Cells cluster_stimuli Stimulus cluster_inhibition This compound Inhibits cluster_outcomes Downregulated Output PMACI PMACI Invisible PMACI->Invisible IgE/Ag IgE/Ag IgE/Ag->Invisible Inhibit1 IKK-α/β Phosphorylation Inhibit2 IκB-α Degradation Inhibit1->Inhibit2 Inhibit3 NF-κB Nuclear Translocation Inhibit2->Inhibit3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inhibit3->Cytokines Leads to reduced Inhibit4 p38 MAPK / MKK3/6 Phosphorylation Inhibit4->Cytokines Leads to reduced Invisible->Inhibit1 Invisible->Inhibit4

G General Workflow for Cell Viability Assay Plate 1. Plate Cells (Seed cells in 96-well plate) Treat 2. Treat with Compound (Add this compound in desired range) Include Vehicle & Positive Controls Plate->Treat Incubate 3. Incubate (e.g., 4-24 hours, 37°C, 5% CO₂) Treat->Incubate Assay 4. Add Assay Reagent (Add MTT or CCK-8 solution) Incubate->Assay Incubate2 5. Incubate (1-4 hours for formazan formation) Assay->Incubate2 Measure 6. Measure Absorbance (Using a microplate reader) Incubate2->Measure Analyze 7. Analyze Data (Calculate viability % vs. control) Measure->Analyze

References

Roxatidine vs. Cimetidine: Efficacy and Safety Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Roxatidine Cimetidine Supporting Evidence & Context
Relative Potency 4-6 times more potent than cimetidine in animal models [1] Baseline potency Based on pre-clinical, animal model data [1].
Standard Adult Dose 75 mg twice daily [2] [1] 200 mg four times daily or 400 mg twice daily [1] For peptic ulcer treatment [1].

| Healing Rates (Gastric Ulcer) | >90% [1] (8 weeks, 75 mg bid) 47% [3] (after switch in resistant cases) | >90% [1] (8 weeks, 200 mg qid) | Comparable efficacy in general populations; this compound shows utility in some H2-blocker-resistant ulcers [3] [1]. | | Healing Rates (Duodenal Ulcer) | >90% [1] (8 weeks, 75 mg bid) 89% [3] (after switch in resistant cases) | >90% [1] (8 weeks, 200 mg qid) | this compound demonstrates high efficacy, particularly when switched after failure of other H2-blockers [3] [1]. | | Drug Interaction Profile | No significant inhibition of cytochrome P450 system [4] [5]. Does not affect theophylline or antipyrine clearance [4] [5]. | Potent inhibitor of cytochrome P450 system [4] [5]. Significantly reduces theophylline and antipyrine clearance [4] [5]. | Key differentiating safety factor. Cimetidine's interactions are clinically significant [4] [5]. | | Adverse Event Incidence | ~1.7% (most common: skin rash, constipation) [1] | Well-documented side effect profile (not quantified in these results) | Large post-marketing surveillance data for this compound (n=1623) [1]. |

Detailed Experimental Data and Protocols

The following details the key methodologies from the studies cited in the table.

  • Study 1: Healing of H2-Blocker-Resistant Ulcers [3]

    • Objective: To investigate if switching the type of H2-blocker is effective for healing resistant ulcers.
    • Methodology: A clinical trial was conducted in two parts. In Study I, patients with ulcers resistant to "five-membered-ring" H2-blockers (cimetidine, ranitidine, famotidine) were switched to this compound (a "six-membered-ring" H2-blocker). In Study II, patients with this compound-resistant ulcers were switched to a five-membered-ring agent. Healing was assessed via endoscopy.
    • Key Findings: Switching to this compound healed 89% of resistant duodenal ulcers, suggesting its different chemical structure can overcome resistance [3].
  • Study 2: Impact on Hepatic Drug Metabolism (Cytochrome P450) [5]

    • Objective: To compare the effects of this compound and cimetidine on the clearance of model drugs metabolized by the liver.
    • Methodology: A clinical trial in seven healthy male non-smokers. Subjects were pretreated for 7 days with either this compound acetate (75 mg twice daily) or cimetidine (200 mg four times daily). The pharmacokinetics of antipyrine and trimethadione (both metabolized by CYP450) and indocyanine green (a blood flow marker) were assessed after a single simultaneous intravenous dose.
    • Key Findings: Cimetidine significantly reduced the plasma clearance of antipyrine and trimethadione. This compound acetate showed no significant effect on the clearance of any model substrate [5].
  • Study 3: Effects on Theophylline Pharmacokinetics [4]

    • Objective: To determine the effects of this compound and cimetidine on the pharmacokinetics of theophylline.
    • Methodology: A multiple-dosing study in nine healthy volunteers (smokers and non-smokers). Theophylline disposition was compared after treatment with placebo, this compound, or cimetidine.
    • Key Findings: Cimetidine significantly reduced the elimination rate and total body clearance of theophylline. This compound did not significantly influence theophylline disposition compared to placebo [4].

Mechanisms and Chemical Structure Relationship

The efficacy and interaction profiles of these drugs are largely explained by their chemical structures and resulting mechanisms of action.

  • Structural Difference: Cimetidine, ranitidine, and famotidine contain a five-membered ring in their chemical structure, while this compound features a six-membered ring (piperidine group) [3]. This fundamental difference is why this compound is classified separately.
  • Overcoming Resistance: The clinical success of switching from a five-membered-ring H2-blocker to this compound in resistant ulcers [3] can be visualized as a workaround strategy when the initial treatment fails. The different structure may avoid the specific resistance mechanism.

G Start H2-Blocker Resistant Ulcer Decision Five-Membered Ring H2-Blocker Fails to Heal Start->Decision Switch Switch to Six-Membered Ring H2-Blocker (this compound) Decision->Switch Strategy Outcome High Healing Rate (89% for Duodenal Ulcer) Switch->Outcome

  • Drug Interaction Mechanism: Cimetidine's imidazole ring binds directly to the heme iron of cytochrome P450 enzymes, potently inhibiting their activity. This compound's structure lacks this strong binding affinity, which is the primary reason for its clean drug interaction profile [4] [5]. This mechanistic difference is crucial for clinical decision-making.

G A Drug A (e.g., Theophylline) B Cytochrome P450 Enzyme A->B Metabolism C Metabolized Product B->C D Cimetidine D->B Inhibits

Conclusion for Clinical and Research Applications

For researchers and drug development professionals, the key distinctions are:

  • Efficacy: this compound and cimetidine show comparable healing rates for peptic ulcers in standard cases, but this compound's distinct chemical structure offers a therapeutic advantage in cases of H2-blocker resistance [3] [1].
  • Safety & Interactions: this compound has a significantly superior drug interaction profile due to its lack of inhibition of the cytochrome P450 system, a major limitation of cimetidine [4] [5].

References

Roxatidine Comparative Ulcer Healing Rates

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key quantitative findings from clinical trials that evaluated the efficacy of roxatidine.

Condition & Comparator Healing Rate (this compound) Healing Rate (Comparator) Study Duration Citation
Duodenal Ulcer (this compound 150 mg nocte vs. This compound 75 mg b.d.) 87-89% (pooled) No significant difference between doses 14 days [1]
Gastric Ulcer (this compound 150 mg nocte vs. This compound 75 mg b.d.) 86.0% (nocte) 83.7% (b.d.) 8 weeks [2]
Duodenal Ulcer (this compound 150 mg vs. Ranitidine 300 mg) 73.6% (4 wks) / 92.0% (8 wks) 72.2% (4 wks) / 83.3% (8 wks) 4 & 8 weeks [3]

Detailed Experimental Protocols

For a critical appraisal of the data, the methodologies of the key trials are detailed below.

  • Study Designs & Populations: The trials for duodenal and gastric ulcer healing were randomized, double-blind, and multicenter in design [1] [2]. They involved outpatients with endoscopically confirmed active ulcers [1] [2]. The comparative study with ranitidine followed a similar double-blind, multicenter design [3].
  • Intervention & Dosing: The primary dosing regimen investigated for this compound was a single 150 mg dose at bedtime [1] [2]. This was compared against either a split dose (75 mg twice daily) or a standard 300 mg bedtime dose of ranitidine [3] [2].
  • Primary Endpoint Measurement: The main efficacy endpoint was ulcer healing confirmed by repeat endoscopy. For the duodenal ulcer studies, healing was assessed at day 14 [1], while for gastric ulcers, it was assessed at week 8 [2]. The ranitidine trial performed endoscopy at 4 weeks, with a follow-up at 8 weeks if unhealed [3].
  • Additional Measured Outcomes: Studies also monitored the reduction in day and night epigastric pain, as well as antacid consumption, with no significant differences found between the treatment groups [1] [2]. One trial noted that this compound users took significantly less antacid than ranitidine users [3].

Mechanism of Action and Context

  • Pharmacology: this compound acetate is a specific and competitive histamine H₂ receptor antagonist. Its mechanism involves suppressing the effect of histamine on the parietal cells of the stomach, leading to a dose-dependent reduction in gastric acid production and secretion [4].
  • Place in Modern Therapy: It is important to note that while H₂ receptor antagonists like this compound were once first-line treatments, current evidence-based guidelines for peptic ulcer disease now position Proton Pump Inhibitors (PPIs) as the most effective treatment, followed by H₂ receptor antagonists as a second choice for non-eradication therapy [5]. Guidelines also strongly recommend Helicobacter pylori eradication therapy in infected patients, which is crucial for preventing ulcer recurrence [5].

Visualizing Trial Designs and Outcomes

The following diagrams illustrate the flow of the core clinical trials and the relationship between this compound's mechanism and its clinical effects.

G Start Patient Recruitment: Outpatients with Endoscopically Confirmed Ulcer Randomize Randomization Start->Randomize Group1 Group 1: This compound 150 mg at bedtime Randomize->Group1 Group2 Group 2: This compound 75 mg twice daily Randomize->Group2 Endo1 Interim Endoscopy (Healing Assessment) Group1->Endo1 Group2->Endo1 Endo2 Final Endoscopy (Healing Assessment) Endo1->Endo2 If unhealed Results Results: Healing Rates & Pain Reduction Endo1->Results Endo2->Results

This compound Ulcer Healing Trial Workflow

G Histamine Histamine H2Receptor H₂ Receptor on Parietal Cell Histamine->H2Receptor Binds to cAMP Reduced cAMP Production H2Receptor->cAMP Activates AcidSecretion Reduced Gastric Acid Secretion cAMP->AcidSecretion Stimulates UlcerHealing Ulcer Healing & Pain Relief AcidSecretion->UlcerHealing Leads to This compound This compound Acetate (H₂RA) This compound->H2Receptor Competitively Blocks

This compound Mechanism of Action Pathway

The available data indicates that this compound acetate is an effective H₂ receptor antagonist with healing rates equivalent to split-dose regimens of itself and to ranitidine. Its primary clinical advantage appeared to be the efficacy of a once-daily dosing regimen.

References

Anti-Inflammatory Profile and Experimental Data of Roxatidine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the anti-inflammatory effects of roxatidine observed in various experimental models.

Experimental Model Target/Pathway Key Observed Effects Dosage/Concentration (In Vitro/In Vivo) Citation
LPS-induced RAW 264.7 Macrophages NF-κB, p38 MAPK ↓ PGE₂, NO, histamine; ↓ COX-2, iNOS, HDC; ↓ VEGF-1, TNF-α, IL-6, IL-1β [1] In vitro [1]
PMACI-stimulated HMC-1 Mast Cells NF-κB, p38 MAPK/MKK3/6, caspase-1 ↓ TNF-α, IL-6, IL-1β production and mRNA; suppressed NF-κB nuclear translocation, IκB-α phosphorylation, caspase-1 activation [2] In vitro (6.25 to 100 μM; non-cytotoxic) [2]
Dfb-induced Atopic Dermatitis (AD) Mouse Model NF-κB, AhR, SIRT1 ↓ clinical severity, IgE, histamine; ↓ inflammatory cytokines; ↑ filaggrin expression; protected skin barrier [3] In vivo (10 and 20 mg/kg, oral) [3]
Silicone Implant-Induced Fibrosis Model NF-κB, p38 MAPK ↓ pro-inflammatory cytokines (IL-1β, IL-6, TNF-α); ↓ fibroblast proliferation; inhibited capsular contracture [4] In vitro (25 μM); In vivo (mouse model) [4]
Compound 48/80-induced Anaphylaxis & CHS Models NF-κB, p38 MAPK ↓ allergic inflammation and cytokine production; suppressed mast cell-mediated inflammation and dendritic cell migration [2] In vivo (mouse model) [2]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed methodology for key experiments.

  • Cell Culture and Stimulation

    • Macrophages (RAW 264.7): Culture in recommended medium (e.g., DMEM with 10% FBS). Pre-treat cells with this compound (e.g., 1 hour) before inducing inflammation with LPS (e.g., 100 ng/ml to 1 μg/ml) [1].
    • Mast Cells (HMC-1): Culture in appropriate medium. Pre-treat with this compound before stimulation with PMACI (Phorbol 12-myristate 13-acetate and Calcium Ionophore) to trigger allergic inflammation [2].
    • Fibroblasts (L929) and Co-culture: To model fibrosis, culture fibroblasts with conditioned media from implant-material-stimulated macrophages that were pre-treated with or without this compound [4].
  • In Vivo Animal Models

    • Atopic Dermatitis (AD) Model: Use NC/Nga mice. Induce AD-like lesions by topical application of Dermatophagoides farinae body (Dfb) ointment twice weekly for 8 weeks. Administer this compound orally (10-20 mg/kg) daily during the last 4 weeks [3].
    • Capsular Contracture/Fibrosis Model: Plant silicone implant material subcutaneously in mice. Administer this compound mixed with drinking water [4].
    • Anaphylaxis Model: Inject mice with compound 48/80. Administer this compound prior to or concurrently with the challenge to assess protection against systemic anaphylaxis [2].
  • Key Readouts and Analytical Methods

    • Cytokine Measurement: Quantify levels of TNF-α, IL-6, and IL-1β in serum, skin homogenates, or cell culture supernatants using ELISA kits [3] [4] [2].
    • Protein Expression Analysis: Use Western blotting to analyze the expression and phosphorylation status of key signaling proteins (e.g., IκBα, p65, p38, MK2) and skin barrier proteins (e.g., filaggrin) [3] [2] [1].
    • Gene Expression Analysis: Perform quantitative RT-PCR (qRT-PCR) to measure mRNA levels of pro-inflammatory cytokines and other targets [4] [2].
    • Histological Examination: Stain skin or fibrotic capsule tissue sections (e.g., with H&E) to evaluate inflammatory cell infiltration, mast cell numbers, and skin/fibrosis morphology [3] [2].

Molecular Mechanisms of Action

This compound's anti-inflammatory effects are primarily mediated by inhibiting the NF-κB and p38 MAPK signaling pathways, as illustrated below.

The diagram shows that this compound exerts its effects by targeting two key pro-inflammatory pathways:

  • NF-κB Pathway: this compound inhibits the activation of IKK, preventing the phosphorylation and degradation of IκB. This sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the subsequent transcription of genes for TNF-α, IL-6, and IL-1β [2] [1].
  • p38 MAPK Pathway: this compound also inhibits the phosphorylation of p38 MAPK and its upstream activators (MKK3/6), dampening this complementary pathway that enhances the production of inflammatory cytokines [2] [1].

Key Insights for Drug Development

  • Dual-Action Therapeutic: this compound offers a unique profile as both an H2-receptor antagonist and an anti-inflammatory agent, which could be beneficial for treating inflammation intertwined with conditions like stress-induced ulcers [5].
  • Beyond Traditional NSAIDs: Its mechanism is distinct from COX-inhibiting NSAIDs [6] [7], suggesting potential for different efficacy and safety profiles. It may be a candidate for patients who cannot tolerate traditional NSAIDs.
  • Promising Indications: Strong preclinical data supports further investigation into specific conditions like allergic inflammation [2], atopic dermatitis [3], and the prevention of fibrosis around medical implants [4].
  • Translation to Clinic: A critical step is determining whether the effective concentrations used in these in vitro studies (e.g., 25-100 μM) [4] [2] are achievable and safe in human plasma.

References

Tolerability and Efficacy Profile of Roxatidine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key aspects of roxatidine's profile based on clinical trials and pharmacological studies.

Aspect Profile of this compound Comparative Data / Context
General Tolerability Well tolerated in clinical trials [1]. Overall incidence of adverse reactions: 1.7% (28/1623 in Japanese studies) to 4.1% (66/1603 in manufacturer-monitored trials) [1].
Common Adverse Events Skin rashes, gastrointestinal symptoms (constipation, diarrhea, nausea, vomiting, dysphagia), and CNS effects (headache, dizziness, insomnia) [1]. -
Key Tolerability Advantages No antiandrogenic effects and does not interfere with the hepatic metabolism of other drugs [1]. Offers a better tolerability profile than cimetidine, which lacks these advantages [1].
Healing Efficacy (Duodenal Ulcer) 74-78% after 4 weeks; 92-95% after 8 weeks (at 150 mg/day) [2]. Similar healing rates to cimetidine (200mg 4 times daily or 800mg at night) and ranitidine (150mg twice daily) [1].
Healing Efficacy (Gastric Ulcer) 50-96% after 8 weeks (at 150 mg/day) [1]. Similar efficacy to cimetidine and ranitidine [1].
Efficacy in NERD Improves symptoms of Non-Erosive Reflux Disease (NERD) with similar effectiveness to omeprazole (20 mg/day) [3]. -
Onset of Tolerance No development of tolerance observed after 28 days of treatment in duodenal ulcer patients [4]. The antisecretory effect was maintained, a profile shared with ranitidine [4].
Mucosal Protective Effect Shown to protect against gastroduodenal lesions induced by NSAIDs like diclofenac and acetylsalicylic acid [5] [6]. Protection was comparable to that provided by misoprostol [5].

Experimental Protocols for Key Studies

The methodologies from critical trials that form the basis for the above data are detailed below.

  • Study 1: Duodenal Ulcer Healing & Dosing Time [2]

    • Aim: To compare the efficacy and tolerability of early evening (19.00-21.00) versus bedtime (22.00-00.00) administration of this compound 150 mg.
    • Design: Randomized, double-blind, double-dummy trial with parallel groups.
    • Participants: 276 patients with active duodenal ulcer.
    • Intervention: Patients were assigned to receive this compound either in the early evening or at bedtime.
    • Endpoint Assessment: Ulcer healing was assessed via endoscopy after 4 and 8 weeks.
  • Study 2: Efficacy in Non-Erosive Reflux Disease (NERD) [3]

    • Aim: To compare this compound with omeprazole for the treatment of NERD.
    • Design: Randomized controlled trial.
    • Participants: 33 symptomatic patients with endoscopically diagnosed NERD.
    • Intervention: Patients received either This compound acetate 75 mg twice daily or omeprazole 20 mg once daily for 8 weeks.
    • Endpoint Assessment: Gastrointestinal symptoms were assessed using the Gastrointestinal Symptom Rating Scale at baseline, 4 weeks, and 8 weeks.
  • Study 3: Investigation of Tolerance Development [4]

    • Aim: To investigate the development of tolerance to the antisecretory effect of this compound and ranitidine.
    • Design: Prospective, randomized, single-blind pharmacodynamic investigation.
    • Participants: 48 patients with endoscopically proven active duodenal ulcer.
    • Intervention: Patients received an oral bedtime dose of either This compound 150 mg or ranitidine 300 mg.
    • Endpoint Assessment: 24-hour continuous endoluminal pH-metry was performed before treatment, on day 1, and on day 28 of treatment.
  • Study 4: Protection Against NSAID-Induced Lesions [5]

    • Aim: To compare the protective effects of this compound and misoprostol on diclofenac-induced gastroduodenal pathology.
    • Design: Randomized, endoscopic, controlled study in volunteers.
    • Participants: Healthy volunteers.
    • Intervention: Volunteers received diclofenac 100 mg daily plus either This compound 150 mg daily (or 75 mg twice daily) or misoprostol 200 μg twice daily for 14 days.
    • Endpoint Assessment: Endoscopic controls were performed at entry and after 14 days of treatment, using a quantitative damaging score.

This compound's Anti-Inflammatory Signaling Pathway

Beyond acid suppression, research indicates this compound possesses anti-allergic inflammatory properties. The diagram below illustrates the underlying molecular mechanism, which involves inhibition of mast cell-mediated inflammation.

G cluster_stimulus Stimulus cluster_inhibition This compound Inhibition cluster_outcome Inflammatory Response PMACI PMACI NFkB NF-κB Pathway PMACI->NFkB Activates p38MAPK p38 MAPK Pathway PMACI->p38MAPK Activates Caspase1 Caspase-1 Activation PMACI->Caspase1 Activates This compound This compound This compound->NFkB Inhibits This compound->p38MAPK Inhibits This compound->Caspase1 Inhibits Cellular Cellular Signaling Signaling Pathways Pathways        labelloc=b        color=none        fontcolor=        labelloc=b        color=none        fontcolor= Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines p38MAPK->Cytokines Caspase1->Cytokines Cleaves pro-IL-1β

This diagram shows that this compound suppresses the production of key inflammatory cytokines (TNF-α, IL-6, IL-1β) in mast cells by inhibiting multiple signaling pathways, namely NF-κB activation, the p38 MAPK pathway, and caspase-1 activation [7].

Conclusion

  • Favorable Core Profile: this compound's core tolerability profile is favorable, primarily due to the absence of antiandrogenic effects and drug-drug interactions, which distinguishes it from older H₂RAs like cimetidine [1].
  • Efficacy Comparable to Standards: Its efficacy in healing peptic ulcers is equivalent to standard doses of cimetidine and ranitidine, and it shows non-inferiority to omeprazole in managing NERD symptoms [1] [3].
  • Additional Therapeutic Properties: Beyond acid suppression, it exhibits a mucosal protective effect against NSAID injury and a novel anti-inflammatory mechanism via mast cell inhibition, as detailed in the signaling pathway [7] [5] [6].

References

Roxatidine vs. PPIs: Mechanisms and Mucosal Protection

Author: Smolecule Technical Support Team. Date: February 2026

Roxatidine's mucosal protection involves multiple mechanisms, while PPIs primarily work through intense acid suppression.

Feature This compound (H2 Receptor Antagonist) Proton Pump Inhibitors (PPIs - e.g., Omeprazole)
Primary Mechanism Blocks histamine H2 receptors on parietal cells, reducing acid secretion [1]. Irreversibly inhibits H+/K+ ATPase pump (proton pump) in parietal cells, profoundly suppressing acid secretion [2].

| Mucosal Protective Actions | - Stimulates mucin biosynthesis, enhancing the gastric mucosal barrier [3].

  • Anti-inflammatory properties; suppresses NF-κB pathway, reducing inflammatory cytokines [4].
  • Upregulates barrier proteins like filaggrin in skin models, suggesting a role in barrier repair [4]. | Primary mucosal healing is achieved through creating a low-acid environment, allowing the damaged mucosa to recover [2]. | | Onset of Action | Rapid inhibition of acid secretion [1]. | Maximum effect occurs within 2 hours, but full effect may take several days [2]. | | Duration of Action | Several hours [1]. | Prolonged (up to 72 hours), due to irreversible binding to the proton pump [2]. |

The diagram below illustrates the distinct mechanisms of this compound and PPIs, as well as this compound's additional mucosal protective pathways:

G cluster_rox This compound Mechanisms cluster_ppi Proton Pump Inhibitor (PPI) Mechanisms R1 Inhibits Histamine H2 Receptor R2 Reduced Gastric Acid Secretion R1->R2 R3 Stimulates Mucin Biosynthesis R2->R3 R4 Inhibits NF-κB Signaling R2->R4 R5 Reduces Pro-inflammatory Cytokines R4->R5 R6 Upregulates Skin Barrier Proteins (e.g., Filaggrin) R4->R6 P1 Irreversibly Inhibits H+/K+ ATPase Pump P2 Profound Suppression of Gastric Acid P1->P2 P3 Promotes Mucosal Healing via Low-Acid Environment P2->P3 Start Start

Clinical Efficacy and Experimental Data

Clinical studies show that this compound is effective for treating and preventing various conditions, with comparable efficacy to PPIs in specific scenarios.

Condition / Study Intervention & Protocol Key Efficacy Endpoints & Results

| Non-Erosive Reflux Disease (NERD) Randomized Controlled Trial (2010) [5] | This compound: 75 mg twice daily for 8 weeks. Omeprazole: 20 mg once daily for 8 weeks. | Clinical response rates: No significant difference between groups. Symptom improvement: Both significantly improved heartburn, abdominal pain, and indigestion to similar degrees. | | Ulcer Healing Post-ESD Randomized Controlled Trial (2011) [3] | This compound: IV then oral for 8 weeks. Lansoprazole (PPI): IV then oral for 8 weeks. (Both following Endoscopic Submucosal Dissection) | Ulcer healing rate at 8 weeks: this compound 93.4% vs. Lansoprazole 93.5% (No significant difference). Post-procedural bleeding: this compound 4.9% vs. Lansoprazole 3.2% (No significant difference). Cost: this compound treatment was significantly less expensive. | | Peptic Ulcer Disease Drug Review (1991) [1] | This compound: 150mg per day for treatment; 75mg for prevention. | Healing of duodenal/gastric ulcer: As effective as standard doses of cimetidine and ranitidine. Prevention: Effective in preventing recurrence. |

The following diagram outlines the general workflow of a clinical trial comparing drug efficacy, which is applicable to the studies cited above:

G A Patient Population (e.g., NERD, Post-ESD Patients) B Randomized Group Assignment A->B C1 Intervention Group A (e.g., this compound) B->C1 C2 Intervention Group B (e.g., PPI) B->C2 D Treatment Period (Specific dosage and duration) C1->D C2->D E1 Outcome Assessment (Clinical response, symptom score) D->E1 E2 Outcome Assessment (Endoscopic healing rate) D->E2 F Data Analysis (Compare efficacy, safety, cost) E1->F E2->F

Experimental Models for Mucosal Protection

Researchers use various models to investigate the mucosal protective mechanisms of drugs like this compound.

  • In Vitro Cell Studies: Using human keratinocyte cell lines (HaCaT) stimulated with TNF-α/IFN-γ to mimic inflammation. Researchers pre-treat cells with the drug, then measure outputs like filaggrin expression and inflammatory cytokines using Western Blot and ELISA [4].
  • In Vivo Animal Models: Using NC/Nga mice induced with atopic dermatitis (AD) by topical application of Dermatophagoides farinae body (Dfb). Animals are orally administered the drug, and effects are assessed through dermatitis severity scores, histology, and measurement of serum IgE and histamine [4].
  • Ex Vivo Human Skin Equivalent Models: 3D human skin models are used to validate findings in a more human-relevant system. The culture medium is analyzed for cytokine secretion, and tissue is examined for gene and protein expression related to barrier function and inflammation [4].

Key Conclusions for Researchers

  • Comparable Efficacy in Selected Indications: this compound demonstrates non-inferiority to PPIs in managing NERD and promoting ulcer healing after ESD, despite less potent acid suppression [5] [3]. This supports the clinical significance of its ancillary mucosal protective actions.
  • Cost-Effectiveness Advantage: this compound presents a significant cost-saving advantage over PPIs, a crucial consideration for healthcare systems [3].
  • Novel Therapeutic Potential: Preclinical evidence indicates this compound has anti-inflammatory and barrier-restoring effects that may be relevant for treating inflammatory conditions beyond the GI tract, such as atopic dermatitis [4].

References

roxatidine drug interaction profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Roxatidine Drug Interaction Profile Overview

The table below summarizes the key findings from experimental data on this compound's interactions.

Interaction Category Experimental Model / Context Key Findings Suggested Mechanism / Cause
Cytochrome P450 Inhibition [1] Mouse hepatic microsomes; Human urine metabolite (6β-hydroxycortisol/17-OHCS ratio) Much weaker inhibition of drug-metabolizing enzymes (12 to 100-fold higher Ki) than cimetidine; No significant change in human oxidative metabolism indicator. Low affinity for cytochrome P-450 (reverse type I binding spectrum).
Pharmacokinetic Interactions [2] Clinical studies in humans No modification of the clearance of antipyrine, propranolol, diazepam, desmethyldiazepam, or theophylline. Lack of inhibition of hepatic mixed-function oxidase enzymes.
Impact of Food & Antacids [2] Clinical bioavailability study No interference in the bioavailability of this compound when administered with a meal or antacids. Not specified in the study.
H2-Blocker Resistance [3] Clinical trial in patients with H2-blocker-resistant ulcers Effective in healing a proportion of ulcers (47% gastric, 89% duodenal) resistant to other H2-blockers (cimetidine, ranitidine, famotidine). Different chemical structure (six-membered ring) compared to other agents (five-membered rings).
Estrogenic Activity [4] In vitro rat/rabbit uterine receptor binding; In vivo uterotrophic assay in immature rats Mild receptor binding affinity; Significantly increased uterine weight. Direct interaction with estrogen receptors (experimental evidence).

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here is a detailed breakdown of the key experimental methodologies.

Protocol 1: Assessing Cytochrome P450 Inhibition

This protocol is based on a study comparing the inhibitory effects of this compound and cimetidine [1].

  • Objective: To compare the inhibitory potency of this compound acetate hydrochloride and cimetidine on the cytochrome P-450-mediated drug-metabolizing enzyme system.
  • In Vitro Model: Mouse hepatic microsomes.
  • Enzyme Activity Assays: Measurement of testosterone 6β-, 7α-, and 16α-hydroxylase, aminopyrine N-demethylase, and aniline hydroxylase activities.
  • Test Compounds: this compound acetate hydrochloride (ROX) and Cimetidine (CIM).
  • Key Measurements:
    • Inhibition Constant (Ki): Determined for each compound for the different enzyme activities.
    • Spectral Binding Analysis: Type of difference spectra (e.g., type II for CIM, reverse type I for ROX) and dissociation constants (Ks) were measured.
  • In Vivo Human Model:
    • Participants: Human subjects.
    • Dosage: Oral treatment with 800 mg/day of CIM or 150 mg/day of ROX.
    • Biomarker: The ratio of 6β-hydroxycortisol to 17-hydroxy corticosteroids (6β-OHF/17-OHCS) in urine was used as a non-invasive indicator of oxidative drug-metabolizing capacity.
Protocol 2: Clinical Interaction Studies

This protocol outlines the methodology used to investigate pharmacokinetic interactions between this compound and other drugs in humans [2].

  • Objective: To determine if this compound acetate affects the pharmacokinetics of co-administered drugs.
  • Study Design: Clinical trials with this compound acetate administration over multiple days.
  • Specific Interactions Tested:
    • Antipyrine Metabolism: this compound acetate (75 mg twice daily for 7 days) vs. placebo; pharmacokinetic profiles of salivary antipyrine were compared.
    • Propranolol, Diazepam, Desmethyldiazepam, and Theophylline Clearance: this compound acetate (75 mg daily) was administered, and the clearance of these drugs was measured.
  • Key Measurements: Area under the plasma concentration-time curve (AUC) and clearance rates.

Mechanism of Cytochrome P450 Interaction

The following diagram illustrates the proposed mechanistic difference in how cimetidine and this compound interact with the cytochrome P450 enzyme system, which explains their differing interaction potential.

cluster_cimetidine Cimetidine cluster_this compound This compound P450 Cytochrome P450 Enzyme Effect1 Marked Inhibition of Testosterone Hydroxylase, Aminopyrine N-demethylase P450->Effect1 Effect2 Minimal Effect on Drug-Metabolizing Enzymes P450->Effect2 CIM Strong Binding (Type II Spectrum) CIM->P450 High Affinity ROX Weak Binding (Reverse Type I Spectrum) ROX->P450 Low Affinity

Key Implications for Drug Development

  • Favorable Drug-Drug Interaction Profile: The minimal inhibition of cytochrome P450 enzymes is a significant advantage, reducing the risk of interactions with drugs like benzodiazepines, beta-blockers, and theophylline [2] [1]. This is a clear differentiator from cimetidine.
  • Consideration for H2-Blocker Resistance: this compound's six-membered ring structure offers a therapeutic alternative for patients with ulcers resistant to first-generation H2-blockers, suggesting its binding mode or receptor interaction may differ [3].
  • Important Preclinical Safety Signal: The observed estrogenic activity in animal models is a critical finding [4]. While the clinical relevance in humans requires further investigation, this potential off-target effect must be thoroughly evaluated during development, especially for long-term use.

References

Comparative Pharmacology of H2 Receptor Antagonists

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of roxatidine compared to other common H2 receptor antagonists.

Drug Name Primary Mechanism Key Experimental Findings on Histamine Release & Inflammation Receptor Potency (pA2 value on guinea-pig parietal cells) Clinical & Research Context
This compound Active metabolite of this compound acetate; competitive H2 receptor antagonist [1] [2]. Suppresses mast cell-derived TNF-α, IL-6, and IL-1β mRNA and protein expression [1]. Inhibits NF-κB and p38 MAPK activation, and caspase-1 [1]. Reduces serum TGF-β and fibroblast abundance in fibrosis models [3]. 7.14 ± 0.04 [2] Studied for anti-allergic inflammatory and anti-fibrotic effects in preclinical models [1] [3].
Ranitidine Competitive H2 receptor antagonist [2]. Historically used in combination with H1 antagonists for allergic conditions like urticaria, showing superior efficacy to H1 antagonists alone [4] [5]. 6.92 ± 0.01 [2] A common comparator in pharmacodynamic and clinical trials; demonstrates the clinical relevance of H2 antagonists in allergy [6] [4].
Cimetidine Competitive H2 receptor antagonist; inhibits cytochrome P450 system [7]. Used in combination with diphenhydramine (H1 antagonist), showing superior efficacy for acute urticaria symptoms compared to either drug alone [4] [5]. Information missing The addition of cimetidine was effective in some patients with chronic urticaria unresponsive to H1 antagonists [4] [5].
Famotidine Competitive H2 receptor antagonist [7] [8]. Information missing Information missing Used off-label for urticaria [8].

Detailed Experimental Data and Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the key experimental methodologies.

In Vitro Mast Cell Activation Model
  • Cell Line Used: Human Mast Cells-1 (HMC-1) [1].
  • Stimulation: Cells were activated with Phorbol 12-myristate 13-acetate and Calcium Ionophore (PMACI) to induce allergic inflammation [1].
  • Treatment: Cells were pretreated with this compound (typically at concentrations ranging from 6.25 to 100 µM) for a period before PMACI stimulation [1].
  • Key Readouts:
    • Cytokine Production: Protein levels of TNF-α, IL-6, and IL-1β in culture media were measured by enzyme immunoassay (EIA) [1].
    • mRNA Expression: Transcript levels of TNF-α, IL-6, and IL-1β were quantified using quantitative real-time PCR (qRT-PCR) [1].
    • Protein Signaling: Activation (phosphorylation) of IKK-α/β, IκB-α, MKK3/6, p38 MAPK, and MK2, as well as caspase-1 cleavage, were analyzed by western blotting. Nuclear translocation of the NF-κB p65 subunit was also examined [1].
In Vivo Anaphylaxis and Contact Hypersensitivity Models
  • Animal Model: Mice [1].
  • Induction:
    • Systemic Anaphylaxis: Induced by intravenous injection of compound 48/80 [1].
    • Contact Hypersensitivity (CHS): Induced by applying chemical allergens to the skin [1].
  • Treatment: this compound was administered to the mice [1].
  • Key Readouts:
    • Cytokine Levels: Measured in biological samples [1].
    • Ear Swelling: Used to quantify the CHS response [1].
    • Mast Cell Counts: Assessed in tissue sections [1].
    • Dendritic Cell Migration: Evaluated in the CHS model [1].
In Vitro Macrophage-Fibroblast Co-culture Model for Fibrosis
  • Cell Lines: Murine macrophage cell line RAW 264.7 and fibroblast cell line L929 [3].
  • Stimulation: Macrophages were co-cultured with silicone surface particles (from breast implants) to mimic material-induced inflammation and fibrosis [3].
  • Treatment: this compound (25 µM) was added to the culture medium for 1 hour before stimulation [3].
  • Key Readouts:
    • Fibroblast Proliferation: Measured when L929 cells were exposed to conditioned media from the stimulated macrophages [3].
    • Cytokine Production: Levels of TGF-β, IL-1β, IL-6, and TNF-α were measured by ELISA [3].
    • Gene Expression: mRNA levels of pro-inflammatory cytokines and collagen genes were analyzed by RT-qPCR [3].

This compound's Signaling Pathway in Mast Cells

The diagram below illustrates the molecular mechanism by which this compound inhibits mast cell-mediated allergic inflammation, based on the experimental data from [1]. The green inhibitors show where this compound exerts its blocking effect.

roxatidine_pathway cluster_membrane Membrane Event cluster_nfkb NF-κB Pathway cluster_p38 p38 MAPK Pathway cluster_caspase Caspase-1 Pathway PMACI PMACI Stimulation H2R H2R PMACI->H2R  Indirect  Activation This compound This compound Inhibition IKK_phospho IKK (Phosphorylated) This compound->IKK_phospho  Inhibits MKK36_phospho MKK3/6 (Phosphorylated) This compound->MKK36_phospho  Inhibits Procaspase Procaspase-1 This compound->Procaspase  Inhibits  Activation IkB_active IκB-α (Active) IKK_phospho->IkB_active Phosphorylation IKK_inactive IKK (Inactive) IKK_inactive->IKK_phospho IkB_phospho IκB-α (Phosphorylated) IkB_degraded IκB-α (Degraded) IkB_phospho->IkB_degraded Degradation IkB_active->IkB_phospho Phosphorylation NFkB_cyto NF-κB p65 (Inactive in Cytoplasm) NFkB_nucleus NF-κB p65 (Active in Nucleus) NFkB_cyto->NFkB_nucleus Nuclear Translocation CytokineTranscription Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Gene Transcription NFkB_nucleus->CytokineTranscription MKK36 MKK3/6 IkB_degraded->NFkB_cyto Nuclear Translocation MKK36->MKK36_phospho p38 p38 MAPK MKK36_phospho->p38 p38_phospho p38 MAPK (Phosphorylated) p38->p38_phospho MK2 MK2 p38_phospho->MK2 MK2_phospho MK2 (Phosphorylated) MK2->MK2_phospho CytokineProduction Cytokine Production & Stability MK2_phospho->CytokineProduction CaspaseActive Active Caspase-1 Procaspase->CaspaseActive IL1B_maturation Pro-IL-1β Maturation CaspaseActive->IL1B_maturation

Key Insights for Drug Development

  • Multi-Target Anti-Inflammatory Action: this compound's value lies in its ability to simultaneously suppress multiple signaling hubs (NF-κB, p38 MAPK, caspase-1) downstream of mast cell activation [1]. This broad mechanism may be more effective than targeting a single cytokine.
  • Therapeutic Repurposing Potential: Strong preclinical evidence supports investigating this compound's efficacy in conditions like allergic inflammation [1] and implant-induced fibrosis [3], areas beyond its classic use for ulcer treatment.
  • Synergy in Combination Therapy: The established clinical practice of combining H1 and H2 antagonists for urticaria [4] [5] provides a strong rationale for exploring this compound in similar combination regimens, potentially with next-generation H1 antagonists.

References

Roxatidine Clinical Trial Healing Rates for Duodenal Ulcer

Author: Smolecule Technical Support Team. Date: February 2026

Comparison / Trial Design Patient Group Healing Rate (4 Weeks) Healing Rate (8 Weeks) Analysis Method Citation
Roxatidine vs. Ranitidine (Double-blind, multicenter) This compound 150 mg at bedtime 73.6% 92.0% Per-protocol [1]
Ranitidine 300 mg at bedtime 72.2% 83.3% Per-protocol [1]
Early Evening vs. Bedtime Dosing (Double-blind, randomized) This compound 150 mg (Early evening: 19:00-21:00) 78% 92% Per-protocol [2]
This compound 150 mg (Bedtime: 22:00-00:00) 74% 95% Per-protocol [2]
This compound vs. Cimetidine (Double-blind, multicenter) This compound 75 mg twice daily >90% (combined for gastric/duodenal) Not specified Not specified [3]
Cimetidine 200 mg four times daily >90% (combined for gastric/duodenal) Not specified Not specified [3]

Detailed Experimental Protocols

The high-quality data for this compound comes from rigorous, randomized clinical trials. Here are the methodologies used in the key studies cited:

  • Study Designs: The trials were double-blind, randomized, and controlled [2] [1] [3]. One study also used a "double-dummy" technique to maintain blinding when comparing different dosing times [2].
  • Patient Population: The studies enrolled patients with endoscopically proven active duodenal ulcers [2] [1].
  • Interventions and Dosing:
    • The standard dose for this compound was 150 mg once daily [2] [1]. A dose of 75 mg twice daily was also shown to be effective [3].
    • Dosing times studied included bedtime (22:00-00:00) and early evening (19:00-21:00) [2].
  • Endpoint Assessment: The primary endpoint for healing was endoscopically confirmed complete ulcer healing at follow-up endoscopies, typically performed at 4 and 8 weeks [2] [1].

Pharmacological Rationale for Dosing Schedules

A supporting pharmacodynamic study investigated the rationale behind different dosing times. This trial used a balanced incomplete-block design and involved 24-hour intragastric pH monitoring in patients with healed duodenal ulcers [4].

The study found that while both early evening and bedtime this compound regimens effectively reduced 24-hour acidity, early evening administration (19:30) provided a significantly higher mean intragastric pH during the 20:00-00:00 period compared to both placebo and bedtime dosing. This suggests that early evening dosing can offer better control of evening meal-stimulated acid secretion [4].

Mechanism of Action and Trial Workflow

The diagram below illustrates the pathway from this compound's mechanism to its clinical effect on ulcer healing, which was evaluated in the trials described.

A Oral Administration of this compound B Absorption & Conversion to Active Metabolite A->B C Blocks Histamine H₂ Receptors on Gastric Parietal Cells B->C D Reduced Gastric Acid Secretion C->D E Favorable Gastric Environment D->E F Duodenal Ulcer Healing E->F G Clinical Trial Endoscopic Confirmation F->G

Overall Conclusion for Researchers

  • Proven Efficacy: this compound shows healing rates equivalent to other established H2RAs like ranitidine and cimetidine [1] [3].
  • Dosing Flexibility: Its efficacy is maintained with both early evening and bedtime administration, offering dosing flexibility that can be tailored based on pharmacological data for optimal acid control [2] [4].
  • Well-Tolerated: The drug demonstrated a favorable safety profile in these trials, with a low incidence of adverse effects [1] [3].

References

roxatidine safety profile other H2 antagonists

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety in Clinical Studies

The table below summarizes key findings from clinical trials and analyses that included Roxatidine.

Aspect Comparison / Finding Supporting Experimental Data

| General Cancer Risk (FAERS Database) | This compound: 0 cancer-related adverse event reports with positive signals. Other H2RAs (e.g., Ranitidine): Multiple positive signals for cancer-related AEs. [1] | Methodology: Analysis of the FDA Adverse Event Reporting System (FAERS) from 2004-2022. Disproportionality analysis (Proportional Reporting Ratio, PRR) was used to identify statistical associations between drugs and cancer-related adverse events. A "positive signal" requires ≥3 cases, PRR ≥2, and chi-squared ≥4. [1] | | Nocturnal Gastric Juice Suppression | Peptic Ulcer Patients: this compound (75mg) was more effective than Famotidine (20mg). [2] [3] Healthy Individuals: Famotidine was more effective. [2] [3] | Methodology: Randomized trial. Patients with gastric disease received a single dose of this compound (75 mg) or Famotidine (20 mg) at 9 PM. Gastric juice secretion was measured 12-13 hours later using gastric X-ray films. [2] [3] | | Duodenal Ulcer Healing | this compound (150mg) showed similar efficacy to Ranitidine (300mg). [4] | Methodology: Double-blind, randomized trial in 232 patients. Ulcer healing was assessed by endoscopy after 2 and 4 weeks of treatment. Analysis was performed on both per-protocol and intention-to-treat bases. [4] | | Treatment of Resistant Ulcers | Switching to this compound from other H2-blockers (Cimetidine, Ranitidine, Famotidine) may be effective, particularly for duodenal ulcers. [5] | Methodology: Clinical trial where patients with ulcers resistant to one H2-blocker were switched to another. Healing rates were endoscopically confirmed. [5] |

Experimental Workflow for Key Studies

To better understand the context of the data, the following diagram outlines the general workflow of a typical pharmacovigilance study, which underpins the cancer risk analysis cited above.

Start FAERS Data Source (Q1 2004 - Q1 2022) Step1 Data Extraction & Cleaning (Using OpenVigil 2.1 tool) Start->Step1 Step2 Identify Drug Reports (PPIs and H2RAs) Step1->Step2 Step3 Define Adverse Events (AEs) (MedDRA Preferred Terms for Malignant Neoplasms) Step2->Step3 Step4 Statistical Analysis (Disproportionality Analysis - Proportional Reporting Ratio - PRR) Step3->Step4 Step5 Signal Detection Step4->Step5 End Interpretation of Cancer-Related AE Signals Step5->End

Figure 1: Workflow for FAERS Database Analysis of Cancer Risk. This diagram illustrates the process used in the real-world analysis that compared cancer-related adverse events between different acid-suppressive agents. [1]

Interpretation and Research Gaps

The available data suggests that this compound has comparable efficacy to other H2RAs for ulcer healing and may be a useful alternative for resistant cases [5] [4]. The recent pharmacovigilance data also indicates that this compound may have a favorable profile regarding cancer risk compared to some other acid-suppressant drugs [1].

However, it is crucial to interpret these findings with caution due to several limitations:

  • Limited Modern Data: Most clinical trials comparing this compound head-to-head with other H2 antagonists were conducted in the 1990s. Contemporary large-scale safety studies are lacking.
  • Sparse Adverse Event Data: The FAERS analysis found only 5 total adverse event reports for this compound, making it impossible to generate statistically significant safety signals for this specific drug, even though the result of zero cancer reports appears favorable [1].
  • Lack of Comprehensive Profile: The search results do not provide a full safety comparison covering common side effects (e.g., headache, dizziness), drug-drug interactions, or long-term risks for all H2 antagonists.

References

Roxatidine Hepatic Metabolism Interference: A Quantitative Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data comparing the inhibitory effects of roxatidine and cimetidine on hepatic drug-metabolizing enzymes.

Aspect This compound Cimetidine Experimental Context
Inhibition Constant (Ki) on Mouse Hepatic Enzymes 12 to 100 times weaker than cimetidine (higher Ki values) [1] Ki values of 0.2-3.49 mM for various hydroxylase/demethylase activities [1] In vitro study using mouse hepatic microsomes [1]
Interaction with Cytochrome P-450 Reverse type I difference spectra (Ks = 55.6 µM), indicating low affinity [1] Type II difference spectra (Ks = 10.4 and 111 µM), indicating high affinity binding [1] Spectral binding analysis in mouse hepatic microsomes [1]
Effect on Human Oxidative Metabolism (Urinary 6β-OHF/17-OHCS Ratio) No significant change [1] Decreased by 25-35% [1] In vivo human study (oral treatment: ROX 150 mg/d vs. CIM 800 mg/d) [1]
Interaction with Specific Drugs No significant interaction with antipyrine, propranolol, diazepam, desmethyldiazepam, or theophylline [2] [3] Known to inhibit metabolism of drugs like theophylline and warfarin [2] [4] Various human pharmacokinetic studies [2] [3]

Detailed Experimental Data and Protocols

In Vitro Inhibition in Hepatic Microsomes [1]
  • Objective: To compare the direct inhibitory effects of this compound and cimetidine on cytochrome P-450-mediated metabolism.
  • Methodology: Mouse liver microsomes were incubated with various substrates (testosterone, aminopyrine, aniline) in the presence of the inhibitors. Enzyme activities (e.g., hydroxylase, demethylase) were measured.
  • Key Data: The inhibition constant (Ki) for cimetidine ranged from 0.2 to 3.49 mM across the different enzymes. This compound had Ki values that were 12 to 100 times higher, indicating a much weaker inhibitory potency [1].
  • Spectral Analysis: The study used difference spectroscopy to characterize the drugs' interaction with cytochrome P-450. Cimetidine produced a "type II" spectrum, characteristic of compounds that coordinate directly to the heme iron of the cytochrome, explaining its strong inhibitory effect. In contrast, this compound produced a "reverse type I" spectrum, suggesting a different and weaker mode of interaction [1].
In Vivo Effect on Human Drug-Metabolizing Capacity [1]
  • Objective: To assess the impact on overall oxidative drug metabolism in humans.
  • Methodology: The ratio of 6β-hydroxycortisol (6β-OHF) to 17-hydroxycorticosteroids (17-OHCS) in urine was used as a non-invasive indicator of hepatic CYP enzyme activity. This ratio was measured in subjects before and during oral administration of either this compound (150 mg/day) or cimetidine (800 mg/day).
  • Key Data: Cimetidine treatment decreased the urinary ratio by 25-35%, confirming its systemic inhibitory effect. In contrast, This compound did not produce a statistically significant change, demonstrating a lack of meaningful interference in humans [1].
Clinical Pharmacokinetic Interaction Studies [2] [3]
  • Objective: To determine if this compound affects the pharmacokinetics of other commonly used drugs.
  • Methodology: Clinical trials in healthy volunteers or patients where this compound was co-administered with drugs like antipyrine (a marker of hepatic metabolic activity), propranolol, diazepam, and theophylline. The pharmacokinetic profiles (e.g., clearance, area under the curve) of these drugs were compared with and without this compound.
  • Key Data: Multiple studies concluded that this compound did not modify the clearance or pharmacokinetics of the co-administered drugs, confirming the lack of clinically significant interactions [2] [3]. A review explicitly states that this compound "does not interfere with the hepatic metabolism of other drugs" [4].

Mechanistic Insights and Comparative Pathways

The diagrams below illustrate the key mechanistic differences in how this compound and cimetidine interact with the hepatic drug-metabolizing system.

G cluster_cimetidine Cimetidine Interaction cluster_this compound This compound Interaction P450 Cytochrome P-450 Enzyme CIM_bind Strong, Direct Binding (Type II Spectrum) P450->CIM_bind High Affinity ROX_bind Weak, Low-Affinity Interaction (Reverse Type I Spectrum) P450->ROX_bind Low Affinity Drug Other Drugs (e.g., Theophylline) Drug->P450 Metabolism CIM Cimetidine CIM->CIM_bind CIM_effect Inhibits Metabolism ↓ Drug Clearance ↓ 6β-OHF/17-OHCS Ratio CIM_bind->CIM_effect CIM_effect->Drug Increased Exposure ROX This compound ROX->ROX_bind ROX_effect No Significant Inhibition → Normal Drug Clearance → No Change in 6β-OHF/17-OHCS ROX_bind->ROX_effect ROX_effect->Drug Unchanged Exposure

Key Conclusion for Drug Development

The collective evidence firmly establishes that This compound acetate has a minimal and clinically insignificant inhibitory effect on hepatic cytochrome P-450 enzymes. This is a defining advantage over first-generation H₂ receptor antagonists like cimetidine, which are known to cause numerous drug-drug interactions [1] [2] [4]. For researchers and drug development professionals, this profile makes this compound a compelling candidate in clinical scenarios where polypharmacy is expected and a clean drug-interaction profile is critical.

References

Roxatidine's Documented Mechanisms and Effects

Author: Smolecule Technical Support Team. Date: February 2026

While not antiandrogenic, research has identified other biological activities of roxatidine. The table below summarizes its documented mechanisms and the corresponding experimental evidence.

Drug/Area Primary Mechanism Experimental Models Used Key Findings/Effects
This compound (Gastric Acid Reduction) Histamine H2 receptor antagonist [1] [2] Clinical trials in humans with duodenal ulcers [3] • 78.9% ulcer healing rate after 4 weeks (vs. 44.8% for placebo) [3]

| This compound (Estrogenic Activity) | Binds to uterine estrogen receptors [1] | • In vitro rat/rabbit uterine receptor binding assay • In vivo uterotrophic assay (immature rats) [1] | • Significant increase in uterine weight (<0.001) [1] | | This compound Acetate (Anti-inflammatory & Skin Barrier) | Inhibits NF-κB cascade; upregulates AhR & SIRT1 to increase filaggrin [2] | • Dfb-induced atopic dermatitis mouse model • TNF-α/IFN-γ-stimulated HaCaT keratinocytes • Human skin equivalent model [2] | • Alleviated skin symptoms & clinical severity • Reduced IgE, histamine, inflammatory cytokines • Recovered skin barrier filaggrin expression [2] |

Experimental Protocols for Antiandrogen Research

Although not used for this compound, the following established methodologies are used to characterize and compare antiandrogenic drugs [4]. You can apply these protocols to screen compounds for antiandrogenic activity.

  • 1. Androgen Receptor (AR) Signaling Assays These experiments measure a compound's ability to interfere with the androgen signaling pathway.

    • AR-Mediated Gene Transactivation: Androgen-sensitive cell lines (e.g., LNCaP, LAPC4) are treated with a synthetic androgen (like R1881) alongside the test compound. The mRNA expression of AR-target genes (e.g., KLK3 for PSA) is quantified using qPCR [4].
    • Subcellular AR Localization: Cells are treated, and cellular fractionation separates cytoplasmic and nuclear proteins. Western Blot analysis is then used to detect AR protein in each fraction, showing if the compound inhibits androgen-induced nuclear translocation [4].
  • 2. Cell Viability and Proliferation Assays This determines the functional consequence of AR inhibition on cell growth.

    • Androgen-dependent prostate cancer cells are cultured in steroid-depleted media and treated with compounds. Cell viability is measured over time using assays like WST-1. Effective antiandrogens will significantly reduce viability in these cells [4].
  • 3. Systematic Comparison Workflow For a fair comparison between multiple compounds (like different antiandrogens), a standardized protocol is essential [4].

    • Use a panel of cell lines (androgen-dependent and independent).
    • Treat all cells under identical conditions (culture medium, drug concentration range, incubation time).
    • Analyze all key parameters (gene transactivation, protein levels, viability) in parallel.

Antiandrogen Comparison Context

To provide context for what a typical drug comparison in this field looks like, the table below summarizes key characteristics of second-generation antiandrogens based on a clinical review [5]. Please note that this serves as an example only, as this compound is not part of this class.

Antiandrogen Key Pharmacokinetic Features Common Clinical Considerations

| Apalutamide | • High oral bioavailability • Strong inducer of CYP3A4/CYP2C19 • Half-life: ~3 days [5] | • Dosed once daily without food • No dose adjustment with CYP inhibitors/inducers [5] | | Darolutamide | • Low bioavailability, requires food • Low CNS penetration • Half-life: ~20 hours [5] | • Dosed twice daily with food • Dose reduction needed for severe renal/hepatic impairment [5] | | Enzalutamide | • High oral bioavailability • Strong inducer of CYP3A4 • Half-life: 5.8-8.6 days [5] | • Dosed once daily without food • Requires dose adjustment with strong CYP3A4 inducers or CYP2C8 inhibitors [5] |

How to Propose Your Research

Given the lack of evidence for this compound's antiandrogenic activity, here is a conceptual pathway you could explore if this is your research interest. The diagram below outlines a potential experimental workflow to test a hypothesis about this compound and androgen signaling.

G Start Hypothesis: Investigate This compound's Effect on AR Exp1 In Vitro AR Binding Assay Start->Exp1 Exp2 Gene Transactivation Assay (qPCR for KLK3/PSA) Exp1->Exp2 Exp3 Subcellular Localization (Western Blot) Exp2->Exp3 Exp4 Cell Viability Assay (e.g., WST-1) Exp3->Exp4 Data Analyze Data Exp4->Data Conclusion Draw Conclusion Data->Conclusion

References

×

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

306.19434270 Da

Monoisotopic Mass

306.19434270 Da

Heavy Atom Count

22

UNII

IV9VHT3YUM

Related CAS

97900-88-4 (mono-hydrochloride)

Other CAS

78273-80-0

Wikipedia

Roxatidine

Dates

Last modified: 08-15-2023

Roxatidine Attenuates Degradation of Extracellular Matrix

Renhao Ze, Shangyu Wang, Mao Xie, Bo Zhang, Xin Tang, Jin Li
PMID: 28926925   DOI: 10.1016/j.biopha.2017.08.130

Abstract

Degradation of extracellular matrix such as type II collagen and aggrecan induced by proinflammatory cytokines has been considered as an important hallmark of Osteoarthritis (OA). Roxatidine is a licensed specific competitive H (2) -receptor antagonist used for the treatment of gastric and duodenal ulcers. The pharmacological function of roxatidine on Osteoarthritis (OA) remains unknown. In the current study, we report that roxatidine attenuated TNF-α- induced degradation of type II collagen by suppressing the expression of MMP-3 and MMP-13 in human chondrosarcoma cell line SW1353 cells. In addition, roxatidine ameliorated TNF-α- induced reduction of aggrecan by inhibiting the expression of ADAMTS-4 and ADAMTS-5. Notably, results indicate that roxatidine ameliorated TNF-α- induced the phosphorylations of IKK, IκBα, and NF-κB p65 as well as nuclear translocation of NF-κB p65 and the transcriptional activity of NF-κB, suggesting that roxatidine abolished the activation of NF-κB signaling pathway. Our findings implicate that roxatidine might be considered as an anti-osteoarthritic agent.


Different effects of two types of H2-receptor antagonists, famotidine and roxatidine, on the mucus barrier of rat gastric mucosa

Nobuaki Shikama, Takafumi Ichikawa, Tomohisa Iwai, Hajime Yamamoto, Mitsuhiro Kida, Wasaburo Koizumi, Kazuhiko Ishihara
PMID: 22361886   DOI: 10.2220/biomedres.33.45

Abstract

Compared with the aggressive factors, little attention has been paid to the mucosal defensive factors in ulcer therapy, and the role of the H2-receptor antagonists in gastric mucosal protection has not been well characterized. In the present study, the effects of different types of H2-receptor antagonists (famotidine and roxatidine) on rat gastric mucus cells were investigated using both biochemical and histological methods. Each drug (famotidine, 3 mg/kg; roxatidine, 100 mg/kg) was orally administered to rats by gavage once daily for 7 days. The biosynthesis and tissue content of mucin were compared in the gastric mucosa treated with each drug. Using anti-mucin monoclonal antibodies, the mucin content and immunohistochemical localization were also compared. Both the biosynthesis and the accumulation of gastric mucin were significantly decreased in the famotidine-treated rats, but not in the roxatidine. Both the content and the immunoreactivity of surface mucus cell-derived mucin were reduced by famotidine, while they were maintained in roxatidine-treated rat stomachs. There was no difference between the groups in the content and immunoreactivity of mucous neck cell-derived mucin. H2-receptor antagonists should be classified in relation to gastric surface mucus cell function, raising the possibility of more effective ulcer therapy.


Roxatidine inhibits fibrosis by inhibiting NF‑κB and MAPK signaling in macrophages sensing breast implant surface materials

Litong Ji, Tie Wang, Lining Tian, Hongjiang Song, Meizhuo Gao
PMID: 31746427   DOI: 10.3892/mmr.2019.10815

Abstract

Capsular contracture is an important complication after silicone mammary implant surgery. Fibroblasts and macrophages play critical roles in the pathogenesis of capsular contracture, making these two cell types therapeutic targets. It has been reported that inhibiting histamine receptors results attenuates fibrosis, but the role of roxatidine (a histamine receptor 2 inhibitor) in preventing fibrosis caused by breast implant materials remains unknown. The aim of the present study was to assess the hypothesis that roxatidine might have a prophylactic effect in capsular contracture induced by implant material. Inflammation induced by breast implant materials was mimicked by co‑culturing macrophages or fibroblasts with these materials in vitro. Capsular contracture was modeled in mice by planting breast implant materials in a subcutaneous pocket. Roxatidine was added in the culture medium or administered to mice bearing breast implant materials. By co‑culturing macrophages or fibroblasts with common breast implant materials (micro‑textured or smooth breast implants), the present study demonstrated that macrophages respond to these materials by producing pro‑inflammatory cytokines, a process that was abolished by addition of roxatidine to the culture medium. Although fibroblasts did not respond to implant surface materials in the same way as macrophages, the conditioned media of macrophages induced proliferation of fibroblasts. Mechanistically, administration of roxatidine inhibited activation of NF‑κB and p38/mitogen‑activated protein kinase (MAPK) signaling in macrophages. Furthermore, treatment with roxatidine in implant‑bearing mice reduced serum concentrations of transforming growth factor‑β and the abundance of fibroblasts around the implant. The present study concluded that roxatidine plays an important role in preventing fibrosis by inhibiting activation of NF‑κB and p38/MAPK signaling in macrophages.


Pharmacokinetics of the H(2) blocker roxatidine acetate hydrochloride in pediatric patients, in comparison with healthy adult volunteers

Hidefumi Nakamura, Hisashi Kawashima, Rieko Azuma, Ikuya Sato, Koji Nagao, Katsuhiko Miyazawa
PMID: 22293541   DOI: 10.2133/dmpk.dmpk-11-rg-112

Abstract

Clinical studies were conducted to investigate the pharmacokinetics of roxatidine acetate hydrochloride capsules (ALTAT(®) CAPSULES) in children. In a single-dose pharmacokinetic (PK) study in pediatric patients aged between 6 and 14 years with acid-related diseases, 37.5 mg or 75 mg roxatidine capsules were given orally, and blood samples were collected to determine the plasma roxatidine concentrations. Meanwhile, a single-dose PK study in healthy adult volunteers was newly conducted; subjects were given 37.5 mg, 75 mg or 150 mg roxatidine capsules. Differences were present between the PK parameters in pediatric patients and those in healthy adult volunteers. However, the CL/F and Vd/F adjusted by body surface area (BSA) or body weight (BW) were comparable. A close correlation of the C(max) and AUC(0-∞) to the dose per unit BSA (mg/m(2)) or BW (mg/kg) was also shown. In the multiple-dose study in pediatric patients, no roxatidine accumulation in plasma was observed, as was the case with a previous study in adults. These data show that the PK profile of roxatidine in pediatric patients is similar to the profile in healthy adult volunteers when adjusted by BSA or BW.


Synthesis and dual histamine H₁ and H₂ receptor antagonist activity of cyanoguanidine derivatives

Bassem Sadek, Rudi Alisch, Armin Buschauer, Sigurd Elz
PMID: 24248146   DOI: 10.3390/molecules181114186

Abstract

Premedication with a combination of histamine H₁ receptor (H₁R) and H₂ receptor (H₂R) antagonists has been suggested as a prophylactic principle, for instance, in anaesthesia and surgery. Aiming at pharmacological hybrids combining H₁R and H₂R antagonistic activity, a series of cyanoguanidines 14-35 was synthesized by linking mepyramine-type H₁R antagonist substructures with roxatidine-, tiotidine-, or ranitidine-type H₂R antagonist moieties. N-desmethylmepyramine was connected via a poly-methylene spacer to a cyanoguanidine group as the "urea equivalent" of the H₂R antagonist moiety. The title compounds were screened for histamine antagonistic activity at the isolated ileum (H₁R) and the isolated spontaneously beating right atrium (H₂R) of the guinea pig. The results indicate that, depending on the nature of the H₂R antagonist partial structure, the highest H₁R antagonist potency resided in roxatidine-type compounds with spacers of six methylene groups in length (compound 21), and tiotidine-type compounds irrespective of the alkyl chain length (compounds 28, 32, 33), N-cyano-N'-[2-[[(2-guanidino-4-thiazolyl)methyl]thio]ethyl]-N″-[2-[N-[2-[N-(4-methoxybenzyl)-N-(pyridyl)-amino] ethyl]-N-methylamino]ethyl] guanidine (25, pKB values: 8.05 (H₁R, ileum) and 7.73 (H₂R, atrium) and the homologue with the mepyramine moiety connected by a six-membered chain to the tiotidine-like partial structure (compound 32, pKB values: 8.61 (H₁R) and 6.61 (H₂R) were among the most potent hybrid compounds. With respect to the development of a potential pharmacotherapeutic agent, structural optimization seems possible through selection of other H₁R and H₂R pharmacophoric moieties with mutually affinity-enhancing properties.


Effects of oral rehydration therapy on gastric volume and pH in patients with preanesthetic H2 antagonist

Kishiko Nakai, Hidetomo Niwa, Masatou Kitayama, Yutaka Satoh, Kazuyoshi Hirota
PMID: 22814485   DOI: 10.1007/s00540-012-1449-8

Abstract

Recent preanesthetic fasting practice allows patients to take clear fluids up to 2 h before surgery without taking any antacid for the prophylaxis of aspiration pneumonia; this practice is defined as oral rehydration therapy (ORT). It has been reported that with ORT the gastric volume may be significantly lower than that with a standard fasting regimen, although in a standard fasting regimen without preanesthetic antacid, gastric pH and volume values could be critical for causing aspiration pneumonia. In this study we compared gastric fluid status in patients with ORT and those with a standard fasting regimen; patients in both groups received a preanesthetic H(2) antagonist. One hundred and four patients were randomly assigned to either the ORT or standard fasting group, and all were given roxatidine 75 mg 2 h before surgery. After the induction of anesthesia, the gastric contents were collected via a gastric tube to measure gastric volume and pH. Neither gastric volume nor pH differed between the groups (ORT 9.6 ± 8.2 ml and 5.6 ± 1.7, respectively, vs. standard fasting 8.5 ± 6.8 ml and 5.5 ± 1.7, respectively). These data suggest that ORT may not reduce gastric volume in patients receiving a preanesthetic H(2) antagonist.


Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation

Minho Lee, Na Young Lee, Kyung-Sook Chung, Se-Yun Cheon, Kyung-Tae Lee, Hyo-Jin An
PMID: 28139747   DOI: 10.1038/srep41721

Abstract

Roxatidine is an active metabolite of roxatidine acetate hydrochloride which is a histamine H
-receptor antagonist that is used to treat gastric and duodenal ulcers. In this study, we investigated the anti-allergic inflammatory effects and the underlying molecular mechanism of roxatidine in phorbol 12-myristate 13-acetate and calcium ionophore (PMACI)-stimulated human mast cells-1 (HMC-1), compound 48/80-induced anaphylactic animal model and chemical allergen-induced contact hypersensitivity (CHS) models. Roxatidine suppressed the mRNA and protein expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β in PMACI-stimulated HMC-1 and compound 48/80-induced anaphylactic mice. In addition, roxatidine attenuated PMACI-induced nuclear translocation of NF-κB and the phosphorylation of MKK3/6 and MK2, which are both involved in the p38 MAPK pathway. Furthermore, we observed that roxatidine suppressed the activation of caspase-1, an IL-1β converting enzyme, in PMACI-stimulated HMC-1 and compound 48/80-induced anaphylactic mice. In CHS model, roxatidine significantly reduced ear swelling, increased number of mast cells, production levels of cytokines and migration of dendritic cells. Our findings provide evidence that the anti-allergic inflammatory properties of roxatidine are mediated by the inhibition of NF-κB and caspase-1 activation, p38 MAPK pathway and mast cell-derived cytokine production. Taken together, the in vitro and in vivo anti-allergic inflammatory effects suggest a possible therapeutic application of roxatidine in allergic inflammatory diseases.


Investigation of the binding of roxatidine acetate hydrochloride with cyclomaltoheptaose (β-cyclodextrin) using IR and NMR spectroscopy

Arti Maheshwari, Manisha Sharma, Deepak Sharma
PMID: 21816394   DOI: 10.1016/j.carres.2011.07.003

Abstract

NMR chemical shift changes of the cyclomaltoheptaose (β-cyclodextrin, β-CD) cavity protons as well as roxatidine acetate hydrochloride aromatic ring protons revealed the formation of a RAH-β-CD inclusion complex. Detailed FTIR and NMR spectroscopic ((1)H NMR, COSY, NOESY, ROESY) studies have been done. The stoichiometry of the complex was determined to be 1:1, and the overall binding constant was also determined by Scott's method. The NOESY spectrum confirmed the selective penetration of the aromatic ring of RAH into the β-CD cavity in comparison to that of the piperidine ring. The mode of penetration of the guest into the CD cavity and structure of the complex has been established.


Roxatidine suppresses inflammatory responses via inhibition of NF-κB and p38 MAPK activation in LPS-induced RAW 264.7 macrophages

Eu-Jin Cho, Hyo-Jin An, Ji-Sun Shin, Hye-Eun Choi, Jane Ko, Young-Wuk Cho, Hyung-Min Kim, Jung-Hye Choi, Kyung-Tae Lee
PMID: 21809375   DOI: 10.1002/jcb.23294

Abstract

Roxatidine is a novel, specific, competitive H(2) -receptor antagonist that is used to treat gastric and duodenal ulcers, and which is known to suppress the growth of several tumors by reducing vascular endothelial growth factor (VEGF) expression. Nevertheless, it remains unclear whether roxatidine has anti-inflammatory effects. In this study, we the authors investigated the anti-inflammatory effect of roxatidine in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. It was found that roxatidine dose-dependently inhibited the productions of prostaglandin E(2) (PGE(2)), nitric oxide (NO), and histamine, and the protein and mRNA expressions of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and histidine decarboxylase (HDC). In addition, roxatidine reduced the productions and expressions of VEGF-1 and pro-inflammatory cytokines, including those of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Electrophoretic mobility shift assays (EMSA) and reporter gene assays revealed that treatment with roxatidine attenuated the LPS-induced DNA-binding and transcriptional activity of nuclear factor kappa B (NF-κB). In addition, it was found that pretreatment with roxatidine significantly inhibited the nuclear translocations of the p65 and p50 subunits of NF-κB, and these inhibitions were not found to be associated with decreases in the phosphorylation or degradation of inhibitory kappa B-α (IκBα). Furthermore, roxatidine suppressed the phosphorylation of p38 MAP kinase, but not of IκB kinase-α/β (IKKα/β), c-Jun NH(2) -terminal kinase (JNK), or extracellular signal-regulated kinase (ERK). Taken together, these results indicate that the anti-inflammatory properties of roxatidine in LPS-treated RAW 264.7 macrophages are mediated by the inhibition of NF-κB transcriptional activity and the p38 MAP kinase pathway.


Early effects of oral administration of omeprazole and roxatidine on intragastric pH

Hiroshi Iida, Shingo Kato, Yusuke Sekino, Eiji Sakai, Takashi Uchiyama, Hiroki Endo, Kunihiro Hosono, Yasunari Sakamoto, Koji Fujita, Masato Yoneda, Tomoko Koide, Hirokazu Takahashi, Chikako Tokoro, Ayumu Goto, Yasunobu Abe, Noritoshi Kobayashi, Kensuke Kubota, Eiji Gotoh, Shin Maeda, Atsushi Nakajima, Masahiko Inamori
PMID: 22205617   DOI: 10.1631/jzus.B1100078

Abstract

The ideal medication for the treatment of acid-related diseases, e.g., peptic ulcers, stress-related gastric bleeding, functional dyspepsia, and gastroesophageal reflux disease, should have a rapid onset of action to promote hemostasis and relieve the symptoms. The aim of our study was to investigate the inhibitory effects on gastric acid secretion of a single oral administration of a proton pump inhibitor, omeprazole 20 mg, and an H(2)-receptor antagonist, roxatidine 75 mg.
Ten Helicobacter pylori-negative male subjects participated in this randomized, two-way crossover study. Intragastric pH was monitored continuously for 6 h after single oral administration of omeprazole 20 mg and roxatidine 75 mg. Each administration was separated by a 7-d washout period.
During the 6-h study period, the average pH after administration of roxatidine was higher than that after administration of omeprazole (median: 4.45 vs. 2.65; P=0.0367). Also during the 6-h study period, a longer duration of maintenance at pH above 2, 5, and 6 was observed after administration of roxatidine 75 mg than after administration of omeprazole 20 mg (median: 90.6% vs. 55.2%, P=0.0284; 43.7% vs. 10.6%, P=0.0125; 40.3% vs. 3.3%, P=0.0125; respectively).
In Helicobacter pylori-negative healthy male subjects, oral administration of roxatidine 75 mg increased the intragastric pH more rapidly than that of omeprazole 20 mg.


Explore Compound Types